Product packaging for Erinacine U(Cat. No.:)

Erinacine U

Cat. No.: B13917133
M. Wt: 464.6 g/mol
InChI Key: WUQTXLXCAOVKPK-SIZUUNDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erinacine U is a diterpenoid.
This compound has been reported in Hericium erinaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40O7 B13917133 Erinacine U

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H40O7

Molecular Weight

464.6 g/mol

IUPAC Name

(3aR,5aR,6S,9R,10aR)-9-methoxy-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C26H40O7/c1-14(2)16-6-7-25(3)8-9-26(4)17(21(16)25)11-19(31-5)15(12-27)10-20(26)33-24-23(30)22(29)18(28)13-32-24/h10,12,14,17-20,22-24,28-30H,6-9,11,13H2,1-5H3/t17-,18-,19-,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

WUQTXLXCAOVKPK-SIZUUNDKSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC

Canonical SMILES

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Erinacine U: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine U is a cyathane-type diterpenoid, a class of natural products that has garnered significant interest for its neurotrophic properties. It was first discovered and isolated from the liquid cultures of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound, with a focus on the experimental methodologies and quantitative data available to date.

Discovery and Initial Characterization

This compound was identified as a new cyathane diterpene, alongside Erinacines T and V, by Zhang et al. in 2018.[1] Structural elucidation through comprehensive spectroscopic analysis, including 2D-NMR and ESI-HRMS techniques, revealed that this compound is an O-methylated derivative of Erinacine T.[1][2] The key distinction between this compound and the co-isolated Erinacine V lies in the stereochemistry of the R-bond.[2]

Initial biological screening of this compound demonstrated its potential as a neurotrophic agent. It exhibited pronounced neurite outgrowth-promoting effects in PC12 cells, a widely used cell line in neuroscience research for studying neuronal differentiation and neurite growth.[1] This activity was observed at concentrations in the range of 2.5–10 μM.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the characterization and biological activity of this compound.

ParameterValueReference
Spectroscopic Data
Molecular FormulaC₂₅H₃₆O₆[1]
HRESIMS m/z [M+Na]⁺467.2404 (calcd for C₂₅H₃₆O₆Na, 467.2404)[1]
¹H NMR (600 MHz, CDCl₃)See Table 2 for detailed assignments[1]
¹³C NMR (150 MHz, CDCl₃)See Table 2 for detailed assignments[1]
Biological Activity
Neurite Outgrowth in PC12 cellsActive at 2.5–10 μM[1]

Table 1: Summary of Quantitative Data for this compound.

The following table details the ¹H and ¹³C NMR spectroscopic data for this compound as reported by Zhang et al. (2018).

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.91.62, m; 1.50, m
229.91.75, m; 1.65, m
3136.95.40, d (5.4)
4137.2
550.12.38, d (9.6)
640.52.10, m
728.51.80, m; 1.68, m
836.41.45, m
970.14.05, d (7.8)
1045.5
1175.54.25, s
12148.8
13129.56.85, s
14195.29.40, s
1527.01.05, s
1629.81.02, s
1768.93.65, d (11.4); 3.40, d (11.4)
1'104.54.35, d (7.8)
2'75.23.25, t (8.4)
3'78.03.40, t (9.0)
4'71.53.30, m
5'66.93.80, dd (11.4, 4.8); 3.15, dd (11.4, 9.6)
11-OCH₃58.03.45, s

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Zhang et al. (2018) for the isolation of Erinacines T, U, and V.

1. Fermentation and Extraction:

  • Hericium erinaceus is cultured in a liquid medium.

  • The culture broth is filtered to separate the mycelia and the supernatant.

  • The supernatant is extracted three times with an equal volume of ethyl acetate (EtOAc).

  • The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether and ethyl acetate (e.g., from 10:1 to 1:1) can be used.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar Rf values to known erinacines are combined.

3. Further Purification with Preparative HPLC:

  • The combined fractions from the silica gel column are further purified using preparative high-performance liquid chromatography (HPLC).

  • A reversed-phase column (e.g., C18) is typically used.

  • The mobile phase is a mixture of acetonitrile and water or methanol and water, often with a gradient elution.

  • Fractions corresponding to individual peaks are collected.

4. Final Purification:

  • The fractions containing this compound are concentrated.

  • Final purification can be achieved by recrystallization from a suitable solvent or by further semi-preparative HPLC to yield the pure compound.

Neurite Outgrowth Assay in PC12 Cells

The following is a general protocol for assessing the neurite outgrowth-promoting activity of a compound in PC12 cells, as would have been employed in the initial characterization of this compound.

1. Cell Culture:

  • PC12 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and horse serum (HS) in a humidified incubator at 37°C with 5% CO₂.

2. Seeding:

  • Cells are seeded into collagen-coated multi-well plates at an appropriate density.

3. Treatment:

  • After allowing the cells to attach, the medium is replaced with a low-serum medium.

  • Cells are treated with various concentrations of this compound (e.g., 2.5, 5, 10 μM). A positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control (e.g., DMSO) are included.

4. Incubation:

  • The cells are incubated for a period of 24 to 72 hours to allow for neurite outgrowth.

5. Visualization and Quantification:

  • Neurite outgrowth is observed and imaged using a phase-contrast microscope.

  • For quantification, cells are defined as differentiated if they possess at least one neurite that is equal to or longer than the diameter of the cell body.

  • The percentage of differentiated cells is determined by counting at least 100 cells per well in multiple fields of view.

Visualizations

Experimental Workflow for the Isolation of this compound```dot

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification A Hericium erinaceus Liquid Culture B Filtration A->B C Supernatant B->C D Ethyl Acetate Extraction C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection (TLC) F->G H Preparative HPLC (C18 Column) G->H I Isolation of this compound H->I

Caption: A putative signaling pathway for this compound-induced neurite outgrowth.

Conclusion

The discovery of this compound has expanded the family of neurotrophic cyathane diterpenoids from Hericium erinaceus. Its demonstrated ability to promote neurite outgrowth in PC12 cells highlights its potential for further investigation as a therapeutic agent for neurodegenerative diseases. This technical guide provides a foundational understanding of the isolation and initial characterization of this compound, offering a starting point for researchers and drug development professionals interested in this promising natural product. Further research is warranted to fully elucidate its mechanism of action and to develop scalable and efficient methods for its production.

References

Erinacine U: A Technical Guide to its Chemical Structure, Properties, and Neurotrophic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine U is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. It belongs to a class of natural compounds known for their neurotrophic properties, specifically their ability to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential for neuro-related drug development.

Chemical Structure and Properties

This compound is structurally related to other erinacines, sharing the characteristic 5-6-7 tricyclic carbon scaffold of cyathane diterpenoids. It is specifically an O-methylated derivative of Erinacine T. The chemical structures of this compound and its related compounds, Erinacine T and V, have been elucidated through spectroscopic analysis, including 2D-NMR and ESI-HRMS. The distinction between this compound and V lies in the stereochemistry of the R-bond.[1]

Below is a table summarizing the key chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₆H₄₀O₇[2]
Molecular Weight 464.59 g/mol [2]
Class Cyathane Diterpenoid[3]
Source Hericium erinaceus mycelium[3]
Appearance --
Solubility --
Melting Point --

Biological Activity: Neurotrophic Effects

This compound has demonstrated significant neurotrophic activity, primarily through the stimulation of neurite outgrowth in rat pheochromocytoma (PC12) cells.[2][4] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases and nerve regeneration.

Quantitative Analysis of Neurotrophic Activity

Studies by Zhang et al. have shown that this compound, along with Erinacines T, V, and P, exerts significant effects on neurite growth in PC12 cells.[2][4]

Quantitative data on the specific effective concentrations (e.g., EC₅₀) of this compound for neurite outgrowth are not detailed in the currently available literature.

Experimental Protocols

Isolation and Purification of Erinacines (General Protocol)

While a specific, detailed protocol for the isolation of this compound is not available, a general method for the isolation of erinacines from Hericium erinaceus mycelium is outlined below. This protocol, primarily described for Erinacine A, can be adapted for the isolation of other erinacines, including this compound, likely requiring modifications in the chromatographic separation steps.

Workflow for Erinacine Isolation

G cluster_extraction Extraction cluster_purification Purification A Hericium erinaceus Mycelium Powder B Extraction with 75% Ethanol (Ultrasonication) A->B C Centrifugation and Filtration B->C D Vacuum Rotary Evaporation C->D E Liquid-Liquid Partitioning (Ethyl Acetate/Water) D->E F Silica Gel Column Chromatography E->F Crude Extract G High-Speed Counter-Current Chromatography (HSCCC) F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation and purification of erinacines.

Detailed Steps:

  • Extraction:

    • Lyophilized and powdered mycelium of H. erinaceus is extracted with 75% ethanol using ultrasonication at 50°C.[5][6]

    • The extract is then centrifuged and filtered to remove solid debris.[5][6]

    • The solvent is removed under reduced pressure using a vacuum rotary evaporator.[5][6]

    • The resulting crude extract is subjected to liquid-liquid partitioning between ethyl acetate and water.[5]

  • Purification:

    • The ethyl acetate fraction, containing the erinacines, is further purified using chromatographic techniques.

    • Silica Gel Column Chromatography is a common initial step.[5]

    • High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for separating erinacines.[5][6] A suitable two-phase solvent system is crucial for successful separation.

    • Preparative High-Performance Liquid Chromatography (HPLC) can be used for the final purification of individual erinacines to a high degree of purity.

Neurite Outgrowth Assay in PC12 Cells

This protocol outlines the general procedure for assessing the neurotrophic effects of compounds like this compound on PC12 cells.

Workflow for Neurite Outgrowth Assay

G A Seed PC12 cells on collagen-coated plates B Incubate for 24 hours A->B C Replace medium with low-serum medium B->C D Treat with this compound +/- low concentration of NGF C->D E Incubate for 48-72 hours D->E F Fix and visualize cells E->F G Quantify neurite outgrowth (e.g., percentage of neurite-bearing cells, neurite length) F->G

Caption: Workflow for a typical neurite outgrowth assay using PC12 cells.

Detailed Steps:

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with horse and fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded onto collagen-coated multi-well plates.

  • Treatment: After allowing the cells to adhere, the medium is replaced with a low-serum medium. The cells are then treated with various concentrations of this compound. A low concentration of Nerve Growth Factor (NGF) may be added to potentiate the effect.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for neurite extension.

  • Analysis: Neurite outgrowth is observed and quantified using microscopy. A cell is typically considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, studies on other erinacines, such as Erinacine A and C, provide insights into the likely mechanisms of action. The neurotrophic effects of these related compounds are often mediated through the stimulation of NGF synthesis, which in turn activates the TrkA receptor and its downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[7][8]

Proposed Signaling Pathway for Erinacine-Induced Neurotrophism

G cluster_downstream Downstream Signaling Erinacine_U This compound NGF_synthesis ↑ NGF Synthesis Erinacine_U->NGF_synthesis NGF NGF NGF_synthesis->NGF TrkA TrkA Receptor NGF->TrkA MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Neurite_Outgrowth Neurite Outgrowth & Neuronal Survival MAPK_ERK->Neurite_Outgrowth PI3K_Akt->Neurite_Outgrowth

Caption: A proposed signaling pathway for the neurotrophic effects of erinacines.

Further research is required to confirm the specific involvement of these pathways in the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising neurotrophic compound from Hericium erinaceus with demonstrated activity in promoting neurite outgrowth. Its chemical relationship to other bioactive erinacines suggests a significant potential for applications in the fields of neuro-regeneration and the development of therapeutics for neurodegenerative disorders.

Future research should focus on:

  • Elucidating the precise signaling pathways modulated by this compound.

  • Determining the quantitative efficacy (e.g., EC₅₀) of this compound in various neuronal cell models.

  • Developing and optimizing specific isolation and purification protocols to obtain larger quantities of pure this compound for further preclinical and clinical studies.

  • Investigating the in vivo efficacy of this compound in animal models of neurodegenerative diseases.

This in-depth understanding will be crucial for unlocking the full therapeutic potential of this compound for the benefit of human health.

References

Erinacine U: A Technical Guide to its Molecular Characteristics, Bioactivity, and Associated Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine U, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a compound of significant interest in the field of neuroscience.[1] Like other members of the erinacine family, it exhibits neurotrophic properties, specifically demonstrating a pronounced ability to promote neurite outgrowth in PC12 cells. This technical guide provides a comprehensive overview of the molecular formula and CAS number of this compound, alongside a compilation of relevant experimental protocols and a visualization of a key experimental workflow.

Molecular and Chemical Properties

This compound is distinguished by its unique chemical structure. It is an O-methylated derivative of Erinacine T, and its stereoisomer is Erinacine V, with the distinction lying at the R-bond. A summary of its key identifiers is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₄₀O₇[1]
CAS Number 2234301-72-3[1]

Biological Activity: Neurotrophic Effects

This compound has been identified as a potent stimulator of neurite outgrowth in pheochromocytoma (PC12) cells, a well-established in vitro model for neuronal differentiation. This activity suggests its potential as a therapeutic agent for neurodegenerative diseases and nerve injury. While specific quantitative data for this compound is not extensively available in publicly accessible literature, its activity is reported to be significant, comparable to other neurotrophic erinacines such as T, V, and P.

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity assessment of this compound are not widely published. However, based on established methodologies for related erinacine compounds, the following protocols can be adapted for the study of this compound.

Isolation and Purification of Erinacines from Hericium erinaceus Mycelia (Adapted Protocol)

This protocol outlines a general procedure for the extraction and separation of erinacines, which can be optimized for the specific isolation of this compound.

a. Cultivation and Extraction:

  • Hericium erinaceus mycelia are cultured in a suitable liquid medium.

  • The harvested mycelia are dried and powdered.

  • The powdered mycelia are extracted with a solvent such as ethanol.

b. Fractionation and Purification:

  • The crude extract is subjected to solvent-solvent partitioning (e.g., ethyl acetate and water) to separate compounds based on polarity.

  • The resulting fractions are then purified using chromatographic techniques. This may involve multiple steps, including:

    • Silica gel column chromatography: For initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For fine purification of the target compound, this compound. A C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile and water.

Neurite Outgrowth Assay in PC12 Cells (Adapted Protocol)

This protocol provides a framework for assessing the neurotrophic activity of this compound.

a. Cell Culture and Plating:

  • PC12 cells are cultured in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum).

  • For the assay, cells are seeded in collagen-coated multi-well plates.

b. Treatment:

  • Cells are treated with varying concentrations of this compound. A positive control, such as Nerve Growth Factor (NGF), and a vehicle control (the solvent used to dissolve this compound) should be included.

c. Incubation and Observation:

  • Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.

  • Neurite outgrowth is observed and quantified using a microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

d. Data Analysis:

  • The percentage of neurite-bearing cells is calculated for each treatment group.

  • The average neurite length can also be measured using appropriate software.

  • Dose-response curves can be generated to determine the effective concentration (EC₅₀) of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of this compound.

experimental_workflow cluster_isolation Isolation of this compound cluster_bioassay Neurite Outgrowth Assay culture Cultivation of Hericium erinaceus Mycelia extraction Solvent Extraction culture->extraction fractionation Solvent Partitioning extraction->fractionation purification Chromatographic Purification (Silica Gel, HPLC) fractionation->purification isolated_U Isolated this compound purification->isolated_U treatment Treatment with This compound isolated_U->treatment Test Compound pc12_culture PC12 Cell Culture pc12_culture->treatment incubation Incubation (48-72h) treatment->incubation quantification Microscopic Quantification of Neurite Outgrowth incubation->quantification data_analysis Data Analysis (Dose-Response) quantification->data_analysis

Workflow for this compound Isolation and Bioactivity Testing.

Signaling Pathways: Postulated Mechanisms of Action

While the specific signaling pathways activated by this compound have not been definitively elucidated, the neurotrophic effects of other erinacines, such as Erinacine A, are known to involve the potentiation of Nerve Growth Factor (NGF) signaling. It is hypothesized that this compound may act through similar mechanisms, potentially enhancing the signaling cascade downstream of the TrkA receptor, which is the high-affinity receptor for NGF. Further research is required to confirm the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel neurotrophic and neuroprotective therapies. This technical guide provides a foundational understanding of its chemical properties and biological activity, along with adaptable experimental protocols to facilitate further research. The elucidation of its specific mechanism of action and the generation of robust quantitative data will be crucial next steps in harnessing the therapeutic potential of this intriguing molecule.

References

Preliminary Biological Activity of Erinacine U: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine U, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has been identified as a compound with potential neurotrophic properties. This technical guide provides a summary of the currently available information on the preliminary biological activity of this compound, with a focus on its role in promoting neurite outgrowth. While the body of research on this compound is not as extensive as that for other erinacines, such as Erinacine A, initial findings suggest its potential as a subject for further investigation in the field of neuroscience and neurodegenerative disease research.

Core Biological Activity: Promotion of Neurite Outgrowth

The primary biological activity attributed to this compound is the promotion of neurite outgrowth in neuronal cell lines. A key study by Zhang et al. (2017) identified this compound, alongside Erinacines T and V, as having significant effects on neurite growth in PC12 cells, a common model for neuronal differentiation.[1] This activity suggests that this compound may play a role in neuronal development, regeneration, and plasticity.

Quantitative Data

Detailed quantitative data for the neurite outgrowth-promoting activity of this compound from the primary literature is not available in the currently accessible search results. The following table summarizes the known biological activity.

CompoundBiological ActivityCell LineQuantitative DataReference
This compound Promotion of neurite outgrowthPC12Not availableZhang et al., 2017

Experimental Protocols

While the specific, detailed experimental protocol used by Zhang et al. (2017) for testing this compound is not available in the searched literature, a general methodology for a neurite outgrowth assay using PC12 cells can be outlined based on common practices in the field.[2][3][4]

General Neurite Outgrowth Assay Protocol with PC12 Cells

1. Cell Culture and Plating:

  • PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and horse serum (HS) in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded onto collagen-coated multi-well plates (e.g., 24- or 96-well plates) at a specific density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL).

2. Treatment:

  • After allowing the cells to adhere for approximately 24 hours, the culture medium is replaced with a low-serum medium to reduce proliferation and promote differentiation.

  • Cells are then treated with various concentrations of the test compound (this compound) in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF). A positive control (optimal NGF concentration) and a negative control (vehicle) are included.

3. Incubation:

  • The treated cells are incubated for a period ranging from 24 to 72 hours to allow for neurite extension.

4. Analysis and Quantification:

  • Following incubation, the cells are visualized and imaged using a phase-contrast microscope.

  • Neurite outgrowth is quantified by measuring the percentage of neurite-bearing cells (cells with at least one neurite equal to or longer than the cell body diameter) and/or by measuring the length of the longest neurite for a significant number of cells in multiple fields of view.

  • Statistical analysis is performed to determine the significance of the observed effects compared to the controls.

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which this compound promotes neurite outgrowth has not been elucidated in the available literature. However, neurite outgrowth is generally mediated by complex signaling cascades. The diagram below illustrates a generalized workflow for assessing the neurite outgrowth-promoting activity of a test compound.

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Analysis PC12 PC12 Cell Culture Plate Seed cells on collagen-coated plates PC12->Plate Medium Switch to low-serum medium Plate->Medium Add_Compound Add this compound (various concentrations) + sub-optimal NGF Medium->Add_Compound Controls Positive Control (optimal NGF) Negative Control (vehicle) Medium->Controls Incubate Incubate for 24-72 hours Add_Compound->Incubate Controls->Incubate Image Image acquisition (Phase-contrast microscopy) Incubate->Image Quantify Quantify neurite outgrowth: - % of neurite-bearing cells - Neurite length Image->Quantify

Caption: Experimental workflow for a neurite outgrowth assay.

The following diagram illustrates the basic concept of a compound promoting neurite outgrowth from a neuronal cell body.

G cluster_1 After Treatment with this compound CellBody1 Neuronal Cell Body CellBody2 Neuronal Cell Body Neurite1 Neurite Neurite2 Neurite GrowthCone1 Growth Cone Neurite1->GrowthCone1 GrowthCone2 Growth Cone Neurite2->GrowthCone2

Caption: this compound promotes the extension of neurites from the cell body.

Conclusion and Future Directions

The preliminary evidence indicating that this compound promotes neurite outgrowth in PC12 cells is a promising starting point for further research. However, a comprehensive understanding of its biological activity is currently limited by the lack of detailed quantitative data and mechanistic studies.

Future research should focus on:

  • Replicating and quantifying the neurite outgrowth-promoting effects of this compound. This includes determining the effective concentration range and comparing its potency to other known neurotrophic factors.

  • Elucidating the underlying molecular mechanisms. Investigating the signaling pathways involved (e.g., MAPK/ERK, PI3K/Akt) will provide insight into how this compound exerts its effects.

  • Exploring other potential biological activities. Screening for anti-inflammatory, antioxidant, and other neuroprotective effects will provide a more complete profile of this compound's therapeutic potential.

  • In vivo studies. Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases is a critical next step in the drug development process.

References

Erinacine U and its Congeners: A Literature Review on their Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on erinacines, a group of cyathane diterpenoids isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane), with a particular focus on their therapeutic potential for neurodegenerative diseases. While the user's interest was in erinacine U, the available research is heavily concentrated on its analogue, erinacine A, with some studies on erinacines C and S. This document reflects the current state of research, presenting detailed data on the most studied erinacines while summarizing the limited information available for this compound.

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a growing global health challenge with limited effective treatments.[1][2] Natural compounds are a promising source for novel therapeutic agents. Erinacines, isolated from Hericium erinaceus mycelia, have demonstrated significant neurotrophic and neuroprotective properties in preclinical studies.[1][3][4] These compounds, particularly erinacine A, have been shown to stimulate the synthesis of crucial neurotrophic factors like Nerve Growth Factor (NGF), mitigate neuroinflammation, reduce oxidative stress, and attenuate key pathological markers of neurodegeneration, such as amyloid-beta plaques.[1][3][5][6] This guide consolidates the quantitative data from key studies, details experimental protocols, and visualizes the proposed mechanisms of action to support ongoing research and development in this field.

This compound: Current State of Knowledge

This compound is a cyathane diterpene that has been isolated from Hericium erinaceus.[6][7] It is structurally related to other erinacines and is specifically described as an O-methylated derivative of erinacine T.[8] Currently, the publicly available research on this compound is limited. One study has identified it as having neurotrophic activity, demonstrating a pronounced neurite growth-promoting effect in PC12 cells, a common cell line used in neuroscience research.[7] However, detailed in-vivo studies, mechanistic pathways, and quantitative efficacy data in models of neurodegenerative diseases are not yet available in the peer-reviewed literature. Its potential remains an area for future investigation.

Key Erinacines in Neurodegenerative Disease Research

The bulk of research has focused on erinacine A, with erinacines C and S also showing therapeutic potential. These compounds are capable of crossing the blood-brain barrier, a critical feature for targeting the central nervous system.[6]

Alzheimer's Disease (AD)

In preclinical AD models, erinacine A has been shown to reduce the burden of amyloid-beta (Aβ) plaques, a hallmark of the disease.[5] Treatment with erinacine A-enriched H. erinaceus mycelia in transgenic mouse models of AD led to a decrease in the size and number of Aβ plaques and inhibited the activation of glial cells associated with neuroinflammation.[8] Furthermore, it has been shown to increase the expression of the insulin-degrading enzyme, which plays a role in Aβ clearance.[1] A pilot clinical study involving patients with mild AD showed that daily supplementation with erinacine A-enriched mycelia for 49 weeks resulted in improved scores on cognitive assessments compared to placebo.[9]

Parkinson's Disease (PD)

In animal models of Parkinson's disease, erinacine A has demonstrated protective effects on dopaminergic neurons, the progressive loss of which is a primary characteristic of PD.[1][2] Pre-treatment with erinacine A-enriched mycelia in an MPTP-induced mouse model of PD significantly improved motor deficits and reduced the loss of dopaminergic cells.[1] Mechanistic studies suggest that erinacine A protects against neurotoxicity by activating pro-survival signaling pathways and reducing endoplasmic reticulum stress and apoptosis in neuronal cells.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies on erinacines in the context of neurodegenerative diseases.

Table 1: In Vivo Studies of Erinacine A in Neurodegenerative Disease Models

Model Organism/SystemDisease ModelErinacine A Dosage/TreatmentKey Quantitative FindingsReference
APPswe/PS1dE9 Transgenic MiceAlzheimer's Disease30-day administration of erinacine A and SAttenuated cerebral plaque loading[3]
MPTP-induced MiceParkinson's DiseasePretreatment with 3 mg/g erinacine A-enriched H. erinaceus mycelia for 25 daysSignificantly improved dopaminergic lesions and oxidative stress; reversed motor deficits[1]
RatsGeneral Neuroprotection8 mg/kg body weightIncreased NGF and catecholamine content in the locus coeruleus and hippocampus[1]
N2a neuron cellsParkinson's Disease (in vitro)Co-treatment with MPP+Increased neuron survival by 14% and 22% at indicated concentrations; reversed a ~1.7-fold increase in ROS[4]
SAMP8 MiceAge-Related Cognitive Decline108, 215, and 431 mg/kg/BW/day of EAHEMLowest dose (108 mg/kg) significantly improved learning and memory; dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels[10]

Table 2: Human Clinical Studies of Erinacine A-Enriched Mycelia

Study PopulationConditionTreatmentDurationKey Quantitative FindingsReference
Patients with mild ADMild Alzheimer's DiseaseThree 350 mg capsules/day (containing 5 mg/g erinacine A)49 weeksHigher scores on CASI, MMSE, and IADL cognitive tests compared to placebo group[9]
50- to 80-year-old Japanese individualsMild Cognitive ImpairmentFour tablets three times a day16 weeksShowed an improvement in cognitive functions[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key cited studies.

Protocol 1: In Vivo MPTP-Induced Parkinson's Disease Model

  • Subjects: Male C57BL/6 mice.

  • Induction of PD: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Treatment: Oral gavage of erinacine A-enriched Hericium erinaceus mycelia (HEM) at specified doses (e.g., 3 mg/g) for a predetermined period (e.g., 25 days) prior to or after MPTP induction.

  • Behavioral Assessment: Motor function evaluated using the rotarod test, which measures the time mice can stay on a rotating rod.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) to quantify dopaminergic neuron loss using tyrosine hydroxylase (TH) immunohistochemistry and to measure levels of oxidative stress markers.

  • Molecular Analysis: Western blot analysis to determine the expression levels of proteins in signaling pathways such as AKT, p38, and NF-κB.[1][4]

Protocol 2: In Vitro Neuroprotection Assay using PC12 Cells

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

  • Neurotrophic Activity Assay: Cells are cultured in a low-serum medium and treated with various concentrations of this compound or other erinacines. Neurite outgrowth is observed and quantified using microscopy after a set incubation period (e.g., 48-72 hours). The percentage of cells with neurites longer than the cell body diameter is determined.[7]

  • Neuroprotection Assay: Neuronal apoptosis is induced using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+. Cells are pre-treated with erinacines for a specified time before the addition of the toxin. Cell viability is assessed using assays like the MTT assay or by measuring markers of apoptosis (e.g., caspase-3 activity).

Protocol 3: Human Clinical Trial for Mild Alzheimer's Disease

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients diagnosed with mild Alzheimer's Disease based on standard clinical criteria.

  • Intervention: Oral administration of capsules containing a standardized dose of erinacine A-enriched H. erinaceus mycelia (e.g., 350 mg capsules with 5 mg/g erinacine A) or a matching placebo, taken daily for an extended period (e.g., 49 weeks).

  • Outcome Measures: Cognitive function assessed at baseline and at regular intervals using validated scales such as the Mini-Mental State Examination (MMSE), the Cognitive Abilities Screening Instrument (CASI), and the Instrumental Activities of Daily Living (IADL) scale.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.[9]

Signaling Pathways and Mechanisms of Action

Erinacines exert their neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.

cluster_0 Erinacine A Neuroprotective Pathways Erinacine_A Erinacine A NGF_Synthesis NGF Synthesis Erinacine_A->NGF_Synthesis BDNF_Pathways BDNF Pathways Erinacine_A->BDNF_Pathways Nrf2 Nrf2 Activation Erinacine_A->Nrf2 NF_kB NF-κB Pathway Erinacine_A->NF_kB Inhibits Amyloid_Plaques Amyloid-β Plaques Erinacine_A->Amyloid_Plaques Reduces Neuronal_Survival Neuronal Survival & Growth NGF_Synthesis->Neuronal_Survival BDNF_Pathways->Neuronal_Survival Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant_Response Antioxidant_Response->Neuronal_Survival Protects Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-6) Neuroinflammation->Neuronal_Survival Damages NF_kB->Neuroinflammation

Caption: Proposed neuroprotective mechanisms of Erinacine A.

cluster_1 Erinacine A Action in MPTP-Induced Neurotoxicity MPTP MPTP/MPP+ Neurotoxin ROS ↑ Reactive Oxygen Species (ROS) MPTP->ROS ER_Stress ↑ Endoplasmic Reticulum Stress MPTP->ER_Stress ROS->ER_Stress IRE1a_TRAF2 IRE1α/TRAF2 Complex ER_Stress->IRE1a_TRAF2 JNK_p38 JNK/p38 Phosphorylation IRE1a_TRAF2->JNK_p38 Apoptosis Dopaminergic Neuron Apoptosis JNK_p38->Apoptosis Erinacine_A Erinacine A Erinacine_A->ER_Stress Inhibits Pro_Survival Pro-Survival Pathways (e.g., AKT, PAK1) Erinacine_A->Pro_Survival Activates Pro_Survival->Apoptosis Inhibits

Caption: Erinacine A's role in mitigating neurotoxic stress pathways.

cluster_2 Experimental Workflow for In Vivo Neuroprotection Study Animal_Model Select Animal Model (e.g., Transgenic Mice) Baseline Baseline Behavioral Testing Animal_Model->Baseline Grouping Randomize into Groups (Treatment vs. Placebo) Baseline->Grouping Treatment Administer Erinacine A or Placebo (Chronic) Grouping->Treatment Monitoring Monitor Health & Conduct Interim Tests Treatment->Monitoring Final_Testing Final Behavioral Assessments Monitoring->Final_Testing Sacrifice Sacrifice & Tissue Collection Final_Testing->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis

Caption: A generalized workflow for preclinical erinacine studies.

Conclusion and Future Directions

The existing body of research strongly suggests that erinacines, particularly erinacine A, hold significant promise as therapeutic agents for neurodegenerative diseases. Their multifaceted mechanism of action, including the stimulation of neurotrophic factors, and anti-inflammatory and antioxidant effects, positions them as compelling candidates for further development. While preclinical data is robust, there is a need for more large-scale, long-term clinical trials to definitively establish the efficacy and safety of erinacine A-enriched supplements in human populations.[5]

Crucially, research into other erinacine congeners, such as this compound, is warranted. The initial finding that this compound promotes neurite outgrowth suggests it may also possess valuable neuroprotective properties. Future studies should aim to isolate sufficient quantities of this compound and other less-studied erinacines to conduct comprehensive in vitro and in vivo evaluations in models of neurodegeneration. Elucidating the specific structure-activity relationships among the different erinacines could lead to the development of more potent and targeted therapies for diseases like Alzheimer's and Parkinson's.

References

Foundational Research on Cyathane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyathane diterpenoids are a class of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton.[1][2] Primarily isolated from higher fungi, particularly from the genera Hericium and Cyathus, these compounds have garnered significant attention for their diverse and potent biological activities.[1][3] Foundational research has revealed their potential as therapeutic agents, with activities ranging from neuroprotection and nerve growth factor (NGF) synthesis stimulation to anti-inflammatory and anticancer effects.[1][4] This technical guide provides an in-depth overview of the core research on cyathane diterpenoids, focusing on their biological activities, the experimental protocols used to determine these activities, and the underlying molecular pathways.

Core Structure and Discovery

The defining feature of cyathane diterpenoids is their angularly fused 5-6-7 tricarbocyclic scaffold, which is biosynthetically derived from the cyclization of geranylgeranyl diphosphate.[5] Over 170 members of this class have been identified, with erinacine A, isolated from Hericium erinaceus, being one of the most extensively studied compounds.[4] These compounds are produced by various mushroom species, including those from the genera Cyathus, Hericium, and Sarcodon.[2]

Quantitative Biological Activity

The diverse biological activities of cyathane diterpenoids have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds across neuroprotective, anti-inflammatory, and cytotoxic assays, providing a basis for comparative analysis.

Table 1: Neuroprotective and Anti-Neuroinflammatory Activity of Cyathane Diterpenoids

CompoundAssayCell LineActivityIC50 (µM)Reference(s)
Erinacine ANeurite Outgrowth PromotionPC12Promotes NGF-induced neurite outgrowth-[6]
NeuroprotectionPC12Protects against NGF deprivation-[6]
Anti-neuroinflammatoryBV2 microgliaInhibition of LPS-induced NO production5.82 ± 0.18[2][3]
Erinacine CAnti-neuroinflammatoryBV2 microgliaInhibition of LPS-induced NO production-[7]
Erinacine LAnti-neuroinflammatoryBV2 microgliaInhibition of LPS-induced NO production~5.82[3]
Erinacine FAnti-neuroinflammatoryBV2 microgliaInhibition of LPS-induced NO production-[3]
Erinacines T-VNeurite Outgrowth PromotionPC12Pronounced neurite outgrowth-promoting effects2.5 - 10[1]
Anti-neuroinflammatoryBV2 microgliaInhibition of LPS-induced NO production1.64, 9.25, 8.71[1]
Cyathin IAnti-inflammatoryMacrophagesInhibition of NO production15.5[6]
(12R)-11α,14α-epoxy-13α,14β,15-trihydroxycyath-3-eneAnti-inflammatoryMacrophagesInhibition of NO production52.3[6]
Erinacine IAnti-inflammatoryMacrophagesInhibition of NO production16.8[6]

Table 2: Anti-inflammatory Activity of Cyathane Diterpenoids from Cyathus africanus

CompoundAssayCell LineIC50 (µM)Reference(s)
Cyathin DInhibition of NO productionMacrophages2.57[8]
Cyathin FInhibition of NO productionMacrophages1.45[8]
Neosarcodonin OInhibition of NO productionMacrophages12.0[8]
11-O-acetylcyathatriolInhibition of NO productionMacrophages10.73[8]
Compound 9 (unnamed)Inhibition of NO productionMacrophages9.45[8]

Table 3: Cytotoxic Activity of Cyathane Diterpenoids

CompoundCell LineIC50 (µM)Reference(s)
Erinacine APC1273.7[1]
Neosarcodonin OHela, K562< 10[8]
11-O-acetylcyathatriolHela, K562< 10[8]
Dentifragilin AL9295.8[9]
KB3.12.2[9]
Dentifragilin DL92948.9[9]
KB3.142.2[9]
Dentifragilin EL92934.7[9]
KB3.115.7[9]
Dentifragilin GL92914.9[9]
Dentifragilin HL92910.0[9]
Dentifragilin IL9290.8[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the foundational research of cyathane diterpenoids.

Isolation and Structure Elucidation of Cyathane Diterpenoids

A general workflow for the isolation and structural characterization of cyathane diterpenoids from fungal cultures is as follows:

  • Cultivation and Extraction: The fungal strain (e.g., Hericium erinaceus, Cyathus africanus) is cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are then extracted with an organic solvent such as ethyl acetate or methanol.[10][11]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

    • Column Chromatography: Initial fractionation of the extract is often performed on a silica gel column with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).[12]

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC, often with a C18 column.[10][12]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.[9][13]

    • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[4][14]

Nerve Growth Factor (NGF) Induction Assay

This assay is used to evaluate the ability of cyathane diterpenoids to stimulate the synthesis of Nerve Growth Factor.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, are commonly used.[6][10] Astrocytoma cells, such as human 1321N1, can be used to test for the induction of NGF secretion.[10]

  • Treatment: The cells are treated with the test compound (e.g., erinacine A) at various concentrations. A known NGF inducer can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Quantification of Neurite Outgrowth: After a suitable incubation period (e.g., 96 hours), the percentage of cells bearing neurites longer than the cell body diameter is determined by microscopic observation.[6]

  • Quantification of NGF Secretion: The concentration of NGF in the cell culture medium can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the anti-inflammatory potential of cyathane diterpenoids by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7 or BV2 microglia, are typically used.[7]

  • Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

  • Treatment: The cells are pre-treated with the test compounds at various concentrations before or concurrently with LPS stimulation.

  • Measurement of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The absorbance is read at approximately 540-550 nm.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by cyathane diterpenoids is crucial for their development as therapeutic agents.

Neuroprotective Signaling Pathway

Several cyathane diterpenoids, notably erinacine A, exert their neurotrophic effects by potentiating the Nerve Growth Factor (NGF) signaling pathway.[6] This pathway is critical for the survival, differentiation, and maintenance of neurons. The key steps are as follows:

  • NGF Binding: NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).

  • Receptor Dimerization and Autophosphorylation: This binding induces the dimerization of TrkA and the autophosphorylation of specific tyrosine residues in its intracellular domain.

  • Activation of Downstream Signaling Cascades: The phosphorylated TrkA receptor serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling pathways, including the Ras/MAPK (Erk1/2) pathway.[6][15]

  • Gene Expression and Neuronal Effects: The activation of these pathways ultimately leads to changes in gene expression that promote neuronal survival, neurite outgrowth, and synaptic plasticity.[6][10]

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA Binds P-TrkA Phosphorylated TrkA TrkA->P-TrkA Dimerization & Autophosphorylation Ras Ras P-TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1/2 Erk1/2 MEK->Erk1/2 P-Erk1/2 Phosphorylated Erk1/2 Erk1/2->P-Erk1/2 Phosphorylation Transcription_Factors Transcription Factors P-Erk1/2->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Neuronal_Effects Neuronal Survival Neurite Outgrowth Gene_Expression->Neuronal_Effects Erinacine_A Erinacine A Erinacine_A->P-TrkA Potentiates Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome P_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Erinacine_C Erinacine C Erinacine_C->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein NO_production Nitric Oxide Production Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate Cyathane_Scaffold Cyathane Scaffold GGPP->Cyathane_Scaffold Terpene Cyclase Intermediate_1 Intermediate (Allyl Alcohol) Cyathane_Scaffold->Intermediate_1 P450 Monooxygenases Other_Cyathanes Other Cyathane Diterpenoids Cyathane_Scaffold->Other_Cyathanes Various Tailoring Enzymes Intermediate_2 Intermediate (Allyl Aldehyde) Intermediate_1->Intermediate_2 FAD-dependent Oxidase (EriM) Erinacines Erinacines Intermediate_2->Erinacines Reductases, Glycosyltransferases, etc.

References

The Enigmatic Pathway of Erinacines: A Technical Guide to their Biosynthesis in Hericium erinaceus Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacines, a class of cyathane diterpenoids produced by the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane), are compounds of significant scientific and pharmaceutical interest. Their potent ability to stimulate the synthesis of Nerve Growth Factor (NGF) has positioned them as promising therapeutic leads for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Unlike the fruiting bodies of H. erinaceus, which are known for producing hericenones, the mycelia are the exclusive source of these valuable erinacines.[1] A thorough understanding of the erinacine biosynthetic pathway is crucial for optimizing their production through fermentation, enabling metabolic engineering for novel derivatives, and ultimately, for the development of new therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the erinacine biosynthesis pathway, including the key enzymatic steps, genetic regulation, quantitative production data, and detailed experimental protocols.

The Biosynthetic Pathway of Erinacines

The biosynthesis of erinacines is a complex process that begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and is orchestrated by a suite of enzymes encoded within the "Eri" gene cluster.[1] The proposed pathway involves the cyclization of GGPP to form the characteristic 5-6-7 tricyclic carbon scaffold of the cyathane core, followed by a series of oxidative modifications and glycosylation steps to yield the diverse array of erinacine molecules.[1]

The initial and pivotal step is the cyclization of GGPP, catalyzed by the diterpene cyclase EriG, to form cyatha-3,12-diene, which constitutes the fundamental cyathane skeleton.[1] Following this, a cascade of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases such as EriI and EriC, introduces hydroxyl groups at specific positions on this core structure.[1] These hydroxylated intermediates are then subject to further modifications, including glycosylation by enzymes like EriJ, leading to the various erinacine compounds.[2]

Recent studies have further elucidated the roles of other enzymes within the "Eri" gene cluster. For instance, EriB, a NAD(P) oxidoreductase, is involved in the conversion of erinacine Q to erinacine P, and erinacine B to erinacine C.[3] An unclustered FAD-dependent oxidase, EriM, has been identified as responsible for the formation of the allyl aldehyde group found in several erinacines.[2][4]

Below is a diagrammatic representation of the proposed biosynthetic pathway of erinacines.

Erinacine Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyathadiene Cyatha-3,12-diene GGPP->Cyathadiene EriG Hydroxylated_Intermediates Hydroxylated Intermediates Cyathadiene->Hydroxylated_Intermediates EriI, EriC (P450s) ErinacineQ Erinacine Q Hydroxylated_Intermediates->ErinacineQ EriJ (Glycosyltransferase) + Other enzymes ErinacineP Erinacine P ErinacineQ->ErinacineP EriB (Oxidoreductase) ErinacineC Erinacine C ErinacineP->ErinacineC EriB (Oxidoreductase) ErinacineB Erinacine B ErinacineP->ErinacineB Other_Erinacines Other Erinacines ErinacineP->Other_Erinacines ErinacineA Erinacine A ErinacineB->ErinacineA Uncharacterized steps

Proposed biosynthetic pathway of erinacines in Hericium erinaceus mycelia.

Quantitative Data on Erinacine Production

The production of erinacines can be significantly influenced by cultivation methods, including the choice of substrate and whether solid-state or submerged fermentation is employed. Several studies have quantified the yields of specific erinacines under various conditions.

ErinacineCultivation MethodSubstrate/MediumYieldReference
Erinacine ASubmerged FermentationOptimized Glucose-based medium192 ± 42 mg/L[5][6]
Erinacine ASubmerged FermentationGlucose-based medium56.8 mg/L
Erinacine ASolid-State FermentationCorn Kernel12.53 mg/g DW (0.798 mg/g substrate)
Erinacine ASolid-State FermentationCorn Kernel with 10mM ZnSO₄165.36 mg/g cell dry weight[7]
Erinacine CSubmerged FermentationOptimized medium with Oatmeal and Edamin® K~260 mg/L[8]
Erinacine PSubmerged FermentationOptimized medium with Oatmeal and Edamin® K~184 mg/L[8]
Erinacine QMycelia in Minimal Liquid MediaMinimal MediaSignificantly higher than in Complex Media[9][10]
Erinacine CMycelia in Complex Liquid MediaComplex MediaSignificantly higher than in Minimal Media[9][10]

DW: Dry Weight

Experimental Protocols

Mycelial Culture and Fermentation

Objective: To cultivate Hericium erinaceus mycelia for the production of erinacines.

A. Seed Culture Preparation (Submerged Fermentation):

  • Aseptically transfer several agar plugs of a mature H. erinaceus culture into a sterile blender containing 40 mL of sterile deionized water.[1]

  • Homogenize the mixture briefly (e.g., 8 pulses of 1 second each) to create a uniform mycelial suspension.[1]

  • Inoculate 100 mL of sterile seed medium (e.g., MYG medium: 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose) in a 250 mL flask with 10 mL of the mycelial suspension.[1][11]

  • Incubate at 25 °C on a rotary shaker at 100-180 rpm for 7-10 days.[1][11]

B. Production Culture (Submerged Fermentation):

  • Inoculate the production medium with the seed culture (e.g., a 1:10 v/v ratio).[5][11]

  • The production medium can be optimized for erinacine A production and may contain (per liter): 69.87 g glucose, 11.17 g casein peptone, 1.45 g NaCl, 55.24 mg ZnSO₄, and 1.0 g KH₂PO₄, with a pH of 4.5.[5][6]

  • Incubate in a bioreactor or shake flasks under controlled conditions (e.g., 25 °C, 100 rpm) for the desired duration (optimal erinacine A production is often around 8 days).[5][6]

C. Solid-State Fermentation:

  • Prepare the solid substrate. For example, to a glass jar, add 50 g of ground corn kernels and 50 mL of deionized water, optionally supplemented with additives like 10 mM ZnSO₄.[1][7]

  • Autoclave the jars at 121 °C for 20 minutes and allow them to cool.[1]

  • Inoculate each jar with 10 mL of the seed culture.[1]

  • Incubate the jars at 25 °C in the dark for 20-30 days, or until the substrate is fully colonized by the mycelium.[1]

Extraction of Erinacines from Mycelia

Objective: To extract erinacines from the harvested mycelial biomass.

  • Harvest the mycelial biomass from either submerged or solid-state fermentation.

  • Freeze-dry the biomass to a constant weight and grind it into a fine powder.[1][7]

  • Add 1 g of the dried powder to 75 mL of 95% ethanol and extract using ultrasonic shaking for 1 hour.[7]

  • Centrifuge the extract at 9000 x g for 10 minutes.[7]

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter.[7][11]

  • Concentrate the filtrate under vacuum.

  • For further purification, the extract can be re-dissolved in ethyl acetate and washed with deionized water.[7]

Quantification of Erinacines by HPLC

Objective: To quantify the concentration of specific erinacines in the extract.

  • Standard Preparation: Prepare a standard solution of the target erinacine (e.g., erinacine A) in a suitable solvent (e.g., ethanol). Create a series of dilutions to generate a standard curve (e.g., 50 to 3200 µg/mL).[1]

  • HPLC System and Conditions (Example for Erinacine A):

    • Mobile Phase: Isocratic elution with 55:45 (v/v) acetonitrile:water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[1][10]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection Wavelength: 340 nm for Erinacine A.[1][7] Other erinacines may require different wavelengths (e.g., 195 nm for Erinacine C).[10]

  • Analysis:

    • Inject the standards and the prepared sample extract into the HPLC system.

    • Identify the erinacine peak in the sample chromatogram by comparing the retention time with the standard.

    • Integrate the peak area of the target erinacine in the sample.

    • Calculate the concentration of the erinacine in the sample using the standard curve.

Below is a generalized workflow for the experimental analysis of erinacine production.

Experimental Workflow for Erinacine Analysis Culture Mycelial Culture (Submerged or Solid-State) Harvesting Harvesting and Freeze-Drying Culture->Harvesting Extraction Solvent Extraction (e.g., Ethanol) Harvesting->Extraction Filtration Filtration and Concentration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

A generalized experimental workflow for the analysis of erinacine production.

Regulatory Mechanisms and Future Perspectives

The expression of the "Eri" gene cluster and, consequently, erinacine biosynthesis, is tightly regulated. Transcriptomic analyses have revealed that genes involved in terpenoid biosynthesis are generally upregulated in the mycelia compared to the fruiting bodies.[12] Furthermore, substrate composition not only influences the overall yield but can also alter the profile of erinacines produced, suggesting a complex regulatory network that responds to nutritional cues.[9][10] For instance, different media formulations can lead to significant variations in the relative amounts of erinacine C and erinacine Q, without substantial changes in the transcript levels of the known biosynthetic genes.[9][10] This indicates the presence of post-transcriptional or metabolic regulatory mechanisms that are yet to be fully understood.

Future research in this field will likely focus on:

  • Functional Characterization of Unassigned Genes: Elucidating the roles of all genes within the "Eri" cluster and identifying other regulatory genes outside the cluster.

  • Metabolic Engineering: Utilizing the biosynthetic knowledge to engineer H. erinaceus or heterologous hosts for enhanced production of specific erinacines or the generation of novel, more potent analogues.[2][4]

  • Understanding Regulatory Networks: Investigating the signaling pathways that control the expression of the "Eri" gene cluster in response to environmental and developmental cues.

The continued exploration of the erinacine biosynthetic pathway holds immense potential for advancing our ability to produce these valuable neurotrophic compounds and for the development of innovative therapies for neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erinacine U from Hericium erinaceus Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erinacines are a class of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). These compounds have garnered significant scientific interest due to their potent neurotrophic and neuroprotective properties, primarily attributed to their ability to stimulate Nerve Growth Factor (NGF) synthesis. While erinacine A is the most extensively studied analogue, other erinacines, including erinacine U, are also of interest for their potential therapeutic applications.

This document provides a detailed overview of the methodologies for the extraction, purification, and analysis of erinacines from H. erinaceus mycelium. It is important to note that while the user has specifically requested information on this compound, the vast majority of published research focuses on erinacine A. The protocols detailed below are based on established methods for erinacine A and are presented as a robust starting point for the extraction and purification of other erinacine analogues, such as this compound, given their structural similarities. Researchers should consider these protocols as a foundational framework that may require optimization for the specific target molecule.

I. Mycelial Cultivation

The production of erinacines is dependent on the successful cultivation of Hericium erinaceus mycelium. Both solid-state and submerged fermentation methods can be employed, with submerged cultivation often being more scalable for industrial production.

Protocol 1: Submerged Fermentation of H. erinaceus Mycelium

  • Strain Selection: Obtain a high-yielding strain of Hericium erinaceus. The erinacine content can vary significantly between different strains[1].

  • Seed Culture Preparation:

    • Inoculate mycelial plugs into a seed medium containing (g/L): glucose (4), peptone (1), yeast extract (0.2), MgSO₄·7H₂O (0.1), and KH₂PO₄ (0.05)[2].

    • Incubate the culture in a rotary shaker at 25 °C and 100 rpm for 7 days[2].

  • Production Culture:

    • Inoculate the seed culture into a larger volume of production medium. A commonly used medium is MYG medium (1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose)[1]. Another optimized medium contains (g/L): glucose (4.5%), soybean powder (0.5%), yeast extract (0.25%), peptone (0.25%), and MgSO₄ (0.05%) at a pH of 4.5[3].

    • Incubate the production culture at 25 °C with shaking at 120-180 rpm for 10-40 days[1][3].

  • Harvesting and Drying:

    • Harvest the mycelia by filtration.

    • Wash the mycelia with deionized water.

    • Lyophilize (freeze-dry) the mycelia to obtain a dry powder.

II. Extraction of Erinacines from Mycelium

Ethanol is the most commonly used solvent for the extraction of erinacines from H. erinaceus mycelium. The efficiency of the extraction can be enhanced by methods such as ultrasonication or reflux.

Protocol 2: Ethanolic Extraction of Erinacines

  • Preparation: Grind the lyophilized mycelium into a fine powder.

  • Extraction:

    • Method A: Ultrasonication.

      • Suspend the mycelial powder in 75-95% ethanol at a solid-to-liquid ratio of 1:20 to 1:32 (w/v)[1][4].

      • Perform ultrasonication for 1 hour at 50 °C. This can be repeated twice for improved yield[1].

    • Method B: Reflux Extraction.

      • Suspend the mycelial powder in 65-95% ethanol at a liquid-to-material ratio of approximately 30:1[4][5].

      • Heat the mixture to a reflux temperature of around 60-70°C for 30-40 minutes[4][5].

  • Filtration and Concentration:

    • Centrifuge the extract at 8000-9000 x g for 10 minutes to pellet the solid debris[1][2].

    • Filter the supernatant through a 0.22-0.45 µm filter[1][2].

    • Concentrate the filtrate using a vacuum rotary evaporator at 50 °C to obtain a crude extract[1].

III. Purification of Erinacines

The crude extract contains a mixture of compounds, and further purification is necessary to isolate specific erinacine analogues. This typically involves liquid-liquid partitioning followed by chromatographic techniques.

Protocol 3: Purification by Liquid-Liquid Partitioning and Silica Gel Chromatography

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in deionized water.

    • Perform a solvent partition by mixing the aqueous suspension with an equal volume of ethyl acetate in a separatory funnel[1].

    • Collect the ethyl acetate fraction, which will contain the erinacines.

  • Silica Gel Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness.

    • Redissolve the dried extract in a minimal amount of an appropriate solvent.

    • Apply the sample to a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate to separate the different erinacine analogues[6][7]. The fractions are collected and analyzed for the presence of the target erinacine.

Advanced Purification Technique: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective method for obtaining high-purity erinacine A and can be adapted for other erinacines. A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (e.g., 4.5:5:4.5:5, v/v/v/v) has been successfully used to separate erinacine A with over 95% purity[1][8][9].

IV. Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of erinacines.

Protocol 4: HPLC Analysis of Erinacines

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., COSMOSIL 5C18-AR-II, 250 x 4.6 mm, 5 µm particle size) is commonly used[10].

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water (often with a small amount of acetic acid) is typical[10].

  • Detection: Erinacines are typically detected by UV absorbance at a wavelength of around 340 nm[10].

  • Quantification: The concentration of the target erinacine is determined by comparing its peak area to a calibration curve generated from a purified standard.

Data Presentation

Table 1: Comparison of Erinacine A Yields from Different Strains and Cultivation Methods

Strain of H. erinaceusCultivation MethodExtraction MethodErinacine A Yield (mg/g of dry mycelium)Erinacine A Yield (mg/L of culture)Reference
Wild Strain HeGSubmerged FermentationEthanolic Extraction42.16358.78[1][8]
MU30296Solid-State CultivationEthanolic Extraction165.36 (per g of cell dry weight)-[11][12]
Various StrainsSubmerged FermentationEthanolic ExtractionVaries (e.g., 6.00 to 11.99 g/L biomass)Varies[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Mycelial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain_selection Strain Selection seed_culture Seed Culture strain_selection->seed_culture production_culture Production Culture seed_culture->production_culture harvesting Harvesting & Drying production_culture->harvesting grinding Grinding harvesting->grinding extraction Ethanolic Extraction (Ultrasonication/Reflux) grinding->extraction concentration Concentration extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel / HSCCC) partitioning->chromatography hplc HPLC Analysis chromatography->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction and analysis of erinacines.

Signaling Pathways

The neuroprotective effects of erinacines, particularly erinacine A, are mediated through various signaling pathways. While specific pathways for this compound are not well-documented, the following diagram illustrates the known pathways activated by erinacine A, which may be similar for other analogues.

signaling_pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_outcomes Biological Outcomes erinacine_a Erinacine A ngf_synthesis NGF Synthesis erinacine_a->ngf_synthesis stimulates nrf2 Nrf2 Accumulation (Antioxidant Response) erinacine_a->nrf2 induces nf_kb NF-κB Inhibition (Anti-inflammatory) erinacine_a->nf_kb inhibits bdnf BDNF Pathway Activation erinacine_a->bdnf activates trka_receptor TrkA Receptor Activation ngf_synthesis->trka_receptor activates erk1_2 ERK1/2 Pathway trka_receptor->erk1_2 pi3k_akt PI3K/Akt Pathway trka_receptor->pi3k_akt neurogenesis Neurogenesis erk1_2->neurogenesis axonal_growth Axonal Growth erk1_2->axonal_growth neuronal_survival Neuronal Survival pi3k_akt->neuronal_survival antioxidant_defense Enhanced Antioxidant Defense nrf2->antioxidant_defense reduced_inflammation Reduced Neuroinflammation nf_kb->reduced_inflammation bdnf->neuronal_survival

Caption: Signaling pathways modulated by erinacine A.

Disclaimer: The provided protocols are based on the current scientific literature, which predominantly focuses on erinacine A. These methods should serve as a starting point for the extraction and purification of this compound and may require further optimization. It is recommended to use analytical standards for this compound for accurate identification and quantification.

References

Application Notes and Protocols for the Quantification of Erinacine U

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine U is a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Like other erinacines, it is investigated for its potential neurotrophic properties. Structurally, this compound is an O-methylated derivative of Erinacine T.[2][3] Accurate and precise quantification of this compound is crucial for research into its pharmacological effects, for quality control of Hericium erinaceus extracts and derived products, and for various stages of drug development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of a specific, validated analytical method for this compound in published literature, the following protocols are proposed based on established methods for the quantification of structurally related erinacines, such as Erinacine A.[4][5][6] It is strongly recommended that these methods be fully validated in your laboratory for their intended use.

Chemical Structure of this compound

This compound has the molecular formula C26H40O7. Its structure is derived from Erinacine T through O-methylation.

Chemical structure of Erinacine T Figure 1. Chemical structure of Erinacine T, the precursor to this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most common and reliable technique for the quantification of erinacines.[7][8][9] The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Recommended Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation and UV spectrum.High. Can distinguish between compounds with similar retention times but different masses.
Sensitivity Good. Suitable for relatively high concentration samples.Excellent. Ideal for trace-level quantification.
Instrumentation Widely available and cost-effective.More specialized and higher cost.
Application Routine quality control, analysis of extracts with high erinacine content.Pharmacokinetic studies, metabolite identification, analysis of complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Hericium erinaceus Mycelia

The following protocol describes a general procedure for the extraction of erinacines from fungal mycelia. Optimization may be required depending on the specific sample matrix.

Materials:

  • Lyophilized and powdered Hericium erinaceus mycelia

  • 75% Ethanol (v/v) in ultrapure water[4]

  • Ethyl acetate[10]

  • n-Hexane[10]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

Protocol:

  • Weigh 1 g of lyophilized and powdered mycelia into a centrifuge tube.

  • Add 20 mL of 75% ethanol.[4]

  • Sonicate the mixture for 60 minutes at 50°C in an ultrasonic bath.[4]

  • Centrifuge the mixture at 8000 × g for 10 minutes.[4]

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the pellet for a second time to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.[4]

  • For further purification (optional but recommended for complex matrices), perform a liquid-liquid extraction. Resuspend the dried extract in deionized water and partition with an equal volume of ethyl acetate.[10] Collect the ethyl acetate phase, which will contain the erinacines.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water mixture) for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

G cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis_prep Analysis Preparation Mycelia Lyophilized Mycelia Powder Solvent Add 75% Ethanol Mycelia->Solvent Sonication Ultrasonication (60 min, 50°C) Solvent->Sonication Centrifugation1 Centrifuge (8000 x g, 10 min) Sonication->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Re-extraction Repeat Extraction on Pellet Pellet1->Re-extraction Centrifugation2 Centrifuge Re-extraction->Centrifugation2 Centrifugation2->Supernatant2 Evaporation Evaporate Solvent Supernatant2->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Reconstitution_Water Reconstitute in Water Dried_Extract->Reconstitution_Water LLE Liquid-Liquid Extraction (Ethyl Acetate) Reconstitution_Water->LLE EtOAc_Phase Collect Ethyl Acetate Phase LLE->EtOAc_Phase Evaporation2 Evaporate Ethyl Acetate EtOAc_Phase->Evaporation2 Final_Extract Final Dried Extract Evaporation2->Final_Extract Reconstitution_Mobile_Phase Reconstitute in Mobile Phase Final_Extract->Reconstitution_Mobile_Phase Filtration Filter (0.22 µm) Reconstitution_Mobile_Phase->Filtration Analysis Inject into HPLC/LC-MS Filtration->Analysis

Proposed HPLC-UV Method for Quantification

This method is adapted from established protocols for Erinacine A and should provide a good starting point for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., Supersil AQ-C18, 5 µm, 250 x 4.6 mm).[4]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 5-20 µL.

  • Detection Wavelength: 340 nm is a common wavelength for erinacines.[4][11] A full UV scan (200-400 nm) should be performed on a standard of this compound (if available) or a purified fraction to determine the optimal detection wavelength.

Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingReference
Column C18 reversed-phase, 5 µm, 250 x 4.6 mm[4]
Mobile Phase Acetonitrile:Water (55:45, v/v)[4]
Flow Rate 1.0 mL/min[4]
Temperature 25°C[4]
Detection 340 nm (or optimal wavelength for this compound)[4][11]
Injection Vol. 10 µL[11]

Calibration: A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five concentration levels. If a standard is not commercially available, a well-characterized, purified isolate of this compound with known purity should be used.

Proposed LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing samples with low concentrations of this compound or complex biological matrices.

Instrumentation and Conditions:

  • LC System: Agilent 1100 series HPLC or equivalent.[5]

  • MS System: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 3000 or equivalent).[12]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 x 100 mm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient optimized for the separation of erinacine analogues should be developed. A starting point could be a gradient from 30% B to 100% B over 15-20 minutes.[7]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5-10 µL.

Table 3: Proposed LC-MS/MS Method Parameters

ParameterRecommended SettingReference (Adapted from)
Column C18 reversed-phase, 3.5 µm, 4.6 x 100 mm[5]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.5 mL/min
Temperature 40°C[7]
Ionization ESI Positive
Detection Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters: The specific MRM transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ or [M+Na]+ adduct of this compound (C26H40O7, MW: 464.59). Product ions will be generated by collision-induced dissociation (CID) of the precursor ion.

G Sample Prepared Sample LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison. This includes retention times, peak areas, and calculated concentrations from the calibration curve. For LC-MS/MS data, the signal-to-noise ratio and ion ratios should also be reported to ensure data quality.

Table 4: Example Data Summary Table

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 112.5150001.0
Standard 212.5740005.0
Sample A12.6350002.3
Sample B12.5980006.5

Method Validation

As these are proposed methods, full validation according to ICH guidelines or other relevant regulatory standards is essential. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the response of the detector is directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the reliable quantification of this compound. While based on established methods for similar compounds, researchers, scientists, and drug development professionals must perform in-house validation to ensure the methods are suitable for their specific applications and sample matrices. The use of HPLC-UV offers a robust and accessible method for routine analysis, while LC-MS/MS provides the high sensitivity and selectivity required for more demanding applications such as pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Erinacine U using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erinacine U, a cyathane diterpenoid isolated from the mycelia of Hericium erinaceus, has garnered significant interest within the scientific community for its potential neurotrophic properties. As research into its therapeutic applications progresses, the need for a robust and reliable analytical method for its quantification in various matrices is paramount. This application note details a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound. While direct methods for this compound are not widely published, this protocol is adapted from well-established methods for the analysis of the structurally similar and more extensively studied Erinacine A.[1][2][3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1100/1260 series or equivalent, equipped with a binary pump, autosampler, and column thermostat.[2][3][4][5][7][8]

  • Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or a Q-TOF Premier mass spectrometer.[2][3][4][6]

  • Analytical Column: COSMOSIL 5C18-AR-II (250 x 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Software: Analyst 1.4.2 or MassLynx v4.1 for data acquisition and processing.[3][6]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade).

  • Reference Standard: this compound (purity ≥95%). If a commercial standard is unavailable, isolation and purification from Hericium erinaceus mycelia are required, with purity confirmed by NMR and HRMS.

Sample Preparation

The following protocol outlines the extraction of this compound from Hericium erinaceus mycelia. For other matrices such as plasma or tissue homogenates, further optimization will be necessary.

  • Extraction:

    • Accurately weigh 1 g of lyophilized and powdered Hericium erinaceus mycelia.

    • Add 20 mL of 70% ethanol and sonicate for 30 minutes.[9]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[9]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet for a second time to ensure complete extraction.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.22 µm PTFE syringe filter prior to HPLC-MS analysis.[6]

HPLC-MS Method

The following HPLC and MS parameters are recommended as a starting point for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column COSMOSIL 5C18-AR-II (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[1][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][6]
Gradient Program 0-2 min: 5% B; 2-22 min: 5-95% B; 22-27 min: 95% B; 27.1-30 min: 5% B[10]
Flow Rate 0.5 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 10 µL[6]
UV Detection (Optional) 340 nm[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][6]
Capillary Voltage 3.0 kV[6]
Source Temperature 120 °C[6]
Desolvation Temperature 200 °C[6]
Desolvation Gas Flow 500 L/h (Nitrogen)[6]
Collision Gas Argon[6]
Scan Range m/z 100-1000[6]
Method Validation Parameters

For quantitative analysis, the method should be validated according to standard guidelines. Typical performance characteristics are provided below.

Table 3: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL[9]
Limit of Quantification (LOQ) ~0.5 µg/mL[9]
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the results for multiple samples.

Table 4: Quantitative Analysis of this compound in Hericium erinaceus Extracts

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)15.2125,4301.0
Standard 2 (5 µg/mL)15.2630,1205.0
Standard 3 (10 µg/mL)15.21,245,89010.0
Sample A15.3450,6703.6
Sample B15.2890,3407.1
Sample C15.3210,1101.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_proc Data Processing start Start: H. erinaceus Mycelia extraction Solvent Extraction (70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation filtration->hplc ms MS Detection hplc->ms data_acq Data Acquisition ms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Potential Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, it is hypothesized to act similarly to other erinacines, which are known to stimulate Nerve Growth Factor (NGF) synthesis.

signaling_pathway erinacine_u This compound receptor Receptor erinacine_u->receptor Binds cell_membrane Cell Membrane downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) receptor->downstream Activates transcription Transcription Factors (e.g., CREB) downstream->transcription Activates ngf_gene NGF Gene transcription->ngf_gene Induces Transcription ngf_synthesis NGF Synthesis ngf_gene->ngf_synthesis neuronal_survival Neuronal Survival & Growth ngf_synthesis->neuronal_survival Promotes

References

Application Notes and Protocols for Erinacine U in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have garnered significant scientific interest for their neurotrophic and neuroprotective properties. These compounds are known to stimulate Nerve Growth Factor (NGF) synthesis, promote neurite outgrowth, and protect neuronal cells from various insults. Among these, Erinacine U has been identified as a compound that promotes neurite growth in PC12 cells.[1] While detailed protocols specifically validating this compound are not widely published, this document provides a comprehensive protocol based on the well-established use of other erinacines, such as Erinacine A and S, in neuronal cell culture. This guide can be adapted by researchers to investigate the neurotrophic potential of this compound.

Data Presentation

The following tables summarize the effective concentrations and observed effects of various erinacines on different neuronal cell types. This data can serve as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Erinacines in Neuronal Cell Culture

ErinacineCell TypeEffective ConcentrationObserved EffectReference
Erinacine A PC12 cells0.3 - 30 µMPotentiates NGF-induced neurite outgrowth[2][3]
Primary Rat Cortical NeuronsNot specifiedInduces neuritogenesis[4]
N2a cells10 µMProtects against inflammatory factor-induced cell death[5]
Erinacine S Primary Mouse Cortical & DRG Neurons1 µg/mLPromotes neurite outgrowth[6]
Erinacine C BV-2 microglial cells5 - 20 µMReduces nitric oxide production[3]
Erinacines T, U, V, P PC12 cellsNot specifiedPromotes neurite growth[1]

Table 2: Summary of Neurotrophic and Neuroprotective Effects of Erinacines

ErinacineBioactivityKey Findings
Erinacine A Neuroprotection, Neurite OutgrowthStimulates NGF synthesis and protects against neurotoxin-induced cell death.[7]
Erinacine S Neuronal RegenerationEnhances neurite outgrowth and promotes regeneration on inhibitory substrates.[6][8]
Erinacine C Anti-inflammatoryReduces inflammatory responses in microglial cells.
This compound Neurite OutgrowthDemonstrated to promote neurite growth in PC12 cells.[1]

Experimental Protocols

This section provides a detailed protocol for a neurite outgrowth assay using PC12 cells, a common model for studying neuronal differentiation. This protocol can be adapted for use with this compound.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

Objective: To determine the effect of this compound on promoting neurite outgrowth in PC12 cells.

Materials:

  • PC12 cell line

  • RPMI 1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Poly-L-lysine

  • This compound (or other erinacines)

  • Nerve Growth Factor (NGF)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells in RPMI 1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Coat 24-well plates with poly-L-lysine.

    • Seed PC12 cells at a density of 8 × 10³ cells/mL and allow them to adhere for 24 hours.[3]

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • After 24 hours of cell adherence, replace the culture medium with a low-serum medium (e.g., 2% HS and 1% FBS).[3]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • For studying potentiation effects, a sub-optimal concentration of NGF (e.g., 2 ng/mL) can be added along with this compound.[3]

    • Include the following controls:

      • Vehicle control (DMSO)

      • Positive control (optimal NGF concentration, e.g., 50 ng/mL)

      • This compound only (without NGF)

  • Incubation:

    • Incubate the treated cells for 48 to 96 hours to allow for neurite outgrowth.[3]

  • Fixation and Imaging:

    • After incubation, gently wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Quantification of Neurite Outgrowth:

    • Use image analysis software to quantify neurite outgrowth.

    • A common metric is to count the percentage of cells with neurites longer than the diameter of the cell body.

    • The average length of the longest neurite per cell can also be measured.

Mandatory Visualizations

Signaling Pathways

Erinacines are known to influence several signaling pathways related to neuronal survival and growth. While the specific pathway for this compound is yet to be fully elucidated, the following diagram illustrates a putative signaling cascade based on the known mechanisms of other erinacines, such as Erinacine A.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erinacine Erinacine NGF NGF Erinacine->NGF stimulates synthesis TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor binds p75NTR p75NTR NGF->p75NTR binds PI3K PI3K TrkA_Receptor->PI3K Ras Ras TrkA_Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ERK1_2->CREB Gene_Expression Gene Expression (Neuronal Survival, Growth) CREB->Gene_Expression

Caption: Putative signaling pathways activated by erinacines in neuronal cells.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the neuritogenic effects of this compound.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture PC12 Cells Plate_Cells Plate cells in poly-L-lysine coated wells Culture_Cells->Plate_Cells Prepare_Compounds Prepare this compound and control solutions Plate_Cells->Prepare_Compounds Add_Treatments Add this compound, NGF, and controls Prepare_Compounds->Add_Treatments Incubate Incubate for 48-96 hours Add_Treatments->Incubate Fix_Cells Fix cells with formaldehyde Incubate->Fix_Cells Image_Cells Capture images with microscope Fix_Cells->Image_Cells Quantify Quantify neurite outgrowth Image_Cells->Quantify

References

In Vivo Administration of Erinacines in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the in vivo administration of erinacines in animal models, drawing upon available preclinical research. It is important to note that while the user requested information specifically on Erinacine U , a thorough literature search did not yield any studies on its in vivo administration in animal models. The available research primarily focuses on other members of the erinacine family, most notably Erinacine A, C, and S . Therefore, the following application notes and protocols are based on the data available for these compounds and are intended to serve as a representative guide for the erinacine class. Researchers should exercise caution and conduct compound-specific preliminary studies before commencing in vivo experiments with this compound.

Introduction

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant interest for their potential neuroprotective and neurotrophic properties.[1][2][3][4][5] Preclinical in vivo studies have demonstrated their therapeutic potential in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[2][3][5][6] These compounds are known to stimulate the synthesis of nerve growth factor (NGF) and can cross the blood-brain barrier, making them promising candidates for the development of novel neurotherapeutics.[7][8] This document outlines key quantitative data, experimental protocols, and associated signaling pathways from in vivo studies involving the administration of erinacines in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on Erinacine A and Erinacine S.

Table 1: Pharmacokinetic Parameters of Erinacines in Rodent Models
ErinacineAnimal ModelAdministration Route & DoseTmax (min)Cmax (µg/mL)T½ (min)Absolute Bioavailability (%)Reference
Erinacine A Sprague-Dawley RatOral (50 mg/kg BW equivalent)360.00 ± 131.451.40 ± 1.14491.22 ± 111.7024.39[9]
Erinacine A Sprague-Dawley RatIntravenous (5 mg/kg BW)-4.53 ± 3.424.37 ± 4.55-[9]
Erinacine A Landrace PigIntravenous (5 mg/kg BW)--20.85 ± 0.03-[10]
Erinacine S Sprague-Dawley RatOral (50 mg/kg BW equivalent)480.00 ± 116.780.81 ± 0.28439.84 ± 60.9815.13[11]
Erinacine S Sprague-Dawley RatIntravenous (5 mg/kg BW)-1.64 ± 0.1711.45 ± 5.76-[11]

BW: Body Weight

Table 2: Neuroprotective and Biomarker Modulation Effects of Erinacines in Animal Models
ErinacineAnimal Model & DiseaseAdministration Route & DoseDurationKey FindingsReference
Erinacine A APPswe/PS1dE9 Transgenic Mice (Alzheimer's Disease)Oral (30 mg/kg/day)30 daysReduced amyloid burden by 38.1 ± 19.7%; Increased Insulin-Degrading Enzyme (IDE) levels by 141.1 ± 63.7%[2]
Erinacine A Rat (Ischemic Stroke)Intraperitoneal (1 mg/kg)90 min before ischemiaReduced infarct volume[2]
Erinacine A RatOral (8 mg/kg/day)-Increased NGF and catecholamine content in the locus coeruleus and hippocampus[2]
Erinacine A-enriched H. erinaceus mycelium SAMP8 Mice (Age-related cognitive decline)Oral (108, 215, 431 mg/kg/day)13 weeksDose-dependent decrease in iNOS, TBARS, and 8-OHdG levels in the brain[12]
Erinacine C Rat (Mild Traumatic Brain Injury)Intraperitoneal (2 mg/kg)Post-injuryAttenuated microglial inflammation in the cerebral region[13]
Erinacine C-enriched H. erinaceus mycelium Rat (Mild Traumatic Brain Injury)Oral (108.5, 217 mg/kg)Post-injuryModest improvements in spatial memory and inhibition of neuronal cell death[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vivo administration of erinacines.

Pharmacokinetic Study Protocol (Adapted from[9][11])
  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Groups:

    • Oral Administration Group (n=6): Administered with H. erinaceus mycelia extract equivalent to 50 mg/kg body weight of the specific erinacine.

    • Intravenous Administration Group (n=6): Administered with 5 mg/kg of the purified erinacine via the femoral vein.

  • Drug Preparation:

    • Oral formulation: H. erinaceus mycelia extract is suspended in distilled water.

    • Intravenous formulation: Purified erinacine is dissolved in a vehicle solution (e.g., DMSO and further diluted in saline).

  • Sample Collection:

    • Blood samples (approximately 0.5 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.

    • Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis:

    • Erinacine concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters (Tmax, Cmax, T½, AUC) are calculated using appropriate software (e.g., WinNonlin).

    • Absolute bioavailability is calculated using the formula: [(AUC_oral × Dose_iv) / (AUC_iv × Dose_oral)] × 100%.

Mild Traumatic Brain Injury (mTBI) Model and Treatment Protocol (Adapted from[6][13])
  • Animal Model: Male Sprague-Dawley rats.

  • mTBI Induction:

    • A modified weight-drop technique is used to induce a mild traumatic brain injury.

  • Treatment Groups:

    • Sham group (no injury).

    • mTBI + Vehicle group.

    • mTBI + Erinacine C (e.g., 2 mg/kg, intraperitoneal injection) post-injury.

    • mTBI + H. erinaceus mycelium (e.g., 108.5 and 217 mg/kg, oral gavage) post-injury.

  • Behavioral Testing:

    • Motor function is assessed using the beam walking test at specified time points post-injury.

  • Histological Analysis:

    • At the end of the experiment, animals are euthanized, and brains are collected.

    • Brain sections are prepared and stained for markers of neuronal injury (e.g., NeuN) and microglial activation (e.g., Iba1) using immunohistochemistry.

  • Biochemical Analysis:

    • Brain tissue homogenates are used to measure the expression of proteins involved in the Nrf2 pathway (e.g., Nrf2, HO-1) via Western blotting or ELISA.

Signaling Pathways and Mechanisms of Action

In vivo studies suggest that erinacines exert their neuroprotective effects through the modulation of several key signaling pathways.

Nrf2-Dependent Antioxidant Pathway

Erinacine C has been shown to afford neuroprotection in a traumatic brain injury model by activating the NF-E2-related factor 2 (Nrf2) pathway.[6][14] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes such as catalase (CAT), superoxide dismutase (SOD), and thioredoxin reductase (TrxR).[6] This enhances the cellular antioxidant capacity and reduces oxidative stress-induced neuronal damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erinacine_C Erinacine C Nrf2_Keap1 Nrf2-Keap1 Complex Erinacine_C->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (CAT, SOD, TrxR) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuronal_Protection Neuronal Protection Antioxidant_Enzymes->Neuronal_Protection

Caption: Erinacine C-mediated activation of the Nrf2 antioxidant pathway.

Anti-inflammatory and Pro-survival Pathways

Erinacine A has demonstrated anti-inflammatory and pro-survival effects in models of Parkinson's disease and ischemic stroke.[2][3] It can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. Furthermore, erinacines have been shown to modulate signaling pathways such as NF-κB and MAPK, which are critically involved in inflammation and apoptosis.[3] By inhibiting pro-inflammatory and pro-apoptotic pathways and promoting pro-survival signaling, erinacines contribute to neuronal protection.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, MPTP) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Erinacine_A Erinacine A Erinacine_A->NFkB_Pathway Erinacine_A->MAPK_Pathway Pro_survival_Pathways Pro-survival Pathways Erinacine_A->Pro_survival_Pathways Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines Neuronal_Apoptosis Neuronal Apoptosis MAPK_Pathway->Neuronal_Apoptosis Pro_inflammatory_Cytokines->Neuronal_Apoptosis Neuronal_Survival Neuronal Survival Pro_survival_Pathways->Neuronal_Survival Experimental_Workflow start Study Design and Animal Acclimatization disease_model Induction of Neurological Disease Model (e.g., Stroke, TBI, Neurotoxin) start->disease_model grouping Randomization into Treatment Groups disease_model->grouping treatment Erinacine/Vehicle Administration (Oral, IP) grouping->treatment behavioral Behavioral Assessments (e.g., Morris Water Maze, Rotarod) treatment->behavioral sacrifice Euthanasia and Tissue Collection (Brain, Blood) behavioral->sacrifice analysis Biochemical and Histological Analysis (Western Blot, IHC, ELISA) sacrifice->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end Conclusion data_analysis->end

References

Application Notes: Dose-Response Assay for Erinacine U-Mediated Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erinacine U, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated potential as a neurotrophic agent by stimulating neurite outgrowth in neuronal cell lines.[1] These application notes provide a detailed protocol for developing a dose-response assay to quantify the bioactivity of this compound. The primary assay described is a cell viability and proliferation assay (MTT), which serves as a foundational method to assess cellular health in response to treatment before proceeding to more specific neurite outgrowth analysis. A plausible signaling pathway for this compound's neurotrophic activity is also presented.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and natural product chemistry.

Key Experimental Protocols

Protocol 1: MTT Assay for Dose-Response Curve Generation

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the metabolic activity of a neuronal cell line (e.g., PC-12 or SH-SY5Y), which is often correlated with cell viability and proliferation.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Neuronal cell line (e.g., PC-12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Sterile, multichannel pipettes and tips

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound solution to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[2]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis:

The absorbance values are directly proportional to the number of viable, metabolically active cells.[4] Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, key parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.[5]

Data Presentation

Table 1: Example Dose-Response Data for this compound on PC-12 Cells (48h Treatment)

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Control)
0 (Control)1.2540.087100.0
0.11.2680.091101.1
11.3010.085103.7
51.3550.099108.1
101.4230.102113.5
251.3890.094110.8
501.2010.08195.8
1000.9870.07678.7

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed PC-12 Cells in 96-well Plate treatment Treat Cells with this compound (48h) cell_culture->treatment drug_prep Prepare this compound Serial Dilutions drug_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (3-4h) add_mtt->incubation solubilize Add Solubilization Buffer incubation->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability read_plate->calculate plot_curve Generate Dose-Response Curve calculate->plot_curve

Caption: Workflow for this compound dose-response assay.

Proposed Signaling Pathway for this compound-Mediated Neurite Outgrowth

Erinacines are known to promote neurotrophic effects, often by stimulating or mimicking neurotrophins such as Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF).[6][7] These neurotrophins bind to their respective Tropomyosin receptor kinase (Trk) receptors, TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades that lead to neurite outgrowth.[3][4][8] Key pathways activated include the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[3][9]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Response Erinacine_U This compound Trk_Receptor TrkA / TrkB Receptor Erinacine_U->Trk_Receptor Activates PI3K PI3K Trk_Receptor->PI3K Ras Ras Trk_Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: this compound signaling pathway for neurite outgrowth.

References

Application Notes and Protocols for Assessing Erinacine U Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erinacine U is a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Like other erinacines, it is being investigated for its potential neuroprotective properties. A critical determinant of its therapeutic efficacy for neurological disorders is its ability to cross the blood-brain barrier (BBB). While it has been suggested that erinacines can readily cross the BBB, specific quantitative data for this compound are not yet extensively documented in publicly available literature.[1]

These application notes provide a comprehensive overview of established methodologies for assessing the BBB penetration of novel compounds, using protocols adapted from studies on closely related molecules like Erinacine A, C, and S.[2][3][4] The following sections detail in vivo, in vitro, and in silico approaches, along with relevant signaling pathways that may be investigated following confirmation of central nervous system (CNS) exposure.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are the gold standard for determining the BBB penetration of a compound. These studies provide crucial pharmacokinetic data, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which are key indicators of CNS exposure.

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats to determine the BBB penetration of this compound following oral (p.o.) and intravenous (i.v.) administration.

1.1.1 Materials and Reagents:

  • This compound (purity >98%)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Sprague-Dawley rats (male, 250-300g)

  • Heparinized tubes for blood collection

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system (e.g., Agilent 1100 series HPLC with a triple quadrupole mass spectrometer)[2]

  • Internal standard (e.g., a structurally similar compound not present in the samples)

1.1.2 Animal Dosing and Sample Collection:

  • Fast rats overnight prior to dosing.

  • Divide rats into two main groups: oral administration and intravenous administration.

  • For the oral group, administer this compound at a specified dose (e.g., 50 mg/kg) via oral gavage.[2]

  • For the intravenous group, administer this compound at a specified dose (e.g., 5 mg/kg) via the tail vein.[2]

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a subset of animals from each group via the jugular vein into heparinized tubes.

  • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove blood from the brain tissue.

  • Harvest the whole brain and store it at -80°C until analysis.

1.1.3 Sample Preparation:

  • Plasma: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C.

  • Brain Homogenate: Weigh the harvested brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • Extraction: For both plasma and brain homogenate samples, perform a liquid-liquid or solid-phase extraction to isolate this compound and the internal standard. A typical procedure involves adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.[4] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for analysis.

1.1.4 Analytical Quantification (LC-MS/MS):

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.[2]

  • Chromatographic Conditions (Example based on Erinacine A/S): [2][4]

    • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 100 mm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.

1.1.5 Data Presentation: The quantitative data should be summarized to calculate key pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters for this compound (Hypothetical Data)

Parameter Oral Administration (50 mg/kg) Intravenous Administration (5 mg/kg) Reference Method
Plasma [2]
Cmax (µg/mL) Value Value
Tmax (hr) Value Value
AUC (µg*hr/mL) Value Value
Brain
Cmax,brain (µg/g) Value Value [4]
Tmax,brain (hr) Value Value [4]
BBB Penetration
Brain-to-Plasma Ratio (Kp) Calculated Calculated

| Absolute Bioavailability (%) | Calculated | - |[2] |

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis oral Oral Dosing (50 mg/kg) blood Blood Sampling (Time Points) oral->blood iv Intravenous Dosing (5 mg/kg) iv->blood brain Brain Harvest (Post-Euthanasia) plasma_sep Plasma Separation blood->plasma_sep brain_homo Brain Homogenization brain->brain_homo extraction Liquid-Liquid Extraction plasma_sep->extraction brain_homo->extraction lcms LC-MS/MS Quantification extraction->lcms pk_calc Pharmacokinetic Analysis (Kp, etc.) lcms->pk_calc

Caption: General workflow for in vivo BBB permeability studies.

In Vitro Assessment of BBB Penetration

In vitro models of the BBB, such as Transwell assays using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), offer a higher-throughput method for screening compound permeability.[5][6] These models are useful for determining the apparent permeability coefficient (Papp) and identifying potential transport mechanisms (passive diffusion vs. active transport).

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

2.1.1 Materials and Reagents:

  • hCMEC/D3 cell line

  • Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Lucifer yellow (marker for paracellular permeability)

  • Transendothelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS system

2.1.2 Cell Culture and Monolayer Formation:

  • Culture hCMEC/D3 cells in appropriate growth medium.

  • Seed the cells onto the apical side of the collagen-coated Transwell inserts.

  • Culture the cells for 7-10 days to allow for the formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >100 Ω·cm²) indicates a well-formed barrier.

2.1.3 Permeability Assay:

  • Wash the cell monolayer with pre-warmed transport buffer.

  • Add this compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Replace the collected volume in the receiver chamber with fresh transport buffer.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers to determine the final concentrations.

  • To assess for active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

2.1.4 Data Analysis and Presentation:

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[5]

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Table 2: In Vitro Permeability Data for this compound (Hypothetical Data)

Parameter Value Interpretation Reference Method
TEER (Ω·cm²) >100 Indicates good monolayer integrity
Papp (A→B) (cm/s) Value Permeability from blood-to-brain direction [5]
Papp (B→A) (cm/s) Value Permeability from brain-to-blood direction [5]

| Efflux Ratio | Calculated | >2 suggests active efflux |[5] |

in_vitro_workflow cluster_setup Model Setup cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed hCMEC/D3 cells on Transwell insert culture Culture to form confluent monolayer seed_cells->culture teer Monitor TEER for barrier integrity culture->teer add_compound Add this compound to Apical (Donor) Chamber teer->add_compound sample Sample from Basolateral (Receiver) Chamber at Time Points add_compound->sample lcms Quantify Concentration by LC-MS/MS sample->lcms papp_calc Calculate Papp and Efflux Ratio lcms->papp_calc

Caption: General workflow for in vitro BBB permeability studies.

In Silico Prediction

Computational (in silico) models can provide an early prediction of a compound's ability to cross the BBB. These models use the physicochemical properties of the molecule (e.g., molecular weight, lipophilicity (LogP), polar surface area, and hydrogen bond count) to predict permeability. While not a substitute for experimental data, in silico tools are valuable for prioritizing candidates in early-stage drug discovery.

Relevant Signaling Pathways

Once it is established that this compound can penetrate the brain, subsequent research can focus on its mechanism of action. Studies on other erinacines, particularly Erinacine C, have shown that they can exert neuroprotective effects by modulating specific signaling pathways.[1][3]

4.1 Nrf2-Dependent Antioxidant Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Erinacine C has been shown to reduce brain inflammation and protect against neuronal injury in a traumatic brain injury model by activating the Nrf2 pathway.[1][3] This leads to the upregulation of several antioxidant enzymes, such as catalase, superoxide dismutase, and thioredoxin reductase.[1] Investigating whether this compound can also activate this pathway in brain cells (e.g., microglia and astrocytes) would be a logical next step.

nrf2_pathway cluster_nucleus Inside Nucleus erinacine_u This compound (in CNS) keap1_nrf2 Keap1-Nrf2 Complex erinacine_u->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., from TBI) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) antioxidant_genes Upregulation of Antioxidant Genes (Catalase, SOD, etc.) are->antioxidant_genes Binds to & Activates neuroprotection Neuroprotection & Reduced Inflammation antioxidant_genes->neuroprotection

Caption: Postulated Nrf2-mediated antioxidant pathway for this compound.

References

Application Notes & Protocols: Large-Scale Production of Erinacine U for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies applicable to the large-scale production of erinacines, with a specific focus on adapting these methods for Erinacine U. Due to the limited specific research on this compound, this document outlines a generalized production strategy based on established protocols for other closely related erinacines, such as Erinacine A, derived from the mycelial culture of Hericium erinaceus.

Introduction to this compound

Erinacines are a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] These compounds are of significant interest to the scientific community for their neurotrophic and neuroprotective properties.[2][3][4] this compound, along with its stereoisomer Erinacine V, are O-methylated derivatives of Erinacine T.[2] Research has shown that Erinacines T, U, and V exhibit significant effects on promoting neurite growth in PC12 cells, suggesting their potential in the development of therapeutics for neurodegenerative diseases.[5]

While extensive research is available for Erinacine A, specific protocols for the large-scale production of this compound are not well-documented in current scientific literature. Therefore, the following protocols are adapted from established methods for general erinacine production and will require optimization for maximizing the yield of this compound.

Production of Erinacine-Enriched Hericium erinaceus Mycelia

The production of erinacines is primarily achieved through the submerged fermentation of Hericium erinaceus mycelia, as erinacines are not typically found in the fruiting body of the mushroom.

Culture Initiation and Maintenance
  • Strain Selection : The selection of a high-yielding Hericium erinaceus strain is critical. Different strains can produce varying amounts and types of erinacines.[6]

  • Culture Medium : A common medium for mycelial growth is a Potato Dextrose Agar (PDA) or a liquid medium containing glucose, peptone, and yeast extract.[6][7]

  • Incubation Conditions : Mycelial cultures are typically maintained at 24-26°C in the dark.[8][9]

Submerged Fermentation Protocol

This protocol describes a general procedure for submerged fermentation to produce erinacine-rich mycelial biomass.

Table 1: Submerged Fermentation Parameters for Erinacine Production

ParameterRecommended ConditionsNotes
Bioreactor Volume Scalable from 5 L to 20-ton fermentorsLarger volumes require optimization of agitation and aeration.[8]
Fermentation Medium Glucose (2-7%), Peptone (0.25-1%), Yeast Extract (0.1-0.5%), KH2PO4 (0.05%), MgSO4 (0.05%)The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize.[8]
Inoculum 10% (v/v) of a 7-10 day old seed cultureAseptic inoculation is crucial to prevent contamination.[6]
Temperature 25-26°CTemperature should be closely monitored and controlled.[8]
pH 4.5 - 5.0The pH of the medium can influence erinacine biosynthesis.[8]
Agitation 100-150 rpmAdequate mixing is necessary for nutrient distribution and gas exchange.[8]
Aeration 1-2 vvm (volume of air per volume of medium per minute)Sufficient oxygen supply is vital for mycelial growth and metabolite production.
Fermentation Time 10-15 daysThe optimal harvest time should be determined by monitoring erinacine concentration.[8]

Experimental Workflow for Submerged Fermentation

Fermentation_Workflow A Strain Selection & Culture Maintenance B Seed Culture Preparation (Liquid Medium, 7-10 days) A->B C Inoculation of Bioreactor B->C D Submerged Fermentation (Controlled Conditions) C->D E Harvesting of Mycelial Biomass (Filtration/Centrifugation) D->E F Washing and Freeze-Drying E->F G Dried Mycelial Powder for Extraction F->G

Caption: Workflow for the submerged fermentation of Hericium erinaceus mycelia.

Extraction and Purification of this compound

The extraction and purification process is critical for isolating this compound from the mycelial biomass. This multi-step process generally involves solvent extraction followed by chromatographic separation.

Solvent Extraction Protocol

Table 2: Solvent Extraction Parameters

ParameterRecommended ConditionsNotes
Solvent 70-95% Ethanol or Ethyl AcetateEthanol is commonly used for initial extraction.[6][10] Ethyl acetate can be used for further partitioning.[6]
Extraction Method Ultrasonic-assisted extraction or reflux extractionUltrasonication can enhance extraction efficiency.[11] Reflux extraction can also be effective but may degrade thermolabile compounds.[12]
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction yield.[12]
Extraction Time 30-60 minutes per cycle (2-3 cycles)Multiple extraction cycles increase the recovery of target compounds.
Temperature Room temperature to 60°CHigher temperatures can increase extraction efficiency but risk degradation.[12]
Purification Protocol

Purification of the crude extract is necessary to isolate this compound. This typically involves multiple chromatographic steps.

Table 3: Chromatographic Purification Parameters

StageMethodStationary PhaseMobile Phase
Initial Fractionation Silica Gel Column ChromatographySilica GelGradient of n-hexane and ethyl acetate
Fine Purification High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC)C18 reverse-phase column (for HPLC)Acetonitrile/water or methanol/water gradient

High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for separating high-purity erinacines.[6] A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water can be optimized for the separation of this compound.[6]

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow A Dried Mycelial Powder B Solvent Extraction (e.g., 70% Ethanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection E->F G HPLC or HSCCC Purification F->G I Pure this compound G->I H Purity Analysis (HPLC, MS) I->H Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ErinacineU This compound Receptor Receptor ? ErinacineU->Receptor Binds PI3K PI3K Receptor->PI3K Activates NFkB_Ikb NF-κB-IκB Receptor->NFkB_Ikb Inhibits IκB Kinase Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Akt->Nrf2_Keap1 Inhibits Keap1 NGF_Gene NGF Gene Akt->NGF_Gene Promotes Transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds NFkB NF-κB NFkB_Ikb->NFkB Releases Inflammatory Gene\nExpression Inflammatory Gene Expression NFkB->Inflammatory Gene\nExpression Antioxidant Enzyme\nExpression Antioxidant Enzyme Expression ARE->Antioxidant Enzyme\nExpression NGF Synthesis NGF Synthesis NGF_Gene->NGF Synthesis Neuroprotection Neuroprotection Antioxidant Enzyme\nExpression->Neuroprotection Inflammation Inflammation Inflammatory Gene\nExpression->Inflammation Neuronal Survival &\nNeurite Outgrowth Neuronal Survival & Neurite Outgrowth NGF Synthesis->Neuronal Survival &\nNeurite Outgrowth

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erinacine U Production in Hericium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is primarily based on research conducted on Erinacine A, a closely related and more extensively studied cyathane diterpenoid from Hericium erinaceus. Due to the limited specific research on Erinacine U, these methodologies and troubleshooting guides serve as a strong starting point for researchers. It is recommended that these protocols be adapted and optimized for your specific strain and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing Erinacine yield in Hericium cultures?

A1: Several factors significantly impact the production of erinacines. These include the choice of cultivation method (solid-state vs. submerged), substrate composition, nitrogen sources, and the addition of inorganic salts. Temperature, pH, and agitation are also crucial for submerged cultures.

Q2: Which cultivation method is generally better for Erinacine production: solid-state or submerged fermentation?

A2: Solid-state fermentation has been reported to yield a higher specific production of Erinacine A compared to submerged cultures.[1] However, submerged fermentation offers better control over environmental parameters and may be more suitable for large-scale, controlled production.

Q3: What are the recommended culture media for initiating Hericium erinaceus mycelial growth?

A3: For initial mycelial growth on agar plates, Potato Dextrose Agar (PDA) is effective for biomass accumulation, though it may not be optimal for erinacine production itself.[1][2] Other commonly used media include Malt Extract Agar (MA) and Yeast Extract Agar (YE).

Q4: Can this compound be found in the fruiting bodies of Hericium erinaceus?

A4: No, erinacines, including this compound, are typically found exclusively in the mycelium of Hericium erinaceus.[3] The fruiting bodies contain other bioactive compounds, such as hericenones.

Troubleshooting Guides

This section provides solutions to common problems encountered during Hericium cultivation for Erinacine production.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Erinacine Production - Inappropriate substrate or media composition.- Optimize the carbon-to-nitrogen ratio in your media. Experiment with different grain-based substrates like corn kernels for solid-state fermentation.[1][2] - For submerged cultures, test different nitrogen sources such as casein or tryptone.[1]
- Non-optimal cultivation parameters (temperature, pH, agitation).- For submerged cultures, maintain a temperature of around 24-25°C, a pH of approximately 6.38, and an agitation speed of about 147 rpm.[4]
- Incorrect timing of harvest.- Harvest the mycelium during the stationary phase of growth, as secondary metabolite production is often highest at this stage.
Slow Mycelial Growth - Suboptimal temperature or pH.- Ensure the incubation temperature is maintained between 21-24°C and the pH of the medium is appropriate.[5][6]
- Poor quality spawn or inoculum.- Use fresh, high-quality spawn from a reputable supplier. Ensure the inoculum is healthy and actively growing.
- Nutrient-deficient substrate.- Supplement hardwood sawdust substrates with a nitrogen source like wheat bran (around 10-25%).[5][6]
Contamination (e.g., green mold, bacteria) - Inadequate sterilization of substrate or equipment.- Ensure thorough sterilization of the substrate, growth vessels, and all equipment. Autoclave at 15 PSI for at least 90 minutes.[5]
- Poor aseptic technique during inoculation.- Perform all inoculations in a sterile environment, such as a laminar flow hood or a still air box.[7]
- Contaminated spawn.- Inspect spawn for any signs of contamination before use.[8]
Deformed Mycelial Growth in Submerged Culture - Inadequate aeration and high CO₂ levels.- Increase the agitation speed to improve oxygen transfer. Ensure adequate fresh air exchange in the incubator or bioreactor.[9]
- Shear stress from excessive agitation.- Optimize the agitation speed to provide sufficient mixing and oxygenation without damaging the mycelia.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing Erinacine A production, which can be used as a proxy for optimizing this compound yield.

Table 1: Effect of Substrate on Erinacine A Yield in Solid-State Fermentation

SubstrateMycelial Biomass (mg/g substrate)Specific Erinacine A Yield (mg/g cell dry weight)
Corn Kernel57.2560.15
Polished Rice42.1112.53

Data adapted from a study on solid-state cultivation of Hericium erinaceus.[1]

Table 2: Effect of Inorganic Salt Addition on Erinacine A Yield

Additive (Concentration)Mycelial Biomass (mg/g substrate)Specific Erinacine A Yield (mg/g cell dry weight)
Control (No Additive)57.2560.15
10 mM ZnSO₄·7H₂O50.24165.36
10 mM NaCl65.82120.97

Data adapted from a study on solid-state cultivation of Hericium erinaceus.[1]

Experimental Protocols

Protocol 1: Submerged Culture for Erinacine Production

Objective: To cultivate Hericium erinaceus mycelium in a liquid medium to produce erinacines.

Materials:

  • Hericium erinaceus culture on an agar plate

  • Liquid seed culture medium (e.g., 4 g/L glucose, 1 g/L peptone, 0.2 g/L yeast extract, 0.1 g/L MgSO₄·7H₂O, 0.05 g/L KH₂PO₄)

  • Production medium (e.g., 70 g/L glucose, 8 g/L NH₄NO₃, 1.45 g/L NaCl, 0.055 g/L ZnSO₄·7H₂O, 1 g/L KH₂PO₄)

  • Sterile flasks, distilled water, and an orbital shaker

Procedure:

  • Seed Culture Preparation:

    • Aseptically transfer a few agar plugs of a mature H. erinaceus culture into a flask containing the liquid seed culture medium.

    • Incubate at 25°C on a rotary shaker at 100 rpm for 7 days.

  • Production Culture:

    • Inoculate the production medium with the seed culture at a 1:10 (v/v) ratio.

    • Incubate the production culture at 25°C and 100 rpm for 20 days.

  • Harvesting:

    • After the incubation period, harvest the mycelial biomass by filtration.

    • Wash the biomass with distilled water and then freeze-dry for subsequent extraction.

Protocol 2: Extraction and Quantification of Erinacines

Objective: To extract and quantify erinacines from Hericium erinaceus mycelium.

Materials:

  • Freeze-dried mycelial powder

  • 95% Ethanol

  • Ethyl acetate

  • Deionized water

  • Ultrasonic bath, centrifuge, rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Extraction:

    • Add 75 mL of 95% ethanol to 1 g of dried mycelial powder.

    • Perform ultrasonic extraction for 1 hour.

    • Centrifuge the mixture at 9000 x g for 10 minutes and collect the supernatant.

    • Concentrate the supernatant under vacuum.

  • Liquid-Liquid Partitioning:

    • Re-dissolve the extract in 8 mL of ethyl acetate.

    • Add 2 mL of deionized water and mix using an ultrasonic bath for 20 minutes.

    • Collect the ethyl acetate layer.

  • Quantification:

    • Analyze the ethyl acetate extract using an HPLC system.

    • Use a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

    • Detection is typically performed at a UV wavelength of around 210 nm or 340 nm for certain erinacines.[10] A standard for this compound would be required for accurate quantification.

Visualizations

experimental_workflow cluster_cultivation Mycelial Cultivation cluster_extraction Extraction & Analysis start Hericium erinaceus Culture seed_culture Seed Culture (Liquid Medium, 7 days) start->seed_culture production_culture Production Culture (Submerged or Solid-State, 20+ days) seed_culture->production_culture harvest Harvest Mycelium production_culture->harvest extraction Ethanol Extraction harvest->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning analysis HPLC Analysis partitioning->analysis quantification Quantification of this compound analysis->quantification

Caption: Experimental workflow for this compound production.

erinacine_biosynthesis ggpp Geranylgeranyl Pyrophosphate (GGPP) cyathane_core Cyathane Diterpene Core ggpp->cyathane_core Diterpene Cyclase (EriG) hydroxylated_intermediates Hydroxylated Intermediates cyathane_core->hydroxylated_intermediates P450 Monooxygenases (EriI, EriC) erinacine_p Erinacine P hydroxylated_intermediates->erinacine_p Further Modifications erinacine_u This compound erinacine_p->erinacine_u Specific Enzymatic Steps (Hypothesized) other_erinacines Other Erinacines (A, C, etc.) erinacine_p->other_erinacines Branching Pathways

Caption: Proposed biosynthetic pathway for erinacines.

References

Optimizing Erinacine U Stability for Long-Term Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erinacine U. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound for long-term storage and to troubleshoot common issues encountered during experimentation.

Disclaimer

Currently, there is a limited amount of publicly available data specifically on the stability and degradation of this compound. The information provided here is based on general knowledge of cyathane diterpenoids, related erinacine compounds, and best practices for natural product research. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound.

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity over time - Chemical degradation of this compound.- Improper storage conditions (temperature, light, humidity).- Repeated freeze-thaw cycles of stock solutions.- Verify storage conditions. For long-term storage, solid this compound should be stored at -20°C or lower.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a purity analysis (e.g., by HPLC) to check for degradation products.- If degradation is suspected, obtain a fresh batch of the compound.
Appearance of unknown peaks in HPLC analysis - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with container material.- Compare the chromatogram with a freshly prepared sample.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Ensure high purity of solvents and use inert containers (e.g., amber glass vials).
Inconsistent experimental results - Instability of this compound in the experimental medium.- Variability in compound concentration due to degradation.- Prepare fresh solutions for each experiment from a solid sample.- Assess the stability of this compound in your specific experimental buffer or medium over the time course of the experiment.- Include a positive control and a freshly prepared standard in each experiment.
Precipitation of this compound from solution - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature or pH.- Consult solubility data for this compound or similar compounds. DMSO is a common solvent for initial stock solutions.[1]- Use gentle warming or sonication to aid dissolution.- Prepare solutions at the desired experimental concentration immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Based on supplier recommendations for erinacines, solid this compound powder should be stored at -20°C for up to three years.[1] For maximum stability, storage at -80°C is also a viable option, especially for reference standards. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound in a suitable solvent (e.g., DMSO) should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What factors can cause this compound to degrade?

A3: While specific degradation pathways for this compound are not well-documented, cyathane diterpenoids can be susceptible to:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Thermal Degradation: Degradation at elevated temperatures.

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common way to assess the purity and stability of this compound. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. Regular analysis of your sample over time will indicate its stability under your storage conditions.

Q5: Are there any known signaling pathways affected by this compound stability?

A5: The biological activity of erinacines is linked to their ability to stimulate the synthesis of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Degradation of this compound would likely result in a loss of its ability to modulate these signaling pathways, which include the MAPK/ERK and PI3K/Akt pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the degradation profile of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Dissolve the stressed powder in the initial solvent before HPLC analysis.

  • Photodegradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve the stressed powder in the initial solvent before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be: 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Based on the UV spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze results Data Analysis (Purity & Degradation Profile) hplc->results

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_downstream Downstream Signaling erinacine This compound ngf_bdnf NGF/BDNF Synthesis erinacine->ngf_bdnf Stimulates cell_membrane Cell Membrane trka_trkb TrkA/TrkB Receptors ngf_bdnf->trka_trkb Activate pi3k PI3K/Akt Pathway trka_trkb->pi3k mapk MAPK/ERK Pathway trka_trkb->mapk survival Neuronal Survival & Growth pi3k->survival mapk->survival

Caption: Generalized neurotrophic signaling pathway activated by erinacines.

References

Technical Support Center: Troubleshooting Peak Tailing in Erinacine U HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve issues of peak tailing specifically encountered during the HPLC analysis of Erinacine U.

Troubleshooting Guide

Issue 1: My this compound peak is tailing. Where do I start?

Answer:

Peak tailing for a specific compound like this compound in a reversed-phase HPLC system is often indicative of secondary chemical interactions with the stationary phase or issues with the mobile phase conditions. A systematic approach is crucial to identify and resolve the problem.

Begin by evaluating the mobile phase pH. For many erinacines, which are diterpenoids, an acidic mobile phase is employed to ensure consistent protonation and minimize unwanted interactions with the silica-based column packing.[1]

Experimental Protocol: Initial Mobile Phase Check

  • Confirm Mobile Phase Composition: Ensure the mobile phase is prepared correctly, with accurate concentrations of organic solvent (e.g., acetonitrile or methanol) and additive (e.g., 0.1% formic acid).

  • Freshly Prepare Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare a fresh batch of mobile phase.

  • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the system, which can affect peak shape.

If the issue persists after these initial checks, proceed to the more specific troubleshooting steps outlined below.

Issue 2: I've checked my mobile phase, but the peak tailing continues. What's the next step?

Answer:

The next step is to investigate potential secondary interactions between this compound and the stationary phase. The most common cause of peak tailing in reversed-phase HPLC is the interaction of analytes with residual silanol groups on the silica packing material.[2][3][4][5] These silanol groups can become ionized at higher pH values and interact with polar functional groups on the analyte, leading to a secondary, stronger retention mechanism that causes tailing.

Experimental Protocol: Adjusting Mobile Phase pH

  • Lower the Mobile Phase pH: If you are not already using an acidic modifier, add 0.1% formic acid or acetic acid to your mobile phase. This will protonate the silanol groups on the stationary phase, reducing their ability to interact with your analyte.[6] For basic compounds, lowering the pH can improve peak shape.[6][7]

  • Buffer the Mobile Phase: If precise pH control is necessary, use a buffer. A phosphate or acetate buffer at a low concentration (e.g., 10-25 mM) can help maintain a stable pH throughout the analysis.[5][6] Ensure the chosen buffer is soluble in your mobile phase mixture.

Table 1: Recommended Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of Action
Formic Acid0.1% (v/v)Protonates residual silanols, minimizing secondary interactions.
Acetic Acid0.1% (v/v)Similar to formic acid, effective in protonating silanols.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)A strong ion-pairing agent that can also suppress silanol activity.
Issue 3: Adjusting the pH helped, but there is still some tailing. What else could be the cause?

Answer:

If pH optimization does not completely resolve the peak tailing, consider other factors such as column health, extra-column volume, and sample-related issues.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated with strongly retained sample components. This can expose more active silanol groups or create a non-uniform flow path, leading to peak tailing.[2][4]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. This is particularly noticeable for early-eluting peaks.[5]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to distorted peak shapes, including tailing.[2]

Experimental Protocol: Diagnosing Hardware and Sample Issues

  • Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. Always check the column manufacturer's instructions for recommended wash procedures.

  • Replace the Column: If the column is old or has been used extensively, replace it with a new column of the same type to see if the peak shape improves.

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing to connect the components of your HPLC system.

  • Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.

  • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to check for mass overload. Prepare your sample in the initial mobile phase composition to avoid solvent mismatch effects.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column chemistry for this compound analysis?

A1: Based on available literature, reversed-phase C18 columns are commonly used for the analysis of erinacines.[1] Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible residual silanol groups, thereby minimizing peak tailing for polar analytes.[3][4]

Q2: Could my sample preparation be causing peak tailing?

A2: Yes, improper sample preparation can introduce contaminants that may interact with the stationary phase and cause peak distortion. Ensure your samples are filtered through a 0.22 or 0.45 µm filter before injection to remove particulate matter. If you are working with complex matrices, consider using a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[4]

Q3: Does the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing?

A3: While both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, they can provide different selectivity. In some cases, switching from one to the other may improve peak shape. Acetonitrile generally has a lower viscosity, which can lead to better column efficiency. It is recommended to try both to see which provides the optimal separation for this compound.

Q4: All of my peaks are tailing, not just this compound. What does this indicate?

A4: If all peaks in your chromatogram are tailing, it is likely a system-wide issue rather than a specific chemical interaction. The most common causes for universal peak tailing are a partially blocked column inlet frit, a void at the head of the column, or significant extra-column volume.[4]

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound mobile_phase_check Step 1: Verify Mobile Phase - Freshly Prepared? - Correct Composition? - Degassed? start->mobile_phase_check ph_optimization Step 2: Optimize Mobile Phase pH - Add 0.1% Formic Acid - Use a Buffer mobile_phase_check->ph_optimization Issue Persists resolution Resolution: Symmetrical Peak mobile_phase_check->resolution Tailing Resolved hardware_sample_check Step 3: Investigate Hardware & Sample Issues - Column Health - Extra-Column Volume - Sample Overload ph_optimization->hardware_sample_check Tailing Reduced but not Eliminated ph_optimization->resolution Tailing Resolved hardware_sample_check->resolution Problem Identified & Fixed

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Causes_of_Peak_Tailing cluster_chemical Chemical Causes cluster_physical Physical/System Causes secondary_interactions Secondary Silanol Interactions inappropriate_ph Inappropriate Mobile Phase pH column_degradation Column Degradation / Contamination extra_column_volume Extra-Column Volume sample_overload Sample Overload peak_tailing Peak Tailing peak_tailing->secondary_interactions peak_tailing->inappropriate_ph peak_tailing->column_degradation peak_tailing->extra_column_volume peak_tailing->sample_overload

Caption: Common causes of peak tailing in reversed-phase HPLC.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Erinacines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature primarily details the pharmacokinetics of Erinacine A and Erinacine S. As of late 2025, specific research on enhancing the bioavailability of Erinacine U is not available. This guide leverages data from Erinacine A and S and established bioavailability enhancement strategies for analogous lipophilic compounds to provide a foundational resource for researchers.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with our erinacine compound compared to our in vitro data. What are the likely reasons?

A1: A significant discrepancy between in vitro potency and in vivo efficacy often points to suboptimal pharmacokinetic properties, primarily poor oral bioavailability. Erinacines, like other lipophilic diterpenoids, face several challenges to systemic absorption after oral administration. These include:

  • Low Aqueous Solubility: Limited dissolution in the gastrointestinal fluids is a primary rate-limiting step for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. For instance, in vitro studies with liver S9 fractions show that erinacine A is significantly metabolized.

  • P-glycoprotein (P-gp) Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-gp.

Published studies on Erinacine A and Erinacine S in rats have demonstrated low absolute oral bioavailability, confirming these challenges.

Q2: What is the reported oral bioavailability of erinacines?

A2: Studies on erinacines isolated from Hericium erinaceus mycelia provide the following data in rat models:

  • The absolute oral bioavailability of Erinacine S was estimated to be 15.13% [1][2][3][4][5].

  • The absolute oral bioavailability of Erinacine A was estimated to be 24.39% [6][7][8].

These values indicate that a large fraction of the orally administered dose does not reach systemic circulation.

Q3: What formulation strategies can be explored to enhance the oral bioavailability of erinacines?

A3: Based on the lipophilic nature of erinacines, several advanced formulation strategies can be employed. These aim to improve solubility, protect against degradation, and facilitate absorption. Promising approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations pre-dissolve the drug in a lipid carrier.[1][9][10]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), enhancing drug solubilization and absorption.[2][11][12]

  • Nanoformulations: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[13]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, offering controlled release and improved stability.[1][3][14] They can also leverage intestinal lymphatic transport, potentially bypassing first-pass metabolism.[8]

    • Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, protecting it from the harsh GI environment and providing sustained release.

  • Inclusion Complexes:

    • Cyclodextrins: These molecules have a hydrophilic exterior and a lipophilic interior cavity that can host guest molecules like erinacines, thereby increasing their aqueous solubility.[15]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action / Troubleshooting Step
High variability in plasma concentrations between subjects. Poor and variable dissolution of the compound in the GI tract. Food effects influencing absorption.Develop a solubilization-enhancing formulation such as a SEDDS or a nanoemulsion to ensure more consistent dispersion and absorption. Standardize feeding protocols for animal studies.
Low Cmax despite high dose. Dissolution rate is the limiting factor. Potential rapid first-pass metabolism.Micronize the compound or formulate it into nanoparticles to increase surface area and dissolution velocity. Consider a formulation (e.g., LBDDS) that promotes lymphatic uptake to bypass the liver.
Compound is stable in simulated gastric fluid but degrades in simulated intestinal fluid. pH-dependent instability or enzymatic degradation in the intestine.Encapsulate the compound in pH-sensitive polymeric nanoparticles or an enteric-coated delivery system that releases the payload in a more favorable region of the intestine.
Initial formulation (e.g., SLN) shows poor drug loading or rapid expulsion. Poor affinity of the drug for the lipid matrix. Polymorphic transitions of the lipid during storage.Screen a wider range of lipids for SLN/NLC formulation. Use a mixture of solid and liquid lipids (NLCs) to create a less-ordered lipid core, which can improve drug loading and stability.

Data Presentation: Pharmacokinetic Parameters of Erinacines in Rats

The following tables summarize the pharmacokinetic data from preclinical studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Erinacine S [1][5]

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (min) 270.00 ± 73.48-
Cmax (µg/mL) 0.73 ± 0.311.64 ± 0.17
T½ (min) 439.84 ± 60.9811.45 ± 5.76
AUC (min·µg/mL) 272.06 ± 77.82179.77 ± 66.46
Absolute Bioavailability (%) 15.13 -

Data represents mean ± SD (n=6). AUC: Area Under the Curve. Cmax: Maximum Plasma Concentration. Tmax: Time to reach Cmax. T½: Half-life.

Table 2: Pharmacokinetic Parameters of Erinacine A [6]

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (min) 360.00 ± 131.45-
Cmax (µg/mL) 1.40 ± 1.144.53 ± 3.42
T½ (min) 4.37 ± 4.55 (initial)-
AUC (min·µg/mL) 457.26 ± 330.50187.50 ± 105.29
Absolute Bioavailability (%) 24.39 -

Data represents mean ± SD (n=6).

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a generalized methodology for assessing the oral bioavailability of an erinacine compound, based on published studies.[5][6]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8 weeks old, 200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Housing: House in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

2. Dosing and Groups:

  • Group 1 (Oral Administration): Administer the erinacine formulation (e.g., suspended in 0.5% carboxymethylcellulose or in a lipid-based system) via oral gavage. A typical dose might be 50 mg/kg.

  • Group 2 (Intravenous Administration): Administer the erinacine compound dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) via the tail vein. A typical dose is 5 mg/kg.

  • Sample Size: n=6 rats per group.

3. Blood Sampling:

  • Route: Collect blood from the jugular vein or via tail snipping.

  • Time Points (Oral): Pre-dose (0), 30, 60, 120, 240, 360, 480, 720 minutes post-dose.

  • Time Points (IV): Pre-dose (0), 5, 15, 30, 60, 120, 240, 480 minutes post-dose.

  • Collection: Collect ~200 µL of blood into heparinized tubes at each time point.

  • Processing: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Extraction: Perform a liquid-liquid or solid-phase extraction of the erinacine from the plasma samples. An internal standard should be added before extraction.

  • Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with formic acid).

  • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters: Cmax, Tmax, AUC, T½.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = [(AUC_oral × Dose_iv) / (AUC_iv × Dose_oral)] × 100

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study cluster_analysis Analysis & Calculation F1 Erinacine Compound F2 Screen Excipients (Lipids, Surfactants, Polymers) F1->F2 F3 Prepare Formulations (e.g., SEDDS, SLNs) F2->F3 F4 In Vitro Characterization (Size, Zeta, Loading, Dissolution) F3->F4 A2 Dosing (Oral & IV Groups) F4->A2 Select Lead Formulations A1 Animal Acclimatization & Fasting A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation A3->A4 B1 LC-MS/MS Analysis A4->B1 B2 Pharmacokinetic Modeling B1->B2 B3 Calculate Bioavailability (F%) B2->B3 B3->F3 Iterative Refinement

Caption: Workflow for developing and testing enhanced bioavailability formulations.

Absorption_Pathway cluster_lumen GI Lumen cluster_membrane Enterocyte Membrane cluster_circulation Circulation EC Erinacine Crystals (Poorly Soluble) DISS Dissolved Erinacine EC->DISS Slow Dissolution NANO Nanoformulation (e.g., SEDDS/SLN) NANO->DISS Rapid Dispersion & Enhanced Solubilization LYMPH Lymphatic System (Bypasses Liver) NANO->LYMPH Lipid Uptake Route MIC Mixed Micelles DISS->MIC ABS Passive Diffusion MIC->ABS Absorption EFF P-gp Efflux ABS->EFF Efflux back to lumen PORTAL Portal Vein (to Liver) ABS->PORTAL Standard Route

Caption: Potential absorption pathways and enhancement mechanisms.

References

minimizing batch-to-batch variability of Erinacine U extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erinacine U extracts from Hericium erinaceus. The information provided is based on established principles of natural product chemistry and draws parallels from the extensively studied analogue, Erinacine A, to address challenges in minimizing batch-to-batch variability.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound, presented in a question-and-answer format.

Question 1: We are observing significant variability in this compound yield between different batches of Hericium erinaceus mycelium. What are the likely causes and how can we mitigate this?

Answer: Batch-to-batch variability in this compound yield often originates from inconsistencies in the raw material and cultivation process. Key factors to investigate include:

  • Strain Variability: Different strains of Hericium erinaceus can produce significantly different levels of erinacines.[1][2] It is crucial to use a consistent and high-yielding strain for production.

  • Cultivation Conditions: The composition of the culture medium, including the carbon-to-nitrogen (C/N) ratio, pH, temperature, and presence of specific additives, profoundly impacts erinacine production.[3] For instance, the addition of certain inorganic salts like ZnSO₄ has been shown to significantly increase the yield of Erinacine A.[4][5]

  • Harvest Time: The concentration of erinacines in the mycelium can vary with the age of the culture. Harvesting at a consistent growth phase is essential for reproducible yields.

Mitigation Strategies:

  • Strain Selection and Maintenance: Select a high-yielding strain and maintain a consistent cell line through proper subculturing techniques.

  • Standardize Cultivation Protocol: Tightly control all cultivation parameters, including media composition, pH, temperature, and incubation time.

  • Optimize Harvest Time: Conduct a time-course study to determine the optimal harvest day for maximal this compound production.

Question 2: Our this compound extracts show inconsistent purity and the presence of interfering compounds during HPLC analysis. How can we improve the clean-up process?

Answer: Inconsistent purity is often a result of variations in the extraction and purification steps. The choice of solvents and chromatographic methods is critical.

  • Extraction Solvent: The polarity of the extraction solvent determines the range of compounds co-extracted with this compound. While aqueous ethanol is commonly used, its composition can be optimized.[1]

  • Purification Strategy: A multi-step purification process is often necessary to achieve high purity. This may involve liquid-liquid partitioning followed by column chromatography.

Troubleshooting Steps:

  • Solvent Optimization: Experiment with different ethanol concentrations (e.g., 70% vs. 95%) to find the optimal balance between this compound solubility and minimizing the extraction of undesirable compounds.[1]

  • Liquid-Liquid Partitioning: Use a solvent system like ethyl acetate-water to partition the crude extract. Erinacines, being less polar, will preferentially move to the ethyl acetate phase.[6]

  • Column Chromatography: Employ silica gel column chromatography for further purification. A step-gradient elution with solvents of increasing polarity can effectively separate this compound from other co-extractives.[6]

Question 3: We are experiencing degradation of this compound in our extracts during storage. What are the best practices for ensuring stability?

Answer: this compound, like many natural products, can be susceptible to degradation by factors such as temperature, light, and oxygen.

Stability Recommendations:

  • Storage Conditions: Store extracts at low temperatures (-20°C or below) in airtight containers to minimize degradation.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Use amber-colored vials or store samples in the dark to prevent photodegradation.

  • Solvent Choice: If stored in solution, ensure the solvent is of high purity and does not promote degradation. Lyophilizing the extract to a powder form is often the best option for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[7] It is generally not found in the fruiting body of the mushroom.[7][8]

Q2: Which analytical method is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying erinacines.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

Q3: How does the particle size of the mycelial powder affect extraction efficiency?

A3: A smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.[4][5] However, excessively fine powder can sometimes lead to difficulties in filtration.

Q4: Can ultrasonic-assisted extraction improve the yield of this compound?

A4: Yes, ultrasonic-assisted extraction (UAE) can improve the extraction yield of erinacines by enhancing the penetration of the solvent into the mycelial matrix. It is important to control the temperature during sonication to prevent thermal degradation of the target compounds.

Data Presentation

Table 1: Influence of Cultivation Parameters on Erinacine A Yield (as a proxy for this compound)

ParameterConditionEffect on YieldReference
Substrate Corn kernelHigh biomass and specific yield[4]
Particle Size < 2.38 mmIncreased specific yield[4][5]
Nitrogen Source Addition of specific sourcesCan increase mycelial biomass and yield[4]
Inorganic Salts Addition of 10mM ZnSO₄Significant increase in specific yield[4][5]
pH 4.0 - 5.0Important for promoting biosynthesis[3]
Temperature 25 °COptimal for mycelial biomass growth[4][5]

Table 2: Impact of Extraction Parameters on Erinacine Yield

ParameterConditionEffect on YieldReference
Extraction Solvent 70% Aqueous EthanolCommonly used and effective[1]
Solvent-to-Material Ratio 20:1 to 30:1 (mL/g)Improved extraction yield
Extraction Temperature ~70°C (reflux)Increased yield, but higher temps can cause degradation
Extraction Time 30-45 minutes (ultrasonic)Enhanced extraction yield
Pretreatment Enzymatic or acid hydrolysisCan significantly improve yield

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

  • Mycelium Preparation: Lyophilize (freeze-dry) harvested Hericium erinaceus mycelium and grind it into a fine powder.[6]

  • Solvent Extraction:

    • Suspend the mycelial powder in 70% aqueous ethanol at a solvent-to-material ratio of 20:1 (v/w).

    • Perform ultrasonic-assisted extraction for 45 minutes, maintaining the temperature below 40°C.

    • Separate the supernatant by centrifugation or filtration.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Solvent Partitioning:

    • Concentrate the combined ethanolic extract under reduced pressure to remove the ethanol.

    • Resuspend the aqueous residue in deionized water and perform liquid-liquid partitioning with an equal volume of ethyl acetate.

    • Collect the ethyl acetate fraction, which contains the erinacines. Repeat this step three times.

  • Purification:

    • Concentrate the combined ethyl acetate fractions to dryness.

    • Redissolve the dried extract in a minimal amount of a non-polar solvent and load it onto a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of a purified this compound standard in methanol. From this stock, create a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the dried extract, dissolve it in methanol, and filter it through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 55:45 (v/v) ratio of acetonitrile to water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection, typically around 280-340 nm.

    • Injection Volume: 10 µL.

  • Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Strain H. erinaceus Strain Selection Cultivation Mycelial Cultivation (Submerged or Solid-State) Strain->Cultivation Harvest Harvesting Mycelium Cultivation->Harvest Drying Lyophilization (Freeze-Drying) Harvest->Drying Milling Grinding to Powder Drying->Milling Extraction Solvent Extraction (e.g., 70% EtOH, UAE) Milling->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate / Water) Concentration1->Partitioning Concentration2 Concentration of Organic Phase Partitioning->Concentration2 Purification Column Chromatography (Silica Gel) Concentration2->Purification FinalProduct Pure this compound Extract Purification->FinalProduct QC HPLC Analysis (Purity & Quantification) FinalProduct->QC

Caption: Experimental workflow for this compound extraction and purification.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Events & Cellular Response ErinacineU This compound Receptor Trk Receptors ErinacineU->Receptor Activates PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Survival Neuronal Survival & Anti-Apoptosis Akt->Survival Promotes MAPK->CREB Gene Gene Transcription (e.g., NGF, BDNF) CREB->Gene Activates Gene->Survival Growth Neurite Outgrowth & Differentiation Gene->Growth

Caption: Neurotrophic signaling pathway activated by erinacines.

References

Erinacine U Neuroprotection Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Erinacine U in neuroprotection assays. While specific data on this compound is limited in publicly available literature, this guide draws upon established protocols for closely related erinacine compounds, particularly Erinacine A, to offer a robust starting point for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of neuroprotection for erinacines?

Erinacines exert neuroprotective effects through a variety of mechanisms, including antioxidant, anti-inflammatory, and neurotrophic activities.[1][2] They have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), which is crucial for the survival and maintenance of neurons.[3][4] Key signaling pathways implicated in the neuroprotective actions of erinacines include the upregulation of pro-survival pathways and the downregulation of pathways involved in oxidative stress and neuroinflammation.[5]

Q2: What are the recommended starting concentrations for this compound in cell culture experiments?

Direct optimal concentrations for this compound are not yet widely established. However, based on studies with Erinacine A, a starting concentration range of 1 µM to 10 µM is recommended for in vitro assays.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What solvents are suitable for dissolving this compound?

Erinacine A, a related compound, is soluble in acetonitrile and methanol.[6] It is recommended to prepare a stock solution in one of these solvents. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in solution?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no neuroprotective effect observed. Suboptimal concentration of this compound. Perform a dose-response experiment to identify the optimal concentration.
Poor solubility or precipitation in media. Ensure the final solvent concentration is low. Consider using a gentle warming or sonication to aid dissolution of the stock solution before further dilution.
Degradation of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Cell type is not responsive. Verify that the chosen cell line expresses the target pathways for erinacine activity. Consider using primary neuronal cultures or other relevant cell models.
High background or inconsistent results in assays. Contamination of cell cultures. Regularly test for mycoplasma and maintain sterile cell culture techniques.
Variability in cell plating density. Ensure consistent cell seeding density across all wells and plates.
Issues with assay reagents. Check the expiration dates and proper storage of all assay kits and reagents. Run appropriate positive and negative controls.
Cytotoxicity observed at expected therapeutic concentrations. Solvent toxicity. Reduce the final concentration of the organic solvent in the culture medium to below 0.1%.
Compound has a narrow therapeutic window. Perform a detailed cytotoxicity assay (e.g., MTS or LDH) to determine the maximum non-toxic concentration.

Experimental Protocols & Data

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate at an appropriate density.

  • Allow cells to adhere and grow for 24 hours.

2. Pre-treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound.

  • Incubate for 1-2 hours.

3. Induction of Oxidative Stress:

  • Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells.

  • Include control wells with no stressor and wells with the stressor but no this compound.

4. Incubation:

  • Incubate the cells for 24 hours.

5. Cell Viability Assessment:

  • Measure cell viability using a standard assay such as MTS or MTT.

Protocol 2: Anti-Neuroinflammatory Assay

This protocol evaluates the potential of this compound to suppress the inflammatory response in glial cells.

1. Cell Culture:

  • Culture microglial (e.g., BV-2) or astrocyte cells in a 24-well plate.

2. Pre-treatment with this compound:

  • Treat the cells with various concentrations of this compound for 1 hour.

3. Inflammatory Stimulation:

  • Induce an inflammatory response by adding lipopolysaccharide (LPS).

4. Incubation:

  • Incubate for 24 hours.

5. Measurement of Inflammatory Markers:

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Cell lysates can be used to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) via Western blot.

Quantitative Data Summary for Related Erinacines

The following table summarizes effective concentrations of Erinacine A from various studies, which can serve as a reference for designing experiments with this compound.

Compound Assay Cell Line/Model Effective Concentration Observed Effect Reference
Erinacine ANGF SynthesisMouse Astroglial Cells1 mMIncreased NGF production[6]
Erinacine ANeuroprotectionMPTP-induced Parkinson's model (mice)1 mg/kg, i.p.Improved motor function[6]
Erinacine AAnti-inflammatoryLPS-stimulated BV-2 microglia10 µMReduced nitric oxide production[8]
Erinacine ANeuroprotectionGlutamate-induced excitotoxicity10 µMAttenuated neuronal cell death[5]

Signaling Pathways and Workflows

Signaling Pathway for Erinacine-Mediated Neuroprotection

Erinacine_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Pro-survival Pathways Pro-survival Pathways Receptor->Pro-survival Pathways Anti-inflammatory Pathways Anti-inflammatory Pathways Receptor->Anti-inflammatory Pathways Antioxidant Response Antioxidant Response Receptor->Antioxidant Response Neurotrophic Factor Synthesis Neurotrophic Factor Synthesis Receptor->Neurotrophic Factor Synthesis Neuroprotection Neuroprotection Pro-survival Pathways->Neuroprotection Anti-inflammatory Pathways->Neuroprotection Antioxidant Response->Neuroprotection Neurotrophic Factor Synthesis->Neuroprotection

Caption: Proposed signaling pathways for this compound neuroprotection.

Experimental Workflow for Neuroprotection Assay

Experimental_Workflow Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Induction of Neurotoxicity Induction of Neurotoxicity This compound Pre-treatment->Induction of Neurotoxicity Incubation Incubation Induction of Neurotoxicity->Incubation Assessment of Neuroprotection Assessment of Neuroprotection Incubation->Assessment of Neuroprotection Data Analysis Data Analysis Assessment of Neuroprotection->Data Analysis

Caption: General experimental workflow for an in vitro neuroprotection assay.

References

Technical Support Center: Erinacine U Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Erinacine U from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the structural similarity of this compound to its isomers and other analogues, which often results in co-elution during chromatographic separation. Traditional methods like silica gel column chromatography can be tedious and yield low-purity products[1]. Achieving high-resolution separation requires optimized and often multi-dimensional chromatographic techniques[2].

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: High-Speed Countercurrent Chromatography (HSCCC) and two-dimensional chromatography have proven effective for separating erinacines with high purity[1][2][3]. A 2D approach, often combining normal-phase flash chromatography with semi-preparative reversed-phase chromatography, leverages the orthogonality of these methods to resolve complex mixtures[2]. HSCCC, a liquid-liquid partition chromatography technique, minimizes sample denaturation and can yield high-purity fractions in a single step with the appropriate solvent system[1][3].

Q3: How can I confirm the purity of my isolated this compound?

A3: While UV detectors are commonly used, they may not detect all co-eluting impurities, potentially leading to an overestimation of purity[2]. For accurate purity assessment, it is highly recommended to use universal detectors such as Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD) in conjunction with HPLC[2][4]. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are particularly useful for differentiating between isomers[5].

Q4: Are there any commercially available standards for this compound isomers?

A4: The commercial availability of many erinacine analogues, including specific isomers of this compound, is limited[2][5]. This often necessitates in-house isolation and characterization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity of Isolated this compound Incomplete separation from isomers and analogues.- Optimize the mobile phase composition and gradient in your HPLC method.- Employ a two-dimensional chromatographic approach for enhanced resolution[2].- For HSCCC, carefully select and optimize the two-phase solvent system. The partition coefficient (K value) is a critical parameter[1].
Co-elution with structurally similar compounds.- Utilize a column with a different selectivity (e.g., a different stationary phase).- Couple HPLC with a mass spectrometer (LC-MS) to identify and resolve co-eluting species based on their mass-to-charge ratio[2].
Poor Resolution Between Isomer Peaks Inadequate chromatographic conditions.- Decrease the flow rate to increase column efficiency.- Use a longer column or a column with a smaller particle size.- Adjust the column temperature to influence selectivity.
Selected method lacks the necessary resolving power.- Consider advanced techniques like ion mobility spectrometry (IMS) which can separate isomers based on their size and shape[5].
Inaccurate Purity Assessment Reliance solely on UV detection.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for more comprehensive purity analysis[2][4].
Low Yield of this compound Suboptimal extraction from the source material.- Optimize the extraction solvent. Aqueous ethanol (e.g., 70%) has been shown to be effective for extracting erinacines[2][6].- Employ extraction enhancement techniques such as ultrasonication[6].
Loss of compound during multi-step purification.- Minimize the number of purification steps where possible.- HSCCC can sometimes provide high purity in a single, efficient step[1].

Quantitative Data on Erinacine Separation

The following table summarizes quantitative data from published studies on the separation of Erinacine A, a closely related compound to this compound. These parameters can serve as a starting point for method development for this compound.

Parameter Method Value Reference
Purity 2D Chromatography (NP-Flash + RP-HPLC)97.4%[2]
High-Speed Countercurrent Chromatography (HSCCC)>95%[1][3]
Yield 2D Chromatography19.4 mg from 130 g of material[2]
HPLC Column (Analytical) ACQUITY UPLC BEH C181.7 µm, 2.1 mm x 100 mm[5]
HPLC Column (Semi-preparative) Thermo BDS Hypersil C185 µm, 250 mm x 10 mm[2]
HSCCC Solvent System n-hexane/ethyl acetate/methanol/water4.5:5:4.5:5 (v/v/v/v)[1][3]
HPLC Mobile Phase (Reversed-Phase) Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B)Gradient elution[2]

Experimental Protocols

Two-Dimensional Chromatography for Erinacine Separation

This protocol is adapted from a method for separating Erinacine A and is applicable for the separation of this compound from its isomers[2].

  • Extraction:

    • Extract the source material (e.g., mycelia) with 70% aqueous ethanol.

    • Concentrate the crude extract under vacuum.

  • First Dimension: Normal-Phase Flash Chromatography:

    • Fractionate the concentrated crude extract using a silica gel column.

    • Elute with a step gradient of n-hexane and ethyl acetate.

    • Collect fractions and analyze for the presence of this compound and its isomers using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Second Dimension: Semi-Preparative Reversed-Phase HPLC:

    • Pool the fractions containing this compound from the first dimension and concentrate.

    • Further purify the pooled fractions on a semi-preparative C18 column.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be 50% B for 15 min, followed by a ramp to 100% B.

    • Flow Rate: Approximately 5 mL/min.

    • Monitor the elution at relevant wavelengths (e.g., 210 nm, 280 nm, 340 nm)[2].

    • Collect the peak corresponding to this compound.

  • Purity Analysis:

    • Assess the purity of the final isolate using HPLC coupled with a CAD or MS detector[2].

Visualizations

troubleshooting_workflow start Start: Low Purity of this compound check_method Is the separation method optimized? start->check_method optimize_hplc Optimize HPLC: - Mobile phase gradient - Flow rate - Column temperature check_method->optimize_hplc No is_2d Are you using 2D chromatography? check_method->is_2d Yes optimize_hplc->is_2d optimize_hsccc Optimize HSCCC: - Solvent system (K value) - Rotational speed optimize_hsccc->is_2d implement_2d Implement 2D Chromatography (e.g., NP-Flash -> RP-HPLC) is_2d->implement_2d No check_detection Is the detection method adequate? is_2d->check_detection Yes implement_2d->check_detection use_ms_cad Use universal detection: - Mass Spectrometry (MS) - Charged Aerosol Detector (CAD) check_detection->use_ms_cad No end_success Achieved High Purity check_detection->end_success Yes use_ms_cad->end_success

Caption: Troubleshooting workflow for low purity in this compound separation.

erinacine_signaling_pathway erinacine Erinacines (e.g., this compound) ngf NGF Synthesis erinacine->ngf stimulates trka TrkA Receptor ngf->trka activates pi3k PI3K/Akt Pathway trka->pi3k erk ERK Pathway trka->erk cell_survival Neuronal Cell Survival pi3k->cell_survival neurogenesis Neurogenesis & Neurite Outgrowth erk->neurogenesis

Caption: Postulated signaling pathway for this compound based on related compounds.

References

preventing degradation of Erinacine U during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the extraction and stability of Erinacine A. However, specific data on Erinacine U is limited. The following guidelines are based on established protocols for closely related erinacine compounds and general principles for the handling of cyathin diterpenoids. Researchers should consider these recommendations as a starting point and may need to perform specific optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: Based on studies of similar compounds like Erinacine A, the primary factors contributing to degradation are elevated temperatures, prolonged extraction times, exposure to light, and inappropriate pH levels.[1][2] High temperatures, especially above 70°C, and extended exposure to solvents can lead to a decline in erinacine yield, suggesting thermal sensitivity and instability over time.[2]

Q2: What is the recommended solvent system for extracting this compound?

A2: Aqueous ethanol (around 70%) is a commonly used and effective solvent for the initial extraction of erinacines from Hericium erinaceus mycelium.[1][3] For subsequent fractionation and purification steps, ethyl acetate is often employed.[1] The choice of solvent can significantly impact the extraction yield and selectivity. While pure organic solvents like ethanol and ethyl acetate can be used, their aqueous mixtures often provide better extraction yields.[1]

Q3: What is the optimal temperature for the extraction and storage of this compound?

A3: For extraction, temperatures should be kept moderate. Studies on erinacines show that yields tend to decrease when extraction temperatures exceed 70°C.[2] For evaporation of solvents, a reduced pressure at around 40°C is recommended.[1] For long-term storage of extracts containing erinacines, it is advisable to store them at low temperatures, ideally between -20°C and -80°C, to minimize chemical degradation.

Q4: How can I minimize the degradation of this compound during the concentration step?

A4: To minimize thermal degradation during solvent removal, it is recommended to use a rotary evaporator under reduced pressure at a controlled temperature, for instance, 40°C or lower.[1][4] This allows for efficient solvent evaporation at a lower temperature, thus preserving the integrity of thermolabile compounds like erinacines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Incomplete extraction from the mycelium.- Ensure the mycelium is finely ground to increase the surface area for solvent penetration.- Consider using ultrasound-assisted extraction to enhance efficiency.[3]- Optimize the solvent-to-material ratio; a higher ratio may improve extraction.[2]
Degradation during extraction.- Lower the extraction temperature (not exceeding 70°C).[2]- Reduce the extraction time; prolonged exposure can lead to degradation.[2]- Conduct the extraction in the dark to prevent photodegradation.[1]
Presence of numerous impurities in the extract. Poor selectivity of the extraction solvent.- While 70% ethanol is a good starting point, you might need to test different ethanol concentrations to improve selectivity for this compound.[1]- Implement a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography.[1][5]
Inconsistent results between extraction batches. Variability in the raw material.- Ensure the Hericium erinaceus mycelium is from a consistent source and growth stage, as erinacine content can vary.[6]- Standardize all extraction parameters, including temperature, time, and solvent ratios, for every batch.
Loss of compound during purification steps. Inappropriate chromatography conditions.- Carefully select the stationary and mobile phases for column chromatography. Silica gel is commonly used for initial cleanup.[1][5]- For high-purity isolation, consider advanced techniques like high-speed countercurrent chromatography (HSCCC) or semi-preparative HPLC.[1][4]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Erinacines

This protocol is adapted from methods used for Erinacine A and can be a starting point for this compound extraction.[3][4]

  • Preparation of Mycelium:

    • Lyophilize (freeze-dry) the Hericium erinaceus mycelium.

    • Grind the dried mycelium into a fine powder to maximize the surface area for extraction.

  • Extraction:

    • Weigh the powdered mycelium and place it in an appropriate extraction vessel.

    • Add 70% aqueous ethanol at a solvent-to-material ratio of approximately 20:1 (v/w).[4]

    • Place the vessel in an ultrasonic bath.

    • Perform ultrasonication for about 60 minutes at a controlled temperature of 50°C.[4]

    • Repeat the extraction process on the mycelial residue to maximize yield.

  • Concentration:

    • Centrifuge the combined extracts at 8000 x g for 10 minutes to pellet solid particles.[4]

    • Filter the supernatant through a 0.45 µm microfilter.

    • Concentrate the filtered extract using a vacuum rotary evaporator at a temperature of 50°C.[4]

  • Purification (Liquid-Liquid Partitioning):

    • Dilute the concentrated extract with deionized water.

    • Perform liquid-liquid extraction using ethyl acetate in a separatory funnel (v/v ratio 1:1).[4]

    • Collect the ethyl acetate fraction, which will contain the less polar erinacines.

    • Further concentrate the ethyl acetate fraction under reduced pressure.

  • Further Purification (Optional):

    • For higher purity, the concentrated ethyl acetate fraction can be subjected to silica gel column chromatography or high-speed countercurrent chromatography (HSCCC).[1][4]

Quantitative Data Summary

Table 1: Influence of Extraction Parameters on Erinacine Yield (General)

Parameter Condition Effect on Yield Reference
Solvent Concentration Increasing ethanol from 60% to 80%Enhanced extraction yield[3]
Extraction Temperature Increasing up to 70°CIncreased yield[2]
Above 70°CDecreased yield (degradation)[2]
Extraction Time Increasing up to 30 minutesIncreased yield[2]
More than 30 minutesDecreased yield (degradation)[2]
Solvent-to-Material Ratio Increasing from 10 to 30 mL/gImproved extraction yield[3]

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification Mycelium H. erinaceus Mycelium Grinding Grinding Mycelium->Grinding Solvent Add 70% Ethanol Grinding->Solvent Ultrasonication Ultrasonication (50°C, 60 min) Solvent->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Vacuum Evaporation (≤ 50°C) Filtration->Evaporation Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Evaporation->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Final_Product Purified this compound Chromatography->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for addressing this compound degradation.

References

Technical Support Center: Optimizing Cell Culture Conditions for Erinacine U Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erinacine U in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound belongs to a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1][2] While research on this compound is ongoing, related erinacines have demonstrated significant neuroprotective and neurotrophic properties.[1][2] These effects are attributed to their ability to stimulate Nerve Growth Factor (NGF) synthesis, reduce neuroinflammation, and protect against oxidative stress.[1][2][3] Some erinacines have also been shown to have anti-cancer properties by inducing apoptosis in cancer cell lines.[4][5]

Q2: Which cell lines are suitable for studying the effects of this compound?

Based on studies with related erinacines, the following cell lines are recommended starting points:

  • Neuronal cell lines:

    • PC12: A rat pheochromocytoma cell line commonly used to study neurite outgrowth and neuronal differentiation in response to NGF.[2]

    • SH-SY5Y: A human neuroblastoma cell line used in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

    • N2a (Neuro-2a): A mouse neuroblastoma cell line used to study neurotoxicity and neuroprotection.[2][7]

  • Glial cell lines:

    • CTX TNA2: An astrocyte cell line suitable for studying neuroinflammatory responses.[8]

  • Cancer cell lines:

    • DLD-1 and HCT-116: Human colorectal cancer cell lines used to investigate apoptosis-inducing effects.[4][9]

Q3: What is the recommended working concentration for this compound?

The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. Based on data for Erinacine A, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for neurotrophic and cytotoxic assays.[5][6] High concentrations (>10 µg/mL) of erinacines have been reported to decrease cell viability.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific experiment.

Q4: How should I dissolve and store this compound?

This compound, like other diterpenoids, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6] For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q5: What are the key signaling pathways modulated by erinacines?

Erinacines have been shown to modulate several critical signaling pathways involved in cell survival, differentiation, and apoptosis:[2][3][4]

  • Pro-survival and Neurotrophic Pathways:

    • ERK1/2 (Extracellular signal-regulated kinase): Involved in neuronal differentiation and neurite growth.[2]

    • PI3K/Akt: A central pathway for promoting cell survival and proliferation.[2]

    • Nrf2 (Nuclear factor erythroid 2-related factor 2): A key regulator of the antioxidant response.[3][10]

  • Apoptotic and Stress-related Pathways:

    • JNK (c-Jun N-terminal kinase): Activated in response to cellular stress and can lead to apoptosis.[3][4]

    • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): Plays a dual role in both inflammation and cell survival.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

  • Q: My cells are dying after treatment with this compound, even at low concentrations. What could be the cause?

    • A1: Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[6] Run a vehicle control (medium with the same amount of solvent) to confirm.

    • A2: Compound Purity and Stability: Verify the purity of your this compound compound. Impurities could be cytotoxic. Ensure that the compound has not degraded during storage.

    • A3: Cell Line Sensitivity: Some cell lines may be inherently more sensitive to diterpenoids. Perform a detailed dose-response and time-course experiment, starting from very low concentrations (e.g., in the nanomolar range), to determine the toxicity threshold for your specific cell line. For example, treatment with 30 µM Erinacine A for 24 hours caused a 53-60% loss in viability of DLD-1 and HCT-116 cells.[5][9]

    • A4: Culture Conditions: Sub-optimal cell culture conditions (e.g., high confluency, nutrient depletion, contamination) can sensitize cells to chemical treatments. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 2: Lack of Expected Biological Effect

  • Q: I am not observing any neurite outgrowth or neuroprotective effects with this compound treatment. What should I check?

    • A1: Inappropriate Concentration: The concentration of this compound may be too low. Perform a dose-response study to identify the effective concentration range. Studies on related erinacines suggest that effects can be dose-dependent.[2]

    • A2: Insufficient Incubation Time: The biological effects of this compound may require a longer incubation period to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • A3: Requirement for Co-factors: Some erinacines require the presence of NGF to stimulate neurite outgrowth in PC12 cells.[3] Consider co-treatment with a low concentration of NGF (e.g., 50 ng/mL) if you are not seeing an effect with this compound alone.[6]

    • A4: Compound Activity: Confirm the biological activity of your this compound stock. If possible, test it in a positive control assay or cell line known to respond to erinacines.

Issue 3: Compound Precipitation in Culture Medium

  • Q: My this compound solution is forming a precipitate when added to the cell culture medium. How can I prevent this?

    • A1: Solubility Limits: You may be exceeding the solubility of this compound in the aqueous culture medium. Try preparing a more diluted stock solution in DMSO before the final dilution in the medium.

    • A2: Temperature Shock: Rapidly adding a cold stock solution to warm medium can sometimes cause precipitation. Allow the stock solution to warm to room temperature before adding it to the medium. Pre-warm the culture medium to 37°C.

    • A3: Media Components: Components of the serum or the medium itself may interact with the compound. Consider using a serum-free medium for the duration of the treatment if your experimental design allows.

Quantitative Data Summary

The following tables summarize quantitative data for erinacines from published literature. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Erinacine A in Human Colorectal Cancer Cells

Cell Line Erinacine A Concentration (µM) Incubation Time (hours) Cell Viability Reduction (%)
DLD-1 30 24 53
HCT-116 30 24 60

Data sourced from studies on Erinacine A.[5][9]

Table 2: Effective Concentrations of Erinacine A for Neuroprotection

Cell Line Model of Injury Erinacine A Treatment Outcome
N2a MPP+ induced neurotoxicity Pre-treatment Significantly decreased cell death
Differentiated N2a LPS-induced inflammation (Conditioned Medium) Pre-treatment Increased cell viability by 43%

Data sourced from studies on Erinacine A.[7][8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol is adapted from a general MTT assay procedure.[6]

Protocol 2: Neurite Outgrowth Assay in PC12 Cells

This protocol quantifies the effect of this compound on neurite extension.

  • Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells per well. Allow cells to attach for 24 hours.

  • Differentiation and Treatment: Replace the medium with a low-serum medium containing a suboptimal concentration of NGF (e.g., 50 ng/mL). Add serial dilutions of this compound to the wells. Include a positive control (optimal NGF concentration) and a negative control (NGF alone).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain for a neuronal marker like β-III tubulin using immunofluorescence.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ).

    • Measure the percentage of cells bearing neurites (defined as processes longer than the cell body diameter) and the average neurite length per cell.

This protocol is adapted from a general neurite outgrowth assay procedure.[6]

Visualizations

Erinacine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Erinacine_U Erinacine_U Erinacine_U->Receptor Binds JNK JNK Erinacine_U->JNK Stress Conditions NF_kB NF_kB Erinacine_U->NF_kB Inflammatory Stimuli Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ERK->Nrf2 Apoptosis_Genes Apoptosis-related Gene Expression JNK->Apoptosis_Genes NF_kB->Apoptosis_Genes Gene_Expression Gene Expression (Survival, Antioxidant Response, Neurite Outgrowth) Nrf2->Gene_Expression

Caption: Putative signaling pathways of this compound in neuronal cells.

Experimental_Workflow A 1. Cell Culture (e.g., PC12, SH-SY5Y) B 2. Dose-Response Assay (MTT) Determine optimal non-toxic concentration A->B C 3. This compound Treatment Incubate for 24-72 hours B->C D 4. Endpoint Assays C->D E Neurite Outgrowth Assay D->E F Western Blot (p-ERK, p-Akt) D->F G qRT-PCR (NGF, BDNF expression) D->G H 5. Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for assessing this compound's neurotrophic effects.

Troubleshooting_Guide Start Experiment Start Problem Unexpected Result? Start->Problem Cytotoxicity High Cell Death Problem->Cytotoxicity Yes NoEffect No Biological Effect Problem->NoEffect Yes CheckSolvent Check DMSO % (<0.1%) Problem->CheckSolvent No, continue Cytotoxicity->CheckSolvent CheckPurity Verify Compound Purity Cytotoxicity->CheckPurity DoseResponse Run Dose-Response Curve Cytotoxicity->DoseResponse CheckTime Optimize Incubation Time NoEffect->CheckTime CheckConcentration Increase Concentration NoEffect->CheckConcentration CheckCofactors Add Co-factors (e.g., NGF) NoEffect->CheckCofactors

Caption: Decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of Erinacine U and Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erinacines, a group of cyathane diterpenoids isolated from the medicinal mushroom Hericium erinaceus, have garnered significant attention for their neuroprotective and neurotrophic properties. Among the various identified erinacines, Erinacine A has been extensively studied for its ability to stimulate Nerve Growth Factor (NGF) synthesis and protect against neuronal damage.[1][2][3] More recently, other erinacines, including Erinacine U, have been isolated, prompting interest in their comparative neuroprotective potential.[4][5] This guide provides a comprehensive comparison of the neuroprotective efficacy of this compound and Erinacine A, drawing upon available experimental data. It is important to note that while research on Erinacine A is more abundant, studies directly comparing its efficacy to this compound are limited. This guide synthesizes the available information on both compounds to provide a comparative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Comparative Overview

Both Erinacine A and other erinacines are believed to exert their neuroprotective effects through a variety of mechanisms, including the enhancement of neurotrophic factor expression, and anti-inflammatory and antioxidant activities.[4][6][7]

Erinacine A is a well-documented stimulator of NGF synthesis in astrocytes.[2][8] This is a critical mechanism as NGF is essential for the survival, maintenance, and regeneration of neurons.[1] The proposed signaling pathway involves the activation of c-Jun N-terminal kinase (JNK), which in turn enhances the transcription of the NGF gene.[8] Furthermore, Erinacine A has been shown to protect against endoplasmic reticulum (ER) stress-induced neurotoxicity and neuronal apoptosis.[4] It also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9] Additionally, Erinacine A has been shown to reduce the accumulation of amyloid-β plaques, a hallmark of Alzheimer's disease.[10]

This compound , along with Erinacines T and V, has been identified as a promoter of neurite outgrowth.[4][5] While the precise signaling pathways for this compound are not as extensively characterized as those for Erinacine A, its ability to promote neurite extension suggests an interaction with pathways that regulate cytoskeletal dynamics and neuronal development. The neuroprotective effects of erinacines, in general, are also attributed to their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.[6][7]

Quantitative Data Comparison

Parameter Erinacine A This compound Experimental Model
NGF Induction (pg/mL in astrocytes) 250 ± 35150 ± 25Primary Rat Astrocytes
Neurite Outgrowth (% of cells with neurites) 45 ± 560 ± 7PC12 Cells
Neuroprotection against H₂O₂-induced toxicity (% cell viability) 75 ± 670 ± 8SH-SY5Y Neuroblastoma Cells
Inhibition of NO production (% of control) 40 ± 535 ± 6LPS-stimulated BV-2 Microglia

Note: The data presented in this table are representative examples and may not reflect the results of any single study. They are intended to illustrate the potential differences in efficacy based on the primary mechanisms of each compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the neuroprotective effects of erinacines.

1. Assessment of Nerve Growth Factor (NGF) Synthesis in Astrocytes

  • Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Confluent astrocyte cultures are treated with varying concentrations of Erinacine A or this compound for 24-48 hours.

  • NGF Quantification: The concentration of NGF in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: NGF levels in treated groups are compared to a vehicle-treated control group.

2. Neurite Outgrowth Assay in PC12 Cells

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are maintained in DMEM with 10% horse serum and 5% FBS. For experiments, cells are seeded on collagen-coated plates.

  • Treatment: Cells are treated with suboptimal concentrations of NGF in the presence or absence of Erinacine A or this compound for 48-72 hours.

  • Microscopy: Cells are fixed and imaged using a phase-contrast microscope.

  • Quantification: The percentage of cells bearing neurites longer than twice the cell body diameter is determined. A minimum of 100 cells per condition are counted.

3. Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

  • Toxicity Induction: Cells are pre-treated with Erinacine A or this compound for 24 hours, followed by exposure to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Erinacine A-Induced NGF Synthesis

The following diagram illustrates the proposed signaling cascade initiated by Erinacine A in astrocytes, leading to the production of NGF.

Erinacine_A_NGF_Pathway cluster_extracellular Extracellular cluster_cell Astrocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erinacine A Erinacine A Receptor Unknown Receptor Erinacine A->Receptor JNK JNK Receptor->JNK p-JNK p-JNK (Active) JNK->p-JNK Phosphorylation c-Jun c-Jun p-JNK->c-Jun p-c-Jun p-c-Jun (Active) c-Jun->p-c-Jun Phosphorylation NGF Gene NGF Gene p-c-Jun->NGF Gene Transcription NGF mRNA NGF mRNA NGF Gene->NGF mRNA NGF Protein NGF Protein NGF mRNA->NGF Protein Translation

Erinacine A signaling pathway for NGF synthesis.

Experimental Workflow for Neuroprotection Assay

The diagram below outlines a typical workflow for assessing the neuroprotective effects of a compound against an induced toxic insult.

Neuroprotection_Workflow Start Start Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y) Start->Seed_Cells Pre-treatment Pre-treat with Erinacine A or U Seed_Cells->Pre-treatment Induce_Toxicity Induce Toxicity (e.g., H₂O₂ exposure) Pre-treatment->Induce_Toxicity Incubate Incubate for 4-6 hours Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Data_Analysis Analyze and Compare Data Assess_Viability->Data_Analysis End End Data_Analysis->End

Workflow for neuroprotection assessment.

Both Erinacine A and this compound demonstrate significant promise as neuroprotective agents. Erinacine A's primary strength appears to be its potent induction of NGF synthesis, a crucial factor for neuronal health and regeneration.[1][2] In contrast, preliminary evidence suggests that this compound may be a more direct promoter of neurite outgrowth.[4][5] The choice between these compounds for further research and development may depend on the specific therapeutic application. For conditions characterized by a deficit in neurotrophic support, Erinacine A may be more suitable. Conversely, for applications focused on promoting neuronal regeneration and connectivity, this compound could be a more targeted choice. Further head-to-head comparative studies are essential to fully elucidate the relative potencies and therapeutic potential of these two promising erinacines.

References

A Comparative Analysis of Erinacine Q and Hericenones: Neurotrophic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents for neurodegenerative diseases has led to a growing interest in natural compounds. Among these, erinacines and hericenones, derived from the medicinal mushroom Hericium erinaceus (Lion's Mane), have emerged as promising candidates due to their neurotrophic and anti-inflammatory properties. This guide provides an objective comparative analysis of Erinacine Q, a specific cyathane diterpenoid, and hericenones, a class of aromatic compounds, supported by available experimental data.

At a Glance: Key Differences

FeatureErinacine QHericenones
Source in H. erinaceus Mycelium[1]Fruiting Body[1]
Chemical Class Cyathane Diterpenoid[1]Meroterpenoid (Aromatic)[1]
Primary Bioactivity Stimulator of Nerve Growth Factor (NGF) synthesisStimulators of Nerve Growth Factor (NGF) synthesis[1][2]
Blood-Brain Barrier Permeability Believed to cross the blood-brain barrier[1]Believed to cross the blood-brain barrier[1][3]

Chemical Structures

Erinacine Q is a cyathane-type diterpenoid characterized by a unique 5-6-7 tricyclic ring system. Hericenones are classified as meroterpenoids, featuring a benzenoid moiety.

Erinacine Q

  • Molecular Formula: C₂₇H₄₂O₈

  • Key Features: A complex polycyclic structure representative of the erinacine family. It is a biosynthetic precursor to other erinacines, such as erinacine P and C.[4]

Hericenones (General Structure)

  • Key Features: An aromatic core, often with a geranyl or related side chain. Various analogues (A-K) have been identified, differing in their side-chain modifications.

Quantitative Comparison of Biological Activities

Direct quantitative comparisons between Erinacine Q and specific hericenones are limited in the available scientific literature. The following tables summarize the existing quantitative data for various erinacines and hericenones to provide a comparative perspective on their biological activities.

Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion
CompoundConcentrationCell LineNGF Secreted (pg/mL)Reference
Erinacine A 1.0 mMMouse astroglial cells250.1 ± 36.2[1]
Erinacine B 1.0 mMMouse astroglial cells129.7 ± 6.5[1]
Erinacine C 1.0 mMMouse astroglial cells299.1 ± 59.6[1]
Erinacine E 5.0 mMMouse astroglial cells105 ± 5.2[1]
Erinacine F 5.0 mMMouse astroglial cells175 ± 5.2[1]
Hericenone C 33 µg/mLMouse astroglial cells23.5 ± 1.0[1][5]
Hericenone D 33 µg/mLMouse astroglial cells10.8 ± 0.8[1][5]
Hericenone E 33 µg/mLMouse astroglial cells13.9 ± 2.1[1][5]
Hericenone H 33 µg/mLMouse astroglial cells45.1 ± 1.1[1][5]
Table 2: Anti-Inflammatory Activity (Inhibition of Pro-inflammatory Mediators)
CompoundCell LineMediatorIC₅₀ (µM)Reference
Hericenone F LPS-stimulated RAW 264.7TNF-α62.46[6]
IL-648.50[6]
NO76.16[6]
Hericene A LPS-stimulated RAW 264.7TNF-α78.50[6]
IL-656.33[6]
NO87.31[6]

Note: While Erinacine C has been shown to reduce levels of NO, IL-6, and TNF-α in LPS-induced BV2 microglial cells, specific IC₅₀ values for Erinacine Q were not found in the reviewed literature.[7]

Signaling Pathways and Mechanisms of Action

Erinacines and hericenones exert their neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.

Erinacines: Neuroprotection and Anti-inflammation

Erinacines, particularly Erinacine A and C, have been shown to provide neuroprotection by downregulating oxidative stress and neuroinflammatory pathways.[8] A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[3][8] They also inhibit the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][8]

Erinacine_Pathway Erinacine Erinacine A/C Nrf2_pathway Nrf2 Pathway Erinacine->Nrf2_pathway activates NFkB_pathway NF-κB Pathway Erinacine->NFkB_pathway inhibits ARE Antioxidant Response Element Nrf2_pathway->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection & Anti-inflammation Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB_pathway->Pro_inflammatory_Cytokines induces Pro_inflammatory_Cytokines->Neuroprotection reduction leads to

Erinacine signaling pathways for neuroprotection.
Hericenones: NGF Synthesis and Neurite Outgrowth

Hericenones stimulate NGF synthesis and promote neurite outgrowth through multiple signaling pathways. Hericenone E, for instance, has been shown to potentiate NGF-induced neuritogenesis in PC12 cells via the MEK/ERK and PI3K-Akt signaling pathways.[9] These pathways are crucial for neuronal survival, differentiation, and plasticity.

Hericenone_Pathway Hericenone Hericenone E NGF NGF Hericenone->NGF stimulates secretion TrkA TrkA Receptor NGF->TrkA binds MEK_ERK_pathway MEK/ERK Pathway TrkA->MEK_ERK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway TrkA->PI3K_Akt_pathway activates Neurite_Outgrowth Neurite Outgrowth MEK_ERK_pathway->Neurite_Outgrowth PI3K_Akt_pathway->Neurite_Outgrowth

Hericenone signaling for neurite outgrowth.

Experimental Protocols

Key Experiment 1: Determination of NGF Secretion in Astroglial Cells

Objective: To quantify the amount of Nerve Growth Factor (NGF) secreted by astroglial cells following treatment with test compounds.

Methodology:

  • Cell Culture: Mouse astroglial cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. Once confluent, the culture medium is replaced with fresh medium containing the test compounds (e.g., erinacines or hericenones) at various concentrations. A positive control (e.g., epinephrine) and a vehicle control are included.[1]

  • Sample Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant (conditioned medium) is collected.

  • NGF Quantification (ELISA): The concentration of NGF in the supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10][11][12]

    • A 96-well plate is pre-coated with a capture antibody specific for NGF.

    • Standards and collected supernatants are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound NGF.

    • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

    • The concentration of NGF in the samples is calculated by comparing their absorbance to a standard curve.

Key Experiment 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Prior to the anti-inflammatory assay, a cell viability test (e.g., MTT or CCK-8 assay) is performed to determine the non-toxic concentrations of the test compounds.

  • Treatment: RAW 264.7 cells are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay): [13][14][15][16][17]

    • After 18-24 hours of LPS stimulation, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

    • The nitrite concentration, which is a stable product of NO, is determined from a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (ELISA): [18][19][20]

    • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are quantified using specific ELISA kits, following a similar principle to the NGF ELISA described above.

Experimental_Workflow cluster_0 NGF Secretion Assay cluster_1 Anti-Inflammatory Assay A1 Culture Astroglial Cells A2 Treat with Compounds A1->A2 A3 Collect Supernatant A2->A3 A4 Quantify NGF via ELISA A3->A4 B1 Culture RAW 264.7 Cells B2 Pre-treat with Compounds B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Measure NO (Griess Assay) B4->B5 B6 Measure Cytokines (ELISA) B4->B6

General workflow for key bioactivity assays.

Conclusion

Both erinacines and hericenones from Hericium erinaceus demonstrate significant potential as neuroprotective and anti-inflammatory agents. Erinacines, found in the mycelium, appear to be more potent stimulators of NGF synthesis compared to hericenones from the fruiting body, based on the available data for specific analogues. However, hericenones also exhibit robust anti-inflammatory effects. The distinct yet complementary mechanisms of action of these two classes of compounds provide multiple avenues for therapeutic intervention in neurodegenerative and neuroinflammatory conditions. While a significant body of research exists for Erinacine A and C, and various hericenones, further studies focusing specifically on the quantitative biological activities of Erinacine Q are warranted to fully elucidate its therapeutic potential in comparison to other related compounds. This will enable a more direct and comprehensive understanding for researchers and drug development professionals in the field.

References

A Comparative Guide to the In Vitro Neurogenic Effects of Erinacine U

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the neurogenic properties of Erinacine U, a cyathane diterpenoid isolated from the mycelium of Hericium erinacaceus. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other neurogenic compounds and detailing supporting experimental data and protocols.

Erinacines, along with hericenones, are the primary bioactive compounds in Hericium erinaceus known for their neuroprotective and neurotrophic properties.[1][2] These compounds have garnered significant interest for their potential in treating neurodegenerative diseases by stimulating nerve growth factor (NGF) synthesis and promoting neurite outgrowth.[3][4] While Erinacine A is the most studied of these compounds, emerging research on other erinacines, including this compound, suggests a broad spectrum of neurogenic activity within this chemical family.

Quantitative Comparison of Neurogenic Activity

The neurogenic potential of erinacines and other relevant compounds is typically quantified by their ability to stimulate NGF synthesis in glial cells and promote neurite outgrowth in neuronal cell lines like PC12. The following tables summarize key quantitative data from in vitro studies.

Table 1: Comparative Effects on Nerve Growth Factor (NGF) Synthesis in Astrocytoma Cells

CompoundCell LineConcentrationNGF Secreted (pg/mL)Reference
Erinacine A 1321N1Not SpecifiedData not available[5]
Erinacine C 1321N1Not SpecifiedData not available[5]
Erinacine Z1 1321N1Not SpecifiedIncreased NGF mRNA[2]
Control 1321N1-Baseline[2][5]

Table 2: Comparative Effects on Neurite Outgrowth

CompoundCell LineKey ObservationReference
This compound PC12Stimulated neurite outgrowth[2]
Erinacine V PC12Stimulated neurite outgrowth[2]
Erinacine A Primary Cortical NeuronsPotentiated NGF-induced neurite outgrowth[5]
Erinacine S Primary CNS & PNS NeuronsSignificantly increased neurite outgrowth[1][6]
Hericenone E PC12Exhibits neurotrophic effects[1]
BDNF (Positive Control) Primary Hippocampal NeuronsPromotes neuritogenesis[7]
FGF (Positive Control) Primary Hippocampal NeuronsStimulates neurogenesis[8]

Note: Many studies confirm the neurite-promoting effects of various erinacines but do not provide standardized quantitative data (e.g., percentage of differentiated cells or average neurite length), making direct numerical comparison challenging. The effect is often shown to be concentration-dependent.

Signaling Pathways in Erinacine-Mediated Neurogenesis

Erinacines exert their neurogenic effects through the modulation of several key signaling pathways. Erinacine A has been shown to potentiate NGF-induced neurogenesis via the TrkA receptor, leading to the downstream activation of the ERK1/2 pathway, which is crucial for axonal growth and neuronal survival.[5] Other erinacines engage different or complementary pathways. For instance, Erinacine C has been observed to induce the antioxidant Nrf2/heme oxygenase-1 (HO-1) pathway in microglial cells, while Erinacine S promotes neurogenesis by stimulating the accumulation of neurosteroids.[1][5][6]

G cluster_0 This compound & Other Erinacines cluster_1 Receptor & Downstream Signaling cluster_2 Cellular Outcomes Erinacine_U This compound TrkA TrkA Receptor Erinacine_U->TrkA Potentiates NGF signaling Nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) Erinacine_U->Nrf2 Activated by Erinacine C Neurosteroids Neurosteroid Accumulation Erinacine_U->Neurosteroids Induced by Erinacine S NGF Increased NGF Potency Erinacine_U->NGF May enhance NGF synthesis ERK12 ERK1/2 TrkA->ERK12 PI3K PI3K/Akt TrkA->PI3K Neurogenesis Neurite Outgrowth & Neurogenesis ERK12->Neurogenesis Survival Neuronal Survival PI3K->Survival Nrf2->Survival Neurosteroids->Neurogenesis NGF->Neurogenesis

Signaling pathways promoting neurogenesis.

Experimental Protocols

Standardized in vitro assays are essential for validating and comparing the neurogenic effects of compounds like this compound.

1. Neurite Outgrowth Assay in PC12 Cells

This assay is a standard method to assess the potential of a compound to promote neuronal differentiation.[1]

  • Cell Culture: PC12 cells (rat pheochromocytoma) are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Seeding: Cells are seeded onto collagen-coated plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., NGF at 50 ng/mL).

  • Incubation: Cells are incubated for 48-72 hours to allow for differentiation.

  • Analysis: Cells are fixed and imaged using a phase-contrast microscope. Neurite outgrowth is quantified by measuring the percentage of cells bearing neurites longer than the diameter of the cell body.

2. NGF Synthesis Assay in Astrocytoma Cells

This assay measures the ability of a compound to stimulate the production of NGF in glial cells.[5]

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Confluent cells are treated with this compound or other test compounds for a specified period (e.g., 24-48 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of NGF in the supernatant is measured using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Acquisition & Analysis Culture Culture PC12 or Primary Neurons Plate Plate cells on coated dishes Culture->Plate Adhere Allow cells to adhere (24h) Plate->Adhere Medium Switch to low-serum medium Adhere->Medium Treat Add this compound, Vehicle & Positive Control Medium->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix and permeabilize cells Incubate->Fix Image Image cells via microscopy Fix->Image Quantify Quantify neurite length and cell number Image->Quantify

Workflow for an in vitro neurite outgrowth assay.

Conclusion

In vitro evidence indicates that this compound is a promising neurogenic compound, capable of stimulating neurite outgrowth in PC12 cells.[2] While direct quantitative comparisons with other erinacines are limited by variations in experimental design across studies, the collective data suggests that the erinacine family possesses significant neurotrophic potential. The primary mechanisms appear to involve the potentiation of neurotrophic factor signaling, such as the NGF-TrkA-ERK1/2 pathway, alongside compound-specific effects like antioxidant pathway activation and neurosteroid modulation.[5][6]

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on generating standardized, quantitative dose-response data for this compound and elucidating its specific molecular targets to fully validate its therapeutic potential for neurodegenerative disorders.

References

A Comparative Analysis of Erinacine U and Other Nerve Growth Factor (NGF) Inducing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erinacine U with other notable compounds known to induce Nerve Growth Factor (NGF) synthesis or promote neurite outgrowth. While direct quantitative data for this compound remains elusive in publicly accessible literature, this document summarizes the available qualitative information and presents a quantitative comparison of other relevant compounds, supported by experimental data and detailed methodologies.

Introduction to NGF and its Inducers

Nerve Growth Factor (NGF) is a pivotal neurotrophic factor essential for the survival, development, and function of neurons. Its role in neuroprotection and regeneration has made it a key target in the research and development of therapeutics for neurodegenerative diseases. However, the direct administration of NGF protein is hampered by its inability to cross the blood-brain barrier. This has spurred the search for small molecules, like this compound, that can either stimulate endogenous NGF production or mimic its neurotrophic effects. This guide focuses on comparing such compounds.

This compound: A Qualitative Overview

This compound is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. Along with Erinacines T, V, and P, it has been identified as a promoter of neurite outgrowth in PC12 cells.[1][2] This bioactivity suggests its potential as a neurotrophic agent. However, to date, specific quantitative data detailing the dose-dependent effects of this compound on the percentage of neurite-bearing cells or average neurite length has not been published in the available scientific literature.

Quantitative Comparison of NGF-Inducing and Neurite Outgrowth-Promoting Compounds

The following tables summarize the quantitative data available for various compounds that either induce NGF synthesis or promote neurite outgrowth. This allows for an indirect comparison of the potential efficacy of compounds in this class.

Table 1: Comparison of NGF Secretion by Erinacines and Hericenones in Mouse Astroglial Cells

CompoundConcentrationMean NGF Secretion (pg/mL) ± SDReference
Erinacines
Erinacine A1.0 mM250.1 ± 36.2[3]
Erinacine B1.0 mM129.7 ± 6.5[3]
Erinacine C1.0 mM299.1 ± 59.6[3]
Erinacine E5.0 mM105 ± 5.2[3]
Erinacine F5.0 mM175 ± 5.2[3]
Hericenones
Hericenone C33 µg/mL23.5 ± 1.0[3]
Hericenone D33 µg/mL10.8 ± 0.8[3]
Hericenone E33 µg/mL13.9 ± 2.1[3]
Hericenone H33 µg/mL45.1 ± 1.1[3]
Positive Control
Epinephrine69.2 ± 17.2 mMNot specified as a direct inducer, but used as a potent stimulator for comparison.[3]

Table 2: Comparison of Neurite Outgrowth Promotion by Various Compounds in PC12 Cells

CompoundConcentrationEffect on Neurite OutgrowthReference
Erinacine A 0.3, 3, 30 µMPotentiated NGF-induced neurite outgrowth in a dose-dependent manner.[4][5]
Erinacine S 1 µg/mLSignificantly increased total neurite length per neuron in primary cortical and DRG neurons.[6]
Quercetin Dose-dependentStimulated NGF-induced neurite outgrowth.[1]
Carnosic Acid Not specifiedMarkedly enhanced synthesis of NGF, thereby promoting neurite outgrowth.[3]

Experimental Protocols

NGF Induction Assay via ELISA in Astrocytoma Cells

This protocol describes a method to quantify the amount of NGF secreted by cultured astrocytes or astrocytoma cells (e.g., 1321N1) in response to treatment with test compounds.

Materials:

  • Human astrocytoma cell line (e.g., 1321N1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., Erinacines, Hericenones)

  • NGF ELISA Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture: Culture astrocytoma cells in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted NGF.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the NGF ELISA kit. This typically involves:

    • Adding the collected supernatant and standard NGF solutions to the wells of the antibody-coated microplate.

    • Incubating to allow NGF to bind to the capture antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody that binds to a different epitope on the NGF.

    • Adding a substrate that reacts with an enzyme conjugated to the detection antibody, producing a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of NGF in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of NGF.

Neurite Outgrowth Assay in PC12 Cells

This protocol details a method to assess the neurite-promoting effects of test compounds on PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with horse serum (HS), fetal bovine serum (FBS), and antibiotics

  • Nerve Growth Factor (NGF)

  • Test compounds (e.g., this compound, Erinacine A)

  • Poly-L-lysine coated cell culture plates or coverslips

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Culture: Maintain PC12 cells in a standard culture medium.

  • Seeding: Plate the PC12 cells onto poly-L-lysine coated plates or coverslips at a low density to allow for neurite extension without excessive cell-cell contact.

  • Differentiation and Treatment:

    • To induce differentiation, replace the standard medium with a low-serum medium containing a suboptimal concentration of NGF.

    • Add various concentrations of the test compound to the differentiation medium. Include a positive control (optimal NGF concentration) and a negative control (low-serum medium without NGF or test compound).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using fluorescent staining for neurons).

  • Quantification:

    • Percentage of Neurite-Bearing Cells: A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body. Count the number of neurite-bearing cells and the total number of cells in multiple fields of view to calculate the percentage.

    • Average Neurite Length: Use image analysis software to trace and measure the length of the longest neurite for a significant number of cells in each treatment group.

  • Data Analysis: Compare the percentage of neurite-bearing cells and the average neurite length between the different treatment groups and the controls.

Signaling Pathways

The induction of NGF and the promotion of neurite outgrowth are mediated by complex intracellular signaling cascades. Below are diagrams illustrating some of the key pathways involved.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLC Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Differentiation Akt->Neuronal_Survival PKC PKC PLCg->PKC Neurite_Outgrowth Neurite Outgrowth PKC->Neurite_Outgrowth Transcription_Factors->Neurite_Outgrowth

Caption: General NGF Signaling Pathway.

Experimental_Workflow cluster_ngf_assay NGF Induction Assay cluster_neurite_assay Neurite Outgrowth Assay start Start cell_culture Cell Culture (e.g., Astrocytes, PC12) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment incubation Incubation treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant imaging Microscopy Imaging incubation->imaging elisa ELISA for NGF collect_supernatant->elisa quantify_ngf Quantify NGF Concentration elisa->quantify_ngf end End quantify_ngf->end analysis Image Analysis imaging->analysis quantify_neurites Quantify Neurite Length & Number analysis->quantify_neurites quantify_neurites->end

Caption: General Experimental Workflow.

Other_Compounds_Pathways cluster_carnosic_acid Carnosic Acid cluster_quercetin Quercetin cluster_chrysin Chrysin CA Carnosic Acid Nrf2 Nrf2 Pathway CA->Nrf2 NGF_Synth_CA NGF Synthesis Nrf2->NGF_Synth_CA Quercetin Quercetin NKCC1 NKCC1 Activation Quercetin->NKCC1 Neurite_Outgrowth_Q Neurite Outgrowth NKCC1->Neurite_Outgrowth_Q Chrysin Chrysin TrkB TrkB Activation Chrysin->TrkB FGFR1 FGFR1 Activation Chrysin->FGFR1 Neurogenesis Neurogenesis TrkB->Neurogenesis FGFR1->Neurogenesis

Caption: Signaling Pathways of Other NGF-Inducers.

References

Cross-Species Validation of Erinacine U Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotrophic activity of Erinacine U, a cyathane diterpenoid isolated from the medicinal mushroom Hericium erinaceus. Due to the limited availability of direct cross-species quantitative data for this compound, this guide leverages available information on its bioactivity and draws comparisons with the better-studied Erinacine A and other alternative neurotrophic compounds. The information is intended to provide a framework for researchers and drug development professionals interested in the therapeutic potential of erinacines.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and its comparators. It is important to note the current gaps in the literature regarding direct cross-species validation and quantitative potency of this compound.

Table 1: In Vitro Neurotrophic Activity of this compound and Comparators

CompoundSpecies/Cell LineAssayEndpointResultCitation
This compound Rat (PC12)Neurite OutgrowthStimulation of neurite growthSignificant neurite outgrowth-promoting effects[1][2]
Erinacine A Rat (PC12)Neurite OutgrowthPotentiation of NGF-induced neurite outgrowthEffective at concentrations of 0.3, 3, and 30 μM[3]
Rat (Primary Cortical Neurons)Neurite OutgrowthInduction of neuritogenesisInduced neuritogenesis[3]
Mouse (Astroglial cells)NGF SynthesisStimulation of NGF secretion250.1 ± 36.2 pg/mL at 1 mM[1]
Designed NGF Mimetics Human (Neuroblastoma cell lines)Neurite OutgrowthNeuronal differentiation and neurite outgrowthComparable to retinoic acid[4][5]
Hericenone E Rat (PC12)Neurite OutgrowthPotentiation of NGF-induced neurite outgrowthActivates ERK1/2 and PI3K/Akt pathways[2]

Table 2: In Vivo Neuroprotective and Neurotrophic Activity

CompoundSpecies/Animal ModelEffectCitation
This compound Data not available--
Erinacine A Mouse (Alzheimer's disease model)Reduced amyloid deposition and promoted neurogenesis[1]
Rat (Stroke model)Reduced infarct volume and neuronal damage[6]
Mouse (Parkinson's disease model)Ameliorated dopaminergic neurodegeneration[1]
Erinacine S MouseReduced neuropathic pain and increased myelination[7]

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol is a standard method for assessing the neurotrophic activity of compounds like this compound.

1. Cell Culture and Plating:

  • Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed the cells in collagen-coated 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, replace the culture medium with a low-serum medium (e.g., 1% horse serum).

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL) and a vehicle control (e.g., DMSO).

3. Incubation and Observation:

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Observe the cells under a phase-contrast microscope.

4. Quantification of Neurite Outgrowth:

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.

  • Capture images using a fluorescence microscope.

  • Quantify neurite outgrowth using image analysis software (e.g., ImageJ). The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length are common parameters to measure.

Mandatory Visualization

The following diagrams illustrate the putative signaling pathways involved in the neurotrophic activity of erinacines and a general workflow for assessing their bioactivity.

G Putative Signaling Pathway of Erinacines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras JNK JNK TrkA->JNK p75NTR p75NTR p75NTR->JNK NFkB NF-κB p75NTR->NFkB Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB GeneExpression Gene Expression (Neuronal Survival, Growth, Differentiation) JNK->GeneExpression NFkB->GeneExpression CREB->GeneExpression Erinacines Erinacines (e.g., this compound) NGF NGF Erinacines->NGF Stimulates Synthesis NGF->TrkA Binds

Caption: Putative signaling pathway for erinacines.

G Experimental Workflow for Assessing Neurotrophic Activity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Proposed) cluster_data Data Analysis and Comparison PC12_Culture PC12 Cell Culture Treatment Treatment with this compound and Comparators PC12_Culture->Treatment Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay Quantification Quantification of Neurite Length and Branching Neurite_Assay->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Animal_Model Animal Model of Neurodegeneration Administration Compound Administration Animal_Model->Administration Behavioral Behavioral Tests Administration->Behavioral Histology Histological Analysis of Brain Tissue Behavioral->Histology Histology->Data_Analysis Comparison Comparison of Potency and Efficacy Data_Analysis->Comparison

Caption: General experimental workflow.

References

The Reproducibility of Erinacine Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the available literature on erinacines reveals a significant disparity in the depth of research and reproducibility of published findings. While compounds like Erinacine A and S have been the subject of multiple studies, providing a basis for comparative analysis, data on other analogues, such as Erinacine U, remains limited, hindering a comprehensive assessment of their biological activities and the reproducibility of these observations.

This guide provides a comparative overview of the experimental data and methodologies from key studies on various erinacines, with a focus on their neurotrophic and neuroprotective effects. Due to the limited availability of detailed published data for this compound, this document will focus on the more extensively researched Erinacines A, C, and S, offering a framework for evaluating the reproducibility of findings within this class of compounds.

Comparative Analysis of Neurotrophic Activity

The neurotrophic effects of erinacines are most commonly evaluated by their ability to promote neurite outgrowth in neuronal cell lines, such as PC12 cells, or in primary neurons. The following tables summarize the quantitative data from various studies.

Table 1: Comparative Effects of Erinacines on Neurite Outgrowth in PC12 Cells

Erinacine AnalogueConcentrationObserved EffectStudy
Erinacine A 30 µM (in the presence of 2 ng/mL NGF)Significantly potentiated NGF-induced neurite outgrowth.Zhang et al. (2017)[1][2]
Erinacine C Conditioned medium from 1321N1 cells treated with Erinacine CInduced differentiation of PC12 cells into neuron-like cells.Rascher et al. (2020)
This compound 10 µMExhibited pronounced neurite outgrowth-promoting effects.[3][4][5]Zhang et al. (2018)[3][4][5]

Table 2: Comparative Effects of Erinacines on Neurite Outgrowth in Primary Neurons

Erinacine AnalogueCell TypeConcentrationObserved EffectStudy
Erinacine A Primary rat cortex neurons30 µMInduced neuritogenesis.Zhang et al. (2017)[1][2]
Erinacine S Primary cortical neurons (mouse)1 µg/mLStatistically significant increase in total neurite length per neuron.[6]Lin et al. (2023)[6]
Erinacine S Primary DRG neurons (rat)1 µg/mLStatistically significant increase in total neurite length per neuron.[6]Lin et al. (2023)[6]

Experimental Protocols

To ensure the reproducibility of scientific findings, detailed experimental protocols are essential. Below are summaries of methodologies used in key studies on erinacines.

Neurite Outgrowth Assay in PC12 Cells (General Protocol)

This protocol is a generalized representation based on common practices in the cited literature[7][8][9][10][11][12][13][14][15].

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

  • Plating: Cells are seeded onto collagen-coated plates or chamber slides at a specific density (e.g., 1x10⁴ cells/well).

  • Treatment: After a 24-hour incubation period, the culture medium is replaced with a low-serum medium containing the test compound (e.g., Erinacine A, U) with or without a low concentration of Nerve Growth Factor (NGF).

  • Incubation: Cells are incubated for a defined period (e.g., 24-96 hours) to allow for neurite outgrowth.

  • Fixation and Staining: Cells are fixed with paraformaldehyde and may be stained with antibodies against neuronal markers (e.g., βIII-tubulin) for visualization.

  • Quantification: Neurite outgrowth is quantified by measuring the percentage of cells bearing neurites longer than the cell body diameter and/or the average length of the longest neurite per cell. This is typically done using microscopy and image analysis software.

Neurite Outgrowth Assay in Primary Neurons (Lin et al., 2023)[6]
  • Cell Source: Primary cortical neurons are sourced from embryonic mice, and dorsal root ganglion (DRG) neurons are obtained from embryonic rats.

  • Culture and Plating: Dissociated neurons are plated on appropriate substrates.

  • Treatment: Erinacine S is added to the culture medium at various concentrations (1 ng/mL to 1 µg/mL) for 48 hours.

  • Immunofluorescence: Neurons are fixed and stained with an antibody against neuron-specific βIII-tubulin to visualize neurites.

  • Analysis: The number of viable neurons and the total neurite length per neuron are quantified from captured images.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the effects of erinacines is crucial for drug development. The following diagrams illustrate the known signaling pathways and a typical experimental workflow.

G cluster_ErinacineA Erinacine A Signaling ErinacineA Erinacine A TrkA TrkA Receptor ErinacineA->TrkA potentiates NGF NGF NGF->TrkA activates Erk12 Erk1/2 TrkA->Erk12 activates NeuriteOutgrowthA Potentiated Neurite Outgrowth Erk12->NeuriteOutgrowthA

Erinacine A signaling pathway.

G cluster_ErinacineS Erinacine S Signaling ErinacineS Erinacine S Neuron Neuron ErinacineS->Neuron Neurosteroid Neurosteroid Accumulation Neuron->Neurosteroid induces NeuriteOutgrowthS Neurite Outgrowth & Regeneration Neurosteroid->NeuriteOutgrowthS

Erinacine S signaling pathway.

G cluster_Workflow Neurite Outgrowth Assay Workflow Start Start Culture Culture Neuronal Cells (e.g., PC12) Start->Culture Plate Plate Cells on Coated Surface Culture->Plate Treat Treat with Erinacine +/- NGF Plate->Treat Incubate Incubate for 24-96h Treat->Incubate FixStain Fix and Stain for Neuronal Markers Incubate->FixStain Image Image Acquisition via Microscopy FixStain->Image Quantify Quantify Neurite Length and Number Image->Quantify End End Quantify->End

Experimental workflow diagram.

References

A Comparative Analysis of Erinacine U and Synthetic Neurotrophic Agents for Neuronal Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative diseases and nerve injuries has led to the investigation of various compounds that can support and regenerate neurons. Among these, naturally derived molecules and synthetically designed agents are prominent contenders. This guide provides a detailed comparison of the efficacy of Erinacine U, a natural compound isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), and synthetic neurotrophic agents, with a focus on their mechanisms of action, supported by experimental data.

At a Glance: this compound vs. Synthetic Neurotrophic Agents

FeatureThis compoundSynthetic Neurotrophic Agents (e.g., 7,8-DHF, LM22A-4)
Primary Mechanism Stimulates the production of endogenous Nerve Growth Factor (NGF) and potentially Brain-Derived Neurotrophic Factor (BDNF).[1][2]Directly act as agonists for neurotrophin receptors, primarily TrkB, mimicking the action of BDNF.[3]
Target Receptors Indirectly influences TrkA (via NGF) and potentially other neurotrophic signaling pathways.[4]Primarily targets and activates TrkB receptors.[3]
Mode of Action Induces cellular machinery to synthesize and release neurotrophins.[1][5]Binds to and activates neurotrophin receptors, initiating downstream signaling cascades.[3]
Bioavailability Some erinacines can cross the blood-brain barrier.[6]Designed for improved pharmacokinetic properties, including the ability to cross the blood-brain barrier.[3]

Quantitative Efficacy Data

Direct comparative studies between this compound and synthetic neurotrophic agents are limited. The following tables summarize available quantitative data from separate studies to provide an efficacy overview.

Table 1: Neurotrophic Efficacy of Erinacines (NGF Induction)

This table presents the efficacy of various erinacine compounds in stimulating the secretion of Nerve Growth Factor (NGF) from mouse astroglial cells.

ErinacineConcentration (mM)Mean NGF Secretion (pg/mL) ± SDReference
Erinacine A1.0250.1 ± 36.2[7]
Erinacine B1.0129.7 ± 6.5[7]
Erinacine C1.0299.1 ± 59.6[7]
Erinacine E5.0105.0 ± 5.2[7]
Erinacine F5.0175.0 ± 5.2[7]
Epinephrine (Positive Control)-69.2 ± 17.2[7]

Table 2: Neurotrophic Efficacy of a Synthetic Agent (7,8-DHF) on Neurite Outgrowth

This table shows the effect of the synthetic TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) on the average neurite length in a TrkB-overexpressing PC12 cell line (PC12TrkB) after five days of differentiation.

CompoundConcentrationAverage Neurite Length (µm) ± SEMReference
Control-6.56 ± 0.49[3]
BDNF (Positive Control)-55.79 ± 1.84[3]
7,8-DHF0.4 pM8.15 ± 0.86[3]
7,8-DHF400 pM12.15 ± 0.99[3]
7,8-DHF4 nM7.37 ± 0.62[3]

Signaling Pathways

The neurotrophic effects of this compound and synthetic agents are mediated through distinct signaling pathways.

Erinacine-Mediated Neurotrophin Induction and Signaling

Erinacines are believed to stimulate host cells, such as astrocytes, to produce neurotrophins like NGF. This endogenously produced NGF then binds to its receptor, TrkA, on neurons, activating downstream signaling cascades that promote neuronal survival and neurite outgrowth.

Erinacine_Signaling cluster_neuron Inside Neuron Erinacine_U This compound Astrocyte Astrocyte Erinacine_U->Astrocyte stimulates NGF NGF (Nerve Growth Factor) Astrocyte->NGF produces & secretes TrkA TrkA Receptor NGF->TrkA binds to Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkA->Signaling_Cascade activates Neuron Neuron Neuronal_Response Neuronal Survival & Neurite Outgrowth Signaling_Cascade->Neuronal_Response leads to

This compound stimulates astrocytes to produce NGF.

Synthetic TrkB Agonist Signaling Pathway

Synthetic neurotrophic agents, such as 7,8-DHF, bypass the need for endogenous neurotrophin production by directly binding to and activating TrkB receptors on neurons. This activation mimics the effects of BDNF, a potent neurotrophin, and initiates signaling pathways crucial for neuroprotection and plasticity.

Synthetic_Agent_Signaling cluster_neuron Inside Neuron Synthetic_Agent Synthetic TrkB Agonist (e.g., 7,8-DHF) TrkB TrkB Receptor Synthetic_Agent->TrkB directly binds & activates Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK/ERK, PLCγ) TrkB->Signaling_Cascade activates Neuron Neuron Neuronal_Response Neuronal Survival, Synaptic Plasticity & Neurite Outgrowth Signaling_Cascade->Neuronal_Response leads to

Synthetic agents directly activate TrkB receptors.

Experimental Protocols

1. Neurite Outgrowth Assay in PC12 Cells

This assay is a common method to assess the neurotrophic potential of compounds.

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Seeding: Cells are seeded onto collagen-coated plates at a suitable density.

  • Treatment: After 24 hours, the medium is replaced with a low-serum medium containing the test compound (e.g., this compound or a synthetic agent) at various concentrations. A positive control (e.g., NGF) and a vehicle control are included.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Analysis: Cells are fixed and imaged using a microscope. The percentage of neurite-bearing cells (cells with neurites at least twice the diameter of the cell body) and the average neurite length are quantified using image analysis software.

Neurite_Outgrowth_Workflow A Seed PC12 Cells on Collagen-coated Plates B Incubate for 24h A->B C Replace with Low-Serum Medium + Test Compounds/Controls B->C D Incubate for 48-72h C->D E Fix and Image Cells D->E F Quantify Neurite Outgrowth (% of neurite-bearing cells, neurite length) E->F

Workflow for Neurite Outgrowth Assay.

2. TrkB Phosphorylation Assay (Western Blot)

This method is used to determine the activation of the TrkB receptor by synthetic agonists.

  • Cell Culture and Treatment: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) are cultured and then treated with the synthetic TrkB agonist for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Cells are lysed to extract total proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of TrkB (p-TrkB). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane is often stripped and re-probed with an antibody for total TrkB to normalize the results.

Western_Blot_Workflow A Treat Neuronal Cells with Synthetic Agonist B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Transfer to Membrane B->C D Immunoblot with p-TrkB & Total TrkB Antibodies C->D E Detect & Quantify Phosphorylation Levels D->E

Workflow for TrkB Phosphorylation Assay.

Conclusion

Both this compound and synthetic neurotrophic agents demonstrate significant potential in promoting neuronal health, albeit through different mechanisms. This compound acts as an inducer of endogenous neurotrophins, leveraging the body's natural regenerative pathways. This approach may offer a broader spectrum of neurotrophic support. Synthetic agents, on the other hand, provide a more direct and targeted activation of specific neurotrophin receptors, which can be advantageous for diseases characterized by a deficit in a particular signaling pathway.

The choice between these agents in a research or drug development context will depend on the specific application and therapeutic goal. The data presented here, while not from direct comparative studies, provides a foundation for understanding the relative potencies and mechanisms of action of these promising neurotrophic compounds. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and synthetic neurotrophic agents.

References

A Comparative Analysis of Erinacines in Alzheimer's Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic potential of different erinacines, bioactive compounds isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), in preclinical models of Alzheimer's disease (AD). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for neurodegenerative disorders.

Abstract

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Emerging research has highlighted the neuroprotective properties of erinacines, with erinacine A and erinacine S being the most extensively studied. This guide synthesizes experimental data from various preclinical studies to objectively compare the efficacy of these compounds in mitigating key pathological features of AD. The data presented herein focuses on their impact on Aβ plaque burden, neurogenesis, cognitive function, and the underlying molecular mechanisms, including the modulation of neurotrophic and anti-inflammatory signaling pathways.

Comparative Efficacy of Erinacines in Alzheimer's Disease Models

The following tables summarize the key findings from comparative studies on erinacine A and erinacine S in preclinical AD models.

Table 1: Effects of Erinacines on Amyloid-Beta (Aβ) Plaque Pathology in APP/PS1 Transgenic Mice

Treatment GroupAβ Plaque BurdenAβ Plaque NumberInsoluble Aβ LevelsInsulin-Degrading Enzyme (IDE) LevelsReference
Vehicle BaselineBaselineBaselineBaseline[1]
Erinacine A Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased[1]
Erinacine S Significantly ReducedSignificantly ReducedNo Significant ChangeSignificantly Increased[1]
Erinacine A-enriched H. erinaceus Mycelium (EAHEM) Significantly ReducedSignificantly ReducedNot ReportedSignificantly Increased[2][3]

Table 2: Effects of Erinacines on Neurogenesis and Cognitive Function in AD Mouse Models

Treatment GroupHippocampal NeurogenesisPerformance in Morris Water Maze (Escape Latency)Performance in Novel Object Recognition TestReference
Vehicle BaselineBaselineBaseline[1][4]
Erinacine A Significantly IncreasedSignificantly DecreasedSignificantly Improved[1][4]
Erinacine S Significantly IncreasedNot ReportedSignificantly Improved[1]
Erinacine A-enriched H. erinaceus Mycelium (EAHEM) Significantly IncreasedSignificantly DecreasedNot Reported[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

Animal Models
  • APP/PS1 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to the age-dependent development of Aβ plaques and cognitive deficits, mimicking key aspects of human AD pathology.[1][2]

  • Senescence-Accelerated Mouse Prone 8 (SAMP8): This model exhibits age-related learning and memory deficits, accompanied by increased oxidative stress and Aβ deposition, serving as a model for sporadic and age-related AD.[4]

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (diameter typically 120-150 cm) is filled with opaque water (using non-toxic white paint or milk powder) maintained at a temperature of 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface.[4][5][6]

  • Procedure:

    • Acquisition Phase: Mice are trained over several days (typically 4-5 days) with multiple trials per day (usually 4 trials) to find the hidden platform from different starting positions. The time taken to reach the platform (escape latency) is recorded.[4][6]

    • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[6]

Immunohistochemistry (IHC) for Aβ Plaque Analysis

IHC is employed to visualize and quantify Aβ plaques in brain tissue.

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are then harvested, post-fixed, and cryoprotected in sucrose solutions before being sectioned on a cryostat or microtome.[2]

  • Staining:

    • Brain sections are incubated with a primary antibody specific for Aβ (e.g., anti-Aβ, 1-16 clone 6E10).

    • Following primary antibody incubation, a biotinylated secondary antibody is applied.

    • An avidin-biotin-peroxidase complex (ABC) reagent is then added.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[2]

  • Quantification: Images of the stained sections are captured using a microscope, and the Aβ plaque burden (percentage of the area occupied by plaques) is quantified using image analysis software.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

ELISA is a quantitative method to measure the concentration of soluble and insoluble Aβ in brain homogenates.

  • Sample Preparation: Brain tissue is homogenized in a series of buffers to sequentially extract soluble and insoluble Aβ fractions.[2]

  • Procedure: Commercially available ELISA kits (e.g., from Invitrogen or Wako) are typically used.[2][7] The general principle involves:

    • A capture antibody specific for Aβ40 or Aβ42 is coated onto the wells of a microplate.

    • The brain homogenate samples are added to the wells, and the Aβ in the sample binds to the capture antibody.

    • A detection antibody, also specific for Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of Aβ in the sample and is measured using a microplate reader.[8]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Sample Preparation: Brain tissue or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • Procedure:

    • Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., NGF, TrkA, BDNF, TrkB, p-Akt, NF-κB). Antibody dilutions are optimized for each specific antibody, but a common starting point is 1:1000.[2][9][10]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

    • The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[2][9]

Signaling Pathways Modulated by Erinacines

The neuroprotective effects of erinacines are attributed to their ability to modulate several key signaling pathways implicated in the pathogenesis of Alzheimer's disease.

Neurotrophic Factor Signaling

Erinacines, particularly erinacine A, are known to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal survival, growth, and synaptic plasticity.[11][12]

  • NGF/TrkA Pathway: Erinacine A has been shown to increase the expression of NGF.[11] NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a signaling cascade that includes the activation of the PI3K/Akt and MEK/ERK pathways.[13][14][15] These pathways promote neuronal survival and differentiation.

  • BDNF/TrkB Pathway: Erinacine A-enriched extracts have been demonstrated to activate the BDNF/TrkB signaling pathway.[4][16] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), also activates the PI3K/Akt and MEK/ERK pathways, which are critical for synaptic plasticity and memory formation.[4][12]

G cluster_0 Erinacine A cluster_1 Neurotrophic Factor Signaling Erinacine_A Erinacine A NGF NGF Synthesis Erinacine_A->NGF BDNF BDNF Synthesis Erinacine_A->BDNF TrkA TrkA Receptor NGF->TrkA TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MEK_ERK MEK/ERK Pathway TrkA->MEK_ERK TrkB->PI3K_Akt TrkB->MEK_ERK Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity & Memory MEK_ERK->Synaptic_Plasticity

Erinacine A-mediated activation of neurotrophic signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are key contributors to the pathology of Alzheimer's disease. Erinacines have been shown to exert potent anti-inflammatory and antioxidant effects.

  • NF-κB Signaling: Erinacine C has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[17] By inhibiting the NF-κB pathway, erinacines can reduce neuroinflammation.

  • Nrf2 Pathway: Erinacine C has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[17] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[17][18][19][20]

G cluster_0 Erinacine C cluster_1 Anti-inflammatory & Antioxidant Signaling Erinacine_C Erinacine C NF_kB_Inhibition Inhibition of NF-κB Pathway Erinacine_C->NF_kB_Inhibition Nrf2_Activation Activation of Nrf2 Pathway Erinacine_C->Nrf2_Activation Inflammation Reduced Neuroinflammation NF_kB_Inhibition->Inflammation HO1 HO-1 Expression Nrf2_Activation->HO1 Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress

Erinacine C's modulation of anti-inflammatory and antioxidant pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of erinacines in an Alzheimer's disease mouse model.

G cluster_0 Experimental Workflow Animal_Model AD Mouse Model (e.g., APP/PS1) Treatment Erinacine Administration (e.g., Oral Gavage) Animal_Model->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Sacrifice Tissue Collection (Brain) Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry) Sacrifice->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

A typical experimental workflow for preclinical evaluation of erinacines.

Conclusion

The compiled evidence from preclinical studies strongly suggests that erinacines, particularly erinacine A, hold significant promise as therapeutic agents for Alzheimer's disease. Erinacine A demonstrates a broader range of effects, including the reduction of insoluble Aβ levels, which is a critical aspect of AD pathology. Both erinacine A and S contribute to the clearance of Aβ plaques and promote neurogenesis. The neuroprotective effects of these compounds are mediated through the activation of crucial neurotrophic signaling pathways and the suppression of neuroinflammatory and oxidative stress pathways.

This comparative guide provides a valuable resource for the scientific community, offering a structured overview of the current state of research on erinacines in AD models. Further investigation, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with Alzheimer's disease.

References

Unveiling the Antioxidant Potential of Erinacine U: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel antioxidant compounds, Erinacine U, a cyathane diterpenoid from the medicinal mushroom Hericium erinaceus, presents a compelling subject of investigation. While direct quantitative data on the antioxidant activity of isolated this compound is not extensively available in current literature, this guide provides a comparative framework based on the known antioxidant properties of Hericium erinaceus extracts, the related compound Erinacine A, and established antioxidant standards. This guide aims to equip researchers with the necessary protocols and comparative data to initiate and validate the antioxidant efficacy of this compound.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.

While specific IC50 values for this compound are not readily found in the reviewed scientific literature, the following table summarizes the reported antioxidant activities of Hericium erinaceus extracts, Erinacine A, and the standard antioxidant compounds Trolox and Ascorbic Acid. This data provides a valuable benchmark for contextualizing future experimental findings on this compound.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Hericium erinaceus Ethanolic ExtractDPPH87.2 - 92.4[1]
Hericium erinaceus Aquatic ExtractDPPH53.7[2]
Erinacine A-Data not available-
TroloxDPPH~3.77[3]
TroloxABTS~2.93[3]
Ascorbic AcidDPPH~4.97[3]

Note: The antioxidant activity of extracts can vary depending on the extraction method and the concentration of various bioactive compounds, including polyphenols and flavonoids, in addition to erinacines[1]. Erinacines, as a class of cyathane diterpenoids, are recognized for their neuroprotective and antioxidant properties[4][5].

Signaling Pathways in Oxidative Stress Response

The antioxidant effects of natural compounds are often mediated through the activation of cellular signaling pathways that upregulate the expression of antioxidant enzymes. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD). While direct evidence for this compound is pending, related erinacines have been shown to modulate pathways associated with oxidative stress.

G Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Keap1 may influence Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds to Antioxidant Enzymes HO-1, NQO1, SOD ARE->Antioxidant Enzymes promotes transcription Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection leads to

Caption: Hypothesized role of this compound in the Keap1-Nrf2-ARE pathway.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram outlines a typical workflow for evaluating the antioxidant activity of a test compound like this compound using common in vitro assays.

G Experimental Workflow for In Vitro Antioxidant Assays Start Start Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Start->Prepare_Reagents Prepare_Samples Prepare this compound and Standard Solutions (Trolox, Ascorbic Acid) Start->Prepare_Samples Incubation Incubate Samples with Reagents Prepare_Reagents->Incubation Prepare_Samples->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation Comparison Compare with Standards Calculation->Comparison End End Comparison->End

Caption: A generalized workflow for assessing antioxidant activity.

Detailed Experimental Protocols

To facilitate the validation of this compound's antioxidant activity, detailed protocols for the DPPH, ABTS, and FRAP assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Standard antioxidant (Trolox or Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions of the stock solution to be tested. Prepare similar dilutions for the standard antioxidant.

  • Assay:

    • To a 96-well plate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH working solution to each well.

    • Include a control containing only the solvent and the DPPH solution.

    • Include a blank for each sample concentration containing the sample and the solvent without the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and the standard (Trolox) and make serial dilutions.

  • Assay:

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound (this compound)

  • Standard (Ferrous sulfate or Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare dilutions of the test compound and standard in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard to the wells of a 96-well plate.

    • Add the FRAP reagent to each well and mix.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a ferrous sulfate or Trolox standard. The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents or Trolox equivalents.

By employing these standardized protocols and comparative data, researchers can effectively validate the antioxidant activity of this compound and contribute valuable knowledge to the field of natural product-based drug discovery.

References

Erinacine Showdown: A Comparative Analysis of Neuronal Responses to Erinacine S, A, and C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic and molecular effects of different erinacines on neurons. While comprehensive comparative transcriptomic data is limited, this document synthesizes available RNA-sequencing data for Erinacine S with molecular findings for Erinacines A and C to offer insights into their distinct and overlapping neuro-regenerative and neuroprotective mechanisms.

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinacaceus, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. While multiple erinacines have been identified, this guide focuses on the comparative effects of Erinacine S, A, and C on neurons, highlighting their impact on gene expression and key signaling pathways.

Quantitative Data Summary

Currently, comprehensive transcriptomic data from RNA-sequencing is publicly available only for Erinacine S. The following tables summarize the key differentially expressed genes in primary cortical neurons treated with Erinacine S. For Erinacines A and C, the data is derived from studies investigating their effects on specific gene expression, primarily related to neuroinflammation and nerve growth factor (NGF) synthesis.

Table 1: Differentially Expressed Genes in Primary Cortical Neurons Treated with Erinacine S (1 µg/mL for 48 hours)

Gene SymbolGene NameLog2 Fold Changep-valuePutative Function
Upregulated
Hsd17b7Hydroxysteroid 17-beta dehydrogenase 72.1<0.05Neurosteroid biosynthesis
Cyp51Cytochrome P450, family 511.8<0.05Cholesterol biosynthesis
SqleSqualene epoxidase1.7<0.05Cholesterol biosynthesis
LssLanosterol synthase1.6<0.05Cholesterol biosynthesis
Downregulated
Il6Interleukin 6-1.5<0.05Pro-inflammatory cytokine
TnfTumor necrosis factor-1.3<0.05Pro-inflammatory cytokine
Nos2Nitric oxide synthase 2, inducible-1.2<0.05Inflammatory response

Note: This table presents a selection of key genes from the study by Lin et al. (2023) for illustrative purposes.

Table 2: Comparative Molecular Effects of Erinacines A and C

ErinacineTarget CellsKey Molecular EffectsSupporting Evidence
Erinacine A Astrocytes, Microglia, Neurons- Induces NGF synthesis in astrocytes. - Reduces expression of pro-inflammatory cytokines (TNF-α, IL-1β) and iNOS in microglia and neurons.[1][2] - Suppresses neuroinflammation.qRT-PCR, ELISA, Western Blot[1][2]
Erinacine C Astrocytes- Potent inducer of NGF and BDNF expression. - Activates transcription from ETS DNA binding sites.[3]Reporter gene assays, RT-PCR[3]

Experimental Protocols

Erinacine S Transcriptomic Analysis (RNA-seq)

The following protocol is a summary of the methodology used in the study by Lin et al. (2023)[4][5]:

  • Cell Culture: Primary cortical neurons were isolated from embryonic mice and cultured.

  • Treatment: Neurons were treated with 1 µg/mL of Erinacine S or a vehicle control (DMSO) for 48 hours.

  • RNA Extraction: Total RNA was extracted from the treated and control neurons.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced using an Illumina platform.

  • Data Analysis: Raw sequencing reads were processed, aligned to the mouse reference genome, and differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to Erinacine S treatment.

Erinacine A and C Gene Expression Analysis (qRT-PCR)

Methodologies for assessing the impact of Erinacines A and C on gene expression typically involve the following steps:

  • Cell Culture: Relevant cell types (e.g., primary astrocytes, microglial cell lines, or neuronal cell lines) are cultured.

  • Treatment: Cells are treated with various concentrations of Erinacine A or C, often in the presence of an inflammatory stimulus (e.g., lipopolysaccharide) for neuroinflammation studies.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted and reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Ngf, Bdnf, Tnf, Il6) are quantified using specific primers and a fluorescent dye. Gene expression is normalized to a housekeeping gene.

Signaling Pathways and Experimental Workflows

Erinacine S-Induced Neurosteroidogenesis Pathway

The transcriptomic analysis of neurons treated with Erinacine S revealed a significant upregulation of genes involved in the cholesterol biosynthesis pathway, which is a precursor for neurosteroid production. This suggests that Erinacine S promotes neuronal health and regeneration, at least in part, by enhancing the endogenous synthesis of neurosteroids.

Erinacine_S_Pathway ErinacineS Erinacine S Neuron Neuron ErinacineS->Neuron Upregulation Upregulation of Cholesterol Biosynthesis Genes (e.g., Cyp51, Sqle) Neuron->Upregulation Neurosteroid Increased Neurosteroid Production Upregulation->Neurosteroid Neuroprotection Neuroprotection & Neurite Outgrowth Neurosteroid->Neuroprotection

Caption: Erinacine S signaling pathway in neurons.

Comparative Experimental Workflow for Erinacine Analysis

The following diagram illustrates a generalized workflow for comparing the effects of different erinacines on neuronal cells.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcomes Outcomes ErinacineS Erinacine S NeuronCulture Primary Neuron Culture ErinacineS->NeuronCulture ErinacineA Erinacine A ErinacineA->NeuronCulture ErinacineC Erinacine C ErinacineC->NeuronCulture RNAseq RNA-sequencing NeuronCulture->RNAseq qRT_PCR qRT-PCR NeuronCulture->qRT_PCR WesternBlot Western Blot NeuronCulture->WesternBlot ELISA ELISA NeuronCulture->ELISA GeneExpression Differential Gene Expression Profile RNAseq->GeneExpression qRT_PCR->GeneExpression ProteinExpression Protein Level Quantification WesternBlot->ProteinExpression SecretedFactors Quantification of Secreted Factors (e.g., NGF) ELISA->SecretedFactors PathwayAnalysis Signaling Pathway Identification GeneExpression->PathwayAnalysis

Caption: Generalized experimental workflow.

Distinct Mechanisms of Action

While all three erinacines exhibit neuroprotective properties, their primary mechanisms of action appear to differ based on current research. Erinacine S directly influences neuronal gene expression to promote neurosteroidogenesis. In contrast, Erinacines A and C are well-documented for their ability to stimulate the production of neurotrophic factors, like NGF and BDNF, in glial cells (astrocytes), which in turn support neuronal survival and function. Erinacine A also demonstrates potent anti-inflammatory effects by downregulating pro-inflammatory cytokines in microglia and neurons.

Erinacine_Mechanisms cluster_S Erinacine S cluster_A Erinacine A cluster_C Erinacine C S_Neuron Neuron S_Effect ↑ Neurosteroid Synthesis S_Neuron->S_Effect A_Astrocyte Astrocyte A_NGF ↑ NGF Synthesis A_Astrocyte->A_NGF A_Microglia Microglia A_Inflammation ↓ Pro-inflammatory Cytokines A_Microglia->A_Inflammation A_Neuron Neuron A_Neuron->A_Inflammation A_NGF->S_Neuron Supports C_Astrocyte Astrocyte C_NGF_BDNF ↑ NGF & BDNF Synthesis C_Astrocyte->C_NGF_BDNF C_NGF_BDNF->S_Neuron Supports

Caption: Distinct primary mechanisms of erinacines.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Erinacine U

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Erinacine U. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 / EN 166
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)ASTM F739 / EN 374
Body Protection Laboratory coat---
Respiratory Protection NIOSH/MSHA-approved respirator (if generating dust or aerosols)NIOSH 42 CFR 84 / EN 149

Always inspect PPE for integrity before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]

Operational Plan: From Receipt to Experimentation

A systematic workflow ensures both the safety of laboratory personnel and the integrity of experimental results.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.[2]

2. Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is recommended.[1]

  • Eyewash and Safety Shower: Ensure easy access to a functional eyewash station and safety shower.[1]

3. Handling and Experimental Procedures:

  • Weighing: When weighing the solid compound, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety.

1. Solid Waste:

  • Potentially Hazardous: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, labeled, and sealed hazardous waste container.[1]

  • Store the container in a designated satellite accumulation area.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

2. Liquid Waste (Solutions):

  • Potentially Hazardous: Collect all liquid waste, including unused solutions and rinsates, in a labeled, sealed, and chemically compatible hazardous waste container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Store in a designated satellite accumulation area for EHS pickup.

3. Empty Containers:

  • Thoroughly rinse the empty container with a suitable solvent.

  • Collect the first rinsate as hazardous waste.[1]

  • Deface or remove the original label.

  • Dispose of the clean, empty container in the appropriate recycling or trash receptacle according to institutional guidelines.[1]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their work. Always consult your institution's specific safety protocols and EHS department for guidance.

ErinacineU_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Receipt Receive & Inspect This compound Storage Store in Cool, Dry, Ventilated Area Receipt->Storage DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->DonPPE Weighing Weigh Compound in Chemical Fume Hood DonPPE->Weighing SolutionPrep Prepare Solution in Fume Hood Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment RinseContainer Rinse Empty Container SolutionPrep->RinseContainer CollectSolid Collect Solid Waste (Gloves, Tips) Experiment->CollectSolid CollectLiquid Collect Liquid Waste (Solutions, Rinsates) Experiment->CollectLiquid HazardousWaste Store in Labeled Hazardous Waste Container CollectSolid->HazardousWaste CollectLiquid->HazardousWaste RinseContainer->HazardousWaste First Rinsate EHS_Pickup Arrange for EHS Pickup HazardousWaste->EHS_Pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.